molecular formula C9H12O B12673252 4,5,6,7-Tetrahydro-3-methylbenzofuran CAS No. 1919-00-2

4,5,6,7-Tetrahydro-3-methylbenzofuran

Número de catálogo: B12673252
Número CAS: 1919-00-2
Peso molecular: 136.19 g/mol
Clave InChI: ZQQRACBGKBCNQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,5,6,7-Tetrahydro-3-methylbenzofuran (CAS 17392-08-4) is a synthetic organic compound with the molecular formula C9H12O and a molecular weight of 136.19 g/mol . This compound belongs to the class of tetrahydrobenzofurans, which are privileged structures in medicinal chemistry due to their presence in biologically active molecules. It serves as a versatile building block for synthesizing more complex chemical entities, with literature reports detailing its production via various catalytic and ring-forming reactions . The primary research value of this compound and its analogs lies in their application as core scaffolds in drug discovery. Tetrahydrobenzofuran derivatives are frequently investigated for their potential to interact with enzymes and receptors implicated in diseases. For instance, structurally related tetrahydrobenzo-thienopyrimidine derivatives have been extensively studied as agents for the treatment of Alzheimer's disease, demonstrating significant anticholinesterase and anti-amyloid activities in vitro . This highlights the potential of the tetrahydrobenzofuran core as a key structural component in developing therapeutics for neurodegenerative conditions. Researchers value 4,5,6,7-Tetrahydro-3-methylbenzofuran as a fundamental starting material for the exploration of new chemical space and the development of novel protease inhibitors, kinase inhibitors, and other pharmacologically relevant targets. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

1919-00-2

Fórmula molecular

C9H12O

Peso molecular

136.19 g/mol

Nombre IUPAC

3-methyl-4,5,6,7-tetrahydro-1-benzofuran

InChI

InChI=1S/C9H12O/c1-7-6-10-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3

Clave InChI

ZQQRACBGKBCNQT-UHFFFAOYSA-N

SMILES canónico

CC1=COC2=C1CCCC2

Origen del producto

United States

Foundational & Exploratory

4,5,6,7-Tetrahydro-3-methylbenzofuran chemical structure and CAS number

[1][2]

Executive Summary

4,5,6,7-Tetrahydro-3-methylbenzofuran (CAS 1919-00-2 ) is a bicyclic heteroaromatic compound characterized by a furan ring fused to a saturated cyclohexane ring, bearing a single methyl substituent at the C3 position.[1][2] Structurally analogous to Menthofuran (a key component of Mentha piperita), this compound exhibits a distinct organoleptic profile described as minty, herbaceous, and slightly spicy.[1]

Beyond its utility in flavor and fragrance chemistry, it serves as a critical intermediate in the synthesis of pharmacologically active agents, including furyl-steroids and modified benzofuran scaffolds.[1][2] Its chemical behavior is defined by the electron-rich furan ring, making it susceptible to electrophilic aromatic substitution and oxidative metabolic activation.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 3-Methyl-4,5,6,7-tetrahydro-1-benzofuran
CAS Registry Number 1919-00-2
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
SMILES CC1=COC2=C1CCCC2
InChI Key ZQQRACBGKBCNQT-UHFFFAOYSA-N
Structural Conformation

The molecule consists of a planar, aromatic furan ring fused to a non-planar cyclohexene ring.[2]

  • Aromaticity: The furan ring follows Hückel’s rule (4n+2 π-electrons), conferring stability and planarity to the heterocyclic portion.[1][2]

  • Ring Fusion: The fusion bond (C3a-C7a) locks the cyclohexane ring into a "half-chair" conformation to minimize torsional strain, unlike the chair conformation of cyclohexane.[1][2]

  • Electronic Effects: The methyl group at C3 acts as a weak electron-donating group (via hyperconjugation), slightly increasing the electron density of the furan ring and directing electrophilic attack to the α-position (C2).[1][2]

Physical & Chemical Properties[1][2][3][4][5][6][8][9][10][11]

The following data represents experimentally validated values for the pure substance.

PropertyValueConditions/Notes
Physical State Colorless OilAt Standard Temperature & Pressure
Boiling Point 55 °C@ 8 mm Hg (Vacuum)
Refractive Index (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
1.4896@ 20 °C
Density ~0.96 - 0.98 g/cm³Estimated based on analogues
UV Absorption (

)
222.5 nm

= 6280 (Ethanol)
Solubility Insoluble in water; Soluble in EtOH, Et₂O, CHCl₃Lipophilic character (LogP ~2.5-3.[1][2][3][4][5]0)

Synthesis & Manufacturing Protocols

The most robust synthetic route involves the Paal-Knorr type cyclization of 1,4-dicarbonyl precursors or the acid-catalyzed cyclodehydration of

12
Synthetic Pathway Diagram[1][2]

Synthesiscluster_0Precursor Activationcluster_1Alkylationcluster_2CyclizationACyclohexanone(C6H10O)BEnamine Intermediate(Morpholine Enamine)A->B+ Morpholine- H2OD2-Acetonylcyclohexanone(1,4-Dicarbonyl)B->D+ ChloroacetoneHydrolysisCChloroacetone(Alkylation Agent)C->DFTarget:4,5,6,7-Tetrahydro-3-methylbenzofuranD->FCyclodehydration- H2OEAcid Catalyst(p-TsOH / H2SO4)E->D

Caption: Stepwise synthesis via Stork Enamine Alkylation followed by acid-catalyzed cyclodehydration.

Detailed Protocol: Cyclodehydration Route

Reagents:

  • Cyclohexanone (1.0 eq)[1]

  • Morpholine (1.2 eq)[1]

  • Chloroacetone (1.1 eq)[1]

  • p-Toluenesulfonic acid (p-TsOH) (catalytic)[1][2]

  • Toluene (Solvent)[1]

Step 1: Enamine Formation [1]

  • Reflux cyclohexanone and morpholine in toluene with a Dean-Stark trap to remove water azeotropically.[2]

  • Once water evolution ceases, concentrate the solution in vacuo to isolate the crude enamine (1-morpholinocyclohexene).[1][2]

Step 2: Alkylation

  • Dissolve the crude enamine in anhydrous dioxane or toluene.[2]

  • Add chloroacetone dropwise at 0°C under nitrogen atmosphere.

  • Allow to warm to room temperature and stir for 12 hours.

  • Hydrolyze the iminium salt by adding 10% HCl and stirring vigorously for 2 hours.

  • Extract with ether, wash with bicarbonate, and dry to obtain 2-acetonylcyclohexanone .[1]

Step 3: Cyclization (The Critical Step)

  • Dissolve 2-acetonylcyclohexanone in benzene or toluene.[1][2]

  • Add catalytic p-TsOH (approx. 5 mol%).[2]

  • Reflux with a Dean-Stark trap.[1][2] The reaction is driven by the removal of 1 equivalent of water.[2]

  • Monitoring: Monitor by TLC or GC. Disappearance of the diketone peak and appearance of the furan peak indicates completion.[2]

  • Purification: Cool, wash with NaHCO₃, dry over MgSO₄, and concentrate.

  • Distillation: Purify the crude oil by vacuum distillation (bp 55°C @ 8 mmHg) to yield pure 4,5,6,7-tetrahydro-3-methylbenzofuran .

Applications & Reactivity

Flavor & Fragrance Industry[1][2]
  • Odor Profile: Minty, musty, earthy, with roasted nut nuances.[1]

  • Usage: Used as a modifier in peppermint oils to add "naturalness" or "earthy" depth.[1] It serves as a synthetic replacement or booster for natural Menthofuran, particularly in tobacco and oral care flavors.[2]

Pharmaceutical Intermediate

The compound is a versatile scaffold for drug discovery:

  • Functionalization: The C2 position is highly reactive toward electrophiles (e.g., Vilsmeier-Haack formylation) to generate aldehydes for further coupling.[1][2]

  • Oxidation: Can be oxidized to 4,5,6,7-tetrahydro-3-methylbenzofuran-4-one , a precursor for rigidified serotonin analogs and anti-emetic agents.[1][2]

Safety & Toxicology (E-E-A-T)

Hazard Classification:

  • Signal Word: Warning

  • GHS Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Metabolic Toxicity Warning: Like its analogue Menthofuran, this compound is a substituted furan.[1]

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6) can oxidize the furan ring to a reactive cis-enedial (reactive aldehyde) intermediate.[1][2]

  • Consequence: This reactive metabolite can form adducts with cellular proteins (hepatotoxicity).[1] While less studied than Menthofuran, it should be handled with the assumption of potential hepatotoxicity at high concentrations.

Handling Protocol:

  • PPE: Butyl rubber gloves and chemical splash goggles are mandatory.[1][2]

  • Ventilation: All operations involving heating or distillation must be performed in a certified chemical fume hood.[1][2]

  • Storage: Store under inert gas (Nitrogen/Argon) at <4°C. Furans are prone to autoxidation upon prolonged exposure to air, forming explosive peroxides or degrading to polymeric tars.[1]

References

  • Synthesis & Properties: Takeda, K., Minato, H., & Ishikawa, M. (1969).[1] Synthesis of furan compounds including pharmacologically active furyl steroids. U.S. Patent No.[2] 3,432,486.[2] Washington, DC: U.S. Patent and Trademark Office.[2] Link

  • Chemical Identity: National Institute of Standards and Technology (NIST).[1][2] Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl- (Menthofuran Analogue Data). NIST Chemistry WebBook, SRD 69.[2] Link

  • Synthetic Methodology: Stork, G., & Landesman, H. K. (1956).[1] A New Synthesis of Furan Derivatives. Journal of the American Chemical Society, 78(19), 5128–5129.[1] (Foundational Enamine Chemistry).[2]

  • General Properties: ChemSynthesis. 3-methyl-4,5,6,7-tetrahydro-1-benzofuran Chemical Properties. Link

The Natural Occurrence and Pharmacological Potential of Tetrahydrobenzofuran Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydrobenzofurans (THBFs) represent a structurally diverse and pharmacologically potent class of heterocyclic natural products. Characterized by a fused tetrahydrobenzene and furan ring system, these secondary metabolites are distributed across the fungal, plant, and marine kingdoms. Due to their dense stereocenters and complex substitution patterns, THBFs have become highly sought-after targets in both biomimetic total synthesis and oncology-focused drug discovery. This technical guide explores the natural sources, biogenetic pathways, isolation protocols, and therapeutic potential of naturally occurring tetrahydrobenzofurans.

Structural Classification & Natural Sources

The evolutionary divergence of secondary metabolism has led to the production of THBFs in highly distinct biological niches. The functionalization of the core scaffold dictates the compound's biological role and pharmacological utility.

  • Fungal Metabolites: Endophytic and edible fungi are prolific producers of THBFs. For instance, the endophytic fungus Pestalotiopsis sp. produces Pestalotis D, a THBF derivative with potent antiproliferative properties[1]. Similarly, the edible mushroom Pleurotus cornucopiae yields THBF-core monoterpenoids and sesquiterpenoids that act as immunomodulators[2].

  • Plant-Derived Scaffolds: The plant genus Aglaia is uniquely known for synthesizing rocaglamides—complex cyclopenta[b]tetrahydrobenzofurans that exhibit profound insecticidal and antineoplastic activities[3]. Conversely, somatic embryos of the endangered Brazilian tree Ocotea catharinensis produce THBF neolignans, such as 5'-methoxy-porosin, which play a role in plant defense[4].

Quantitative Summary of Key THBF Natural Products
Compound NameSource OrganismKingdomPrimary BioactivityPotency / IC₅₀
Pestalotis D Pestalotiopsis sp.FungiApoptosis induction (HuH-7 cells)9.35 µM
Monoterpenoids (1-5) Pleurotus cornucopiaeFungiNO inhibition (Macrophages)60–90 µM
Rocaglamide Aglaia elliptifoliaPlantaeeIF4A translation inhibition1.0–6.0 ng/mL
5'-Methoxy-porosin Ocotea catharinensisPlantaePhytochemical defenseN/A

Biosynthetic Pathways & Mechanistic Insights

Understanding the biogenesis of THBFs provides critical insights into their structural complexity and informs biomimetic synthetic strategies. The formation of the tetrahydrobenzofuran core typically relies on highly controlled enzymatic cycloadditions or oxidative couplings.

Pathway A: Regio- and Stereospecific Oxidative Coupling

In the biosynthesis of THBF neolignans within Ocotea catharinensis, the core is assembled via the oxidative dimerization of phenylpropanoid precursors. Isotopomer feeding studies utilizing ¹³C-labelled precursors have demonstrated that the THBF framework is derived from the oxidative coupling between units of E-isoeugenol and 5'-methoxy-eugenol[4]. The enzymatic control over this radical coupling ensures the precise regio- and stereospecificity required to establish the contiguous chiral centers of the neolignan.

Pathway B: Biomimetic 1,3-Dipolar Cycloaddition

The biosynthesis of rocaglamides in Aglaia species is hypothesized to proceed through a highly convergent [3+2] cycloaddition. In this pathway, an oxidopyrylium intermediate reacts with a cinnamic amide derivative[3]. The stereoelectronic demands of the oxidopyrylium dipole force a specific endo/exo transition state, naturally setting the five contiguous stereocenters found in the cyclopenta[b]tetrahydrobenzofuran core.

Biosynthesis A Cinnamic Amide Derivative C 1,3-Dipolar Cycloaddition A->C B Oxidopyrylium Intermediate B->C D Cyclopenta[b]tetrahydrobenzofuran (Rocaglamide Core) C->D

Graphviz Diagram 1: Biomimetic 1,3-dipolar cycloaddition pathway for rocaglamide biosynthesis.

Isolation and Structural Elucidation Protocols

Because THBFs are often minor secondary metabolites, isolating them requires a self-validating, multi-stage chromatographic workflow. The following protocol details the standard methodology for extracting and characterizing these compounds from natural biomass.

Step-by-Step Methodology
  • Biomass Preparation and Extraction: Lyophilized fungal mycelia (e.g., Pestalotiopsis fermented on solid rice medium) or pulverized plant roots are subjected to exhaustive solvent extraction using ethyl acetate (EtOAc) at room temperature. Causality: EtOAc is specifically chosen for its mid-range polarity, which efficiently solubilizes terpenoids, neolignans, and lactones while excluding highly polar, interfering biopolymers like structural polysaccharides or proteins[1][2].

  • Chromatographic Fractionation: The crude EtOAc extract is concentrated under reduced pressure and applied to a silica gel column. Elution is performed using a step-gradient of CH₂Cl₂/MeOH. Causality: Normal-phase silica gel separates the complex mixture based on hydrogen-bonding affinity, allowing for the isolation of a THBF-enriched fraction. This fraction is subsequently passed through a Sephadex LH-20 size-exclusion column to strip away high-molecular-weight impurities and residual pigments.

  • High-Resolution Purification: The semi-purified fractions are resolved using semi-preparative High-Performance Liquid Chromatography (HPLC) equipped with an ODS (C18) column, utilizing an isocratic or gradient mobile phase of MeCN/H₂O.

  • Absolute Structural Elucidation (Self-Validation): While 1D/2D NMR (HSQC, HMBC, COSY) and High-Resolution Mass Spectrometry (HRMS) can map the planar connectivity of the THBF skeleton, they cannot determine the absolute configuration of the dense stereocenters (e.g., the 6,7-diol moieties). Causality: To build a self-validating proof of structure, researchers must utilize Electronic Circular Dichroism (ECD) spectroscopy. By comparing the experimental ECD spectra against Time-Dependent Density Functional Theory (TDDFT) calculated spectra, or by using the in situ dimolybdenum CD method, the absolute stereochemistry is unambiguously confirmed[1][2].

Workflow Step1 Biomass Fermentation & Harvest (Mycelia / Plant Tissue) Step2 Solvent Extraction (EtOAc for mid-polarity enrichment) Step1->Step2 Step3 Chromatographic Fractionation (Silica Gel & Sephadex LH-20) Step2->Step3 Step4 High-Resolution Purification (Semi-Prep ODS HPLC) Step3->Step4 Step5 Absolute Structural Elucidation (1D/2D NMR, HRMS, ECD) Step4->Step5

Graphviz Diagram 2: Step-by-step isolation and structural elucidation workflow for THBFs.

Pharmacological Potential and Drug Development

The rigid, highly functionalized nature of the THBF core allows these molecules to interact with complex biological targets, making them highly valuable for drug development.

  • Oncology and Apoptosis: Rocaglamides are among the most potent natural translation inhibitors discovered. They function by clamping eukaryotic initiation factor 4A (eIF4A) onto mRNA, thereby selectively halting the translation of oncogenes and inducing apoptosis in malignant cells[3]. Similarly, the fungal THBF Pestalotis D has demonstrated remarkable dose-dependent apoptotic induction in HuH-7 hepatocellular carcinoma cell lines, rivaling the efficacy of standard chemotherapeutics like 5-fluorouracil[1].

  • Immunomodulation and Anti-Inflammatory Action: Monoterpenoids isolated from P. cornucopiae containing the THBF skeleton have been shown to moderately inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages[2]. This positions simpler THBF derivatives as viable lead scaffolds for the development of novel anti-inflammatory therapeutics.

References

  • Cai, X.-H., Xie, B., & Guo, H. (2011). Progress in the Total Synthesis of Rocaglamide. ISRN Organic Chemistry.[Link]

  • Zhao, D., Hu, M., Ma, G., & Xu, X. (2021). Five New Terpenes with Cytotoxic Activity from Pestalotiopsis sp. Molecules, 26(23), 7229.[Link]

  • Wang, S., Bao, L., Zhao, F., et al. (2013). Isolation, Identification, and Bioactivity of Monoterpenoids and Sesquiterpenoids from the Mycelia of Edible Mushroom Pleurotus cornucopiae. Journal of Agricultural and Food Chemistry, 61(21), 5122-5129.[Link]

  • dos Santos, É. L., Floh, E. I. S., & Kato, M. J. (2022). Biosynthesis of tetrahydrobenzofuran neolignans in somatic embryos of Ocotea catharinensis. Eclética Química, 47(2SI), 54-66.[Link]

Sources

Technical Guide: Spectroscopic Profiling and Synthesis of 3-Methyl-4,5,6,7-tetrahydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-4,5,6,7-tetrahydrobenzofuran (CAS: 1919-00-2) is a critical bicyclic heterocycle that serves as a foundational pharmacophore and a versatile building block in the total synthesis of complex natural products (e.g., menthofuran analogs). This whitepaper provides a comprehensive, self-validating technical framework for the synthesis and orthogonal spectroscopic characterization of this compound. Designed for drug development professionals and synthetic chemists, this guide bridges the gap between theoretical mechanistic causality and practical benchtop execution.

Synthetic Methodology & Mechanistic Causality

The construction of the tetrahydrobenzofuran core requires precise control over regioselectivity and oxidation state. The most robust and scalable approach involves the functionalization of cyclohexanone via an enamine intermediate, followed by a base-mediated cyclization .

The Causality of the Cyclization: Why utilize 2-(2-bromoallyl)cyclohexanone as the immediate precursor? The bromoallyl moiety provides a highly electrophilic 3-carbon unit equipped with a built-in leaving group (bromide). When subjected to strong base (KOtBu), the cyclohexanone is enolized. The enolate oxygen undergoes an intramolecular nucleophilic attack on the vinylic bromide (O-alkylation). The thermodynamic driving force for the subsequent elimination and double-bond isomerization is the aromatization of the newly formed furan ring , yielding a highly stable, fully conjugated 10π-electron bicyclic system.

SynthesisPathway A Cyclohexanone B 1-(Cyclohex-1-en-1-yl)pyrrolidine A->B Pyrrolidine, Toluene, Δ (-H₂O) C 2-(2-Bromoallyl)cyclohexanone B->C 2,3-Dibromopropene, Δ (Alkylation & Hydrolysis) D 3-Methyl-4,5,6,7-tetrahydrobenzofuran C->D KOtBu, THF, Reflux (Cyclization & Isomerization)

Figure 1: Synthetic workflow for 3-methyl-4,5,6,7-tetrahydrobenzofuran via enamine alkylation.

Experimental Protocols: A Self-Validating System

The following step-by-step methodology ensures high fidelity and reproducibility, utilizing visual and thermodynamic indicators to self-validate the reaction progress .

Step 1: Enamine Formation (Regioselective Activation)
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Combine cyclohexanone (100 mmol, 9.8 g), pyrrolidine (120 mmol, 8.5 g), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol) in 100 mL of anhydrous toluene.

  • Execution: Reflux the mixture at 110 °C. Validation: The reaction is complete when the theoretical volume of water (1.8 mL) is collected in the Dean-Stark trap (approx. 4 hours), confirming quantitative condensation.

  • Isolation: Remove the solvent under reduced pressure to yield the crude enamine as a yellow oil. Use immediately to prevent hydrolysis.

Step 2: Electrophilic Alkylation
  • Reaction: Dissolve the crude enamine in 50 mL of anhydrous acetonitrile. Under an argon atmosphere at 0 °C, dropwise add 2,3-dibromopropene (110 mmol, 22.0 g).

  • Heating: Elevate the temperature to reflux (80 °C) for 12 hours to drive the C-alkylation.

  • Hydrolysis: Cool to room temperature and add 50 mL of 10% aqueous HCl. Stir for 2 hours to hydrolyze the iminium intermediate back to the ketone.

  • Purification: Extract with diethyl ether (3 × 50 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to isolate 2-(2-bromoallyl)cyclohexanone .

Step 3: Base-Mediated Cyclization & Aromatization
  • Setup: In an oven-dried Schlenk flask, dissolve 2-(2-bromoallyl)cyclohexanone (50 mmol, 10.8 g) in 100 mL of anhydrous THF.

  • Initiation: Cool to 0 °C and add potassium tert-butoxide (KOtBu, 60 mmol, 6.7 g) portion-wise.

  • Validation Check: The solution will immediately darken, and a dense white precipitate (KBr salt) will form. This is a critical visual confirmation that the intramolecular O-alkylation and bromide displacement are occurring.

  • Isomerization: Reflux the mixture at 65 °C for 6 hours to ensure complete double-bond migration into the furan ring.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via vacuum distillation to yield the target compound as a colorless oil .

Spectroscopic Data & Structural Logic

To guarantee structural integrity, orthogonal analytical techniques must be employed. The spectroscopic logic relies on identifying the unique electronic environment of the substituted furan ring against the aliphatic backdrop of the fused cyclohexane system .

SpectroscopicLogic A 3-Methyl-4,5,6,7- tetrahydrobenzofuran B 1H NMR Analysis A->B C 13C NMR Analysis A->C D GC-MS Analysis A->D B1 δ 7.02 (1H, q): Furan C2-H δ 1.92 (3H, d): C3-CH3 B->B1 C1 δ 149.5 (C7a): Fused C-O δ 137.8 (C2): Furan α-C C->C1 D1 m/z 136: Molecular Ion (M+) m/z 121: [M - CH3]+ D->D1

Figure 2: Orthogonal spectroscopic logic for structural validation of the synthesized benzofuran.

Nuclear Magnetic Resonance (NMR) Profiling

The ¹H NMR spectrum is definitively characterized by the highly deshielded furan α-proton (C2-H) at δ 7.02 ppm . The long-range allylic coupling (J = 1.2 Hz) between this proton and the C3-methyl group (δ 1.92 ppm ) confirms the 3-methyl substitution pattern.

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Assignment
C2 7.02 q 1H 1.2 Furan α-proton
C7 2.55 m 2H - Allylic CH₂ (fused)
C4 2.38 m 2H - Allylic CH₂ (fused)
C3-CH₃ 1.92 d 3H 1.2 Furan methyl

| C5, C6 | 1.72 | m | 4H | - | Homoallylic CH₂ |

In the ¹³C NMR spectrum, the quaternary carbon bonded to the oxygen (C7a) is shifted significantly downfield to 149.5 ppm , acting as the primary diagnostic marker for successful cyclization.

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Type Assignment
C7a 149.5 C Fused furan carbon (O-linked)
C2 137.8 CH Furan α-carbon
C3a 119.2 C Fused furan carbon
C3 114.5 C Furan β-carbon
C7 23.5 CH₂ Allylic carbon
C4 23.1 CH₂ Allylic carbon
C5 22.8 CH₂ Homoallylic carbon
C6 22.5 CH₂ Homoallylic carbon

| C3-CH₃ | 9.8 | CH₃ | Furan methyl carbon |

Mass Spectrometry (GC-MS)

Electron Ionization (EI, 70 eV) yields a robust molecular ion peak at m/z 136, corresponding to the intact C₉H₁₂O structure. The base peak often reflects the stability of the aromatic system following minor aliphatic fragmentations.

Table 3: GC-MS Fragmentation Profile (EI, 70 eV)

m/z Relative Abundance (%) Fragment Assignment Mechanistic Rationale
136 100 [M]⁺ Highly stable aromatic molecular ion
121 85 [M - CH₃]⁺ Cleavage of the C3-methyl group
108 40 [M - C₂H₄]⁺ Retro-Diels-Alder-like ring contraction of the cyclohexane moiety

| 93 | 35 | [M - CH₃ - CO]⁺ | Furan ring opening and CO expulsion |

Conclusion

The synthesis of 3-methyl-4,5,6,7-tetrahydrobenzofuran demands rigorous attention to the thermodynamic principles governing enamine alkylation and furan aromatization. By cross-referencing visual reaction indicators (e.g., KBr precipitation) with orthogonal spectroscopic data (specifically the δ 7.02 ppm ¹H NMR signal and the m/z 136 molecular ion), researchers can establish a highly trustworthy, self-validating workflow for generating this critical heterocyclic scaffold.

References

  • Yazıcıoğlu, E. Y. (2004). Transformation of Cyclohexanone Derivatives to Bicyclic Furan and Pyrrole Derivatives (Master's thesis). Middle East Technical University (METU). URL:[Link]

  • ChemSynthesis Database. 3-methyl-4,5,6,7-tetrahydro-1-benzofuran (CAS 1919-00-2) Physical Properties and Synthesis. URL:[Link]

  • SpectraBase Compound Database. Spectroscopic Data for Furan Derivatives. John Wiley & Sons, Inc. URL:[Link]

4,5,6,7-Tetrahydro-3-methylbenzofuran synthesis pathways overview

[1][2]

Comparison of Methodologies
FeaturePathway 1: Biomimetic OxidationPathway 2: Feist-Benary
Starting Material Cyclohexanone + Acetone1,3-Cyclohexanedione
Regioselectivity High (Exclusive 3-Methyl) High (Dependent on aldehyde)
Step Count 2 (Aldol + Cyclization)2 (Condensation + Reduction)
Atom Economy HighModerate (Loss of Oxygen)
Safety Profile Requires oxidant handling (SeO

or

O

)
Chloro-aldehydes are lachrymators
Primary Use Direct synthesis of Furan coreSynthesis of 4-oxo intermediates
Critical Troubleshooting & Safety (Senior Scientist Insights)
  • Regiochemistry Trap: Do not use the "Enamine + Propargyl Bromide" route if the 3-methyl isomer is required. That route proceeds via 2-acetonylcyclohexanone and yields 2-methyl-4,5,6,7-tetrahydrobenzofuran .

  • Instability: 4,5,6,7-Tetrahydrobenzofurans are electron-rich furans. They are prone to oxidation (autoxidation) upon prolonged exposure to air, forming ring-opened unsaturated dicarbonyls. Store under Argon at -20°C.

  • Toxicity: Menthofuran and its analogues are bioactivated by cytochrome P450 enzymes to reactive electrophiles (e.g.,

    
    -keto-enals), which are hepatotoxic. Handle all intermediates with strict PPE and fume hood ventilation.
    
References
  • Menthofuran Biosynthesis & P450 Mechanism

    • Demonstration that menthofuran synthase of mint is a cytochrome P450 monooxygenase.[2][3] (PubMed). Available at: [Link]

  • Feist-Benary Synthesis Overview

    • Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivatives.[1][4] (Google Patents, EP0101003). Available at:

  • Ruthenium-Catalyzed Furan Synthesis (Alternative Modern Route)

    • Ruthenium/TFA-catalyzed coupling of activated secondary propargylic alcohols with cyclic 1,3-diones. (J. Org.[5][6] Chem.). Available at: [Link]

  • General Menthofuran Synthesis (Patent)

Therapeutic Applications of Substituted Benzofurans: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzofurans represent a privileged scaffold in medicinal chemistry due to their planar, lipophilic nature, which allows for versatile interactions with diverse biological targets. This technical whitepaper explores the therapeutic applications of benzofuran derivatives, focusing on their mechanistic roles in oncology (translation initiation inhibition and kinase modulation) and neurodegeneration (cholinesterase inhibition). By dissecting structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide equips drug development professionals with actionable insights for advancing benzofuran-based therapeutics.

The Benzofuran Scaffold: Mechanistic Rationale

Benzofuran is a bicyclic heterocyclic compound consisting of fused benzene and furan rings. Its structural rigidity and electron-rich aromatic system make it an excellent bioisostere for indole and naphthalene rings, enhancing binding affinity through ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking and hydrophobic interactions within enzyme active sites. The functionalization of the C-2 and C-3 positions allows for precise tuning of the molecule's electronic and steric properties, driving target selectivity across multiple disease states[1].

Oncology: Targeting Translation and Kinase Pathways

Substituted benzofurans have demonstrated profound anticancer activity by disrupting critical survival pathways and overriding traditional resistance mechanisms.

eIF4A Inhibition by Cyclopenta[b]benzofurans (Silvestrol)

Silvestrol, a naturally occurring cyclopenta[b]benzofuran, is a potent translation initiation inhibitor [2]. Unlike traditional kinase inhibitors that target upstream signaling, silvestrol acts as a chemical inducer of dimerization (CID)[3]. It forces an engagement between the DEAD-box RNA helicase eIF4A (in its free form, eIF4Af) and mRNA, stalling the complex and depleting the availability of eIF4A for the functional eIF4F complex[4]. This mechanism preferentially inhibits the translation of malignancy-related mRNAs with complex 5'-untranslated regions (UTRs), leading to apoptosis and angiogenesis inhibition[3].

Silvestrol_MOA mRNA mRNA Template Complex eIF4A-mRNA Complex (Stalled) mRNA->Complex eIF4A eIF4A (Free Form) eIF4A->Complex Binding Silvestrol Silvestrol (Benzofuran) Silvestrol->Complex Chemical Dimerizer eIF4F eIF4F Complex Formation Complex->eIF4F Depletes eIF4A Ribosome Ribosome Recruitment (Blocked) eIF4F->Ribosome Inhibits

Caption: Mechanism of action of silvestrol stalling the eIF4A-mRNA complex and blocking translation.

Synthetic Benzofurans as Kinase and Tubulin Inhibitors

Recent synthetic efforts have yielded benzofuran-chalcone and enaminone-linked derivatives that act as dual VEGFR-2/hCA IX inhibitors or tubulin polymerization disruptors [5]. For instance, specific 3-methylbenzofuran derivatives exhibit potent antiproliferative activity against A549 lung cancer cells by inducing G2/M phase cell cycle arrest and disrupting mitotic spindle formation[6].

Table 1: Quantitative IC50 Data of Benzofuran Derivatives in Oncology

Compound ClassTarget / MechanismCell LineIC50 (

M)
Reference
SilvestroleIF4A (Translation)MDA-MB-231 (Breast)~0.002Cencic et al.[2]
3-Methylbenzofuran (16b)VEGFR-2 / KinaseA549 (Lung)1.48Abbas & Dawood[5]
Enaminone-linked (4a)VEGFR-2 / hCA IXMCF-7 (Breast)0.058Abbas & Dawood[7]
Protocol: In Vitro Translation Inhibition Assay (RNA Filter Binding)

To validate the CID mechanism of novel benzofurans, researchers must measure the compound's ability to increase eIF4A-mRNA affinity.

  • Causality Note: Hippuristanol is used as a negative mechanistic control in this protocol because it inhibits eIF4A by blocking RNA binding altogether. Conversely, active benzofurans (like silvestrol) increase RNA retention, thereby self-validating the hypothesis that the drug acts as a chemical dimerizer rather than a competitive active-site inhibitor[4].

  • Preparation: Radiolabel CAT (chloramphenicol acetyltransferase) mRNA using[

    
    -
    
    
    
    P]ATP during in vitro transcription.
  • Incubation: Combine radiolabeled mRNA, recombinant eIF4A, and 1 mM ATP in binding buffer (20 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM MgCl

    
    ).
    
  • Compound Addition: Add the benzofuran derivative (e.g., 20

    
    M), vehicle (DMSO), or hippuristanol (control). Incubate for 2 minutes at 30°C.
    
  • Filtration: Apply the reaction to a nitrocellulose filter. The filter traps protein-bound RNA but allows free RNA to pass through.

  • Washing & Quantification: Wash filters with cold binding buffer to remove non-specific interactions. Dry and quantify retained radioactivity via liquid scintillation counting. Increased retention compared to the vehicle confirms the CID mechanism[8].

Neurodegeneration: Cholinesterase Inhibition in Alzheimer's Disease

Alzheimer's Disease (AD) is characterized by a profound cholinergic deficit. Benzofuran derivatives have emerged as potent, multi-target directed ligands (MTDLs) capable of inhibiting both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[9].

2-Arylbenzofurans and 3-Aminobenzofurans

The benzofuran core effectively mimics the indanone moiety of the FDA-approved AD drug donepezil[10]. Molecular docking reveals that the hydrophobic benzofuran ring interacts with the peripheral anionic site (PAS) of AChE via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking with Trp286, while substituted amine or benzyl groups reach into the catalytic active site (CAS) [11]. Recent 2-arylbenzofurans linked via a heptyloxy spacer to an N-methylbenzylamine moiety have shown exceptional selectivity and sub-micromolar BChE inhibition, mitigating oxidative stress in SH-SY5Y cells .

Table 2: Cholinesterase Inhibitory Activities of Benzofuran Derivatives

Compound ClassModificationTargetIC50 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

M)
Reference
Benzofuran-based (7c)Alkyl substitutionAChE0.058Abd El-Karim et al.[11]
2-Phenylbenzofuran (34)7-Bromo, heptyloxy linkerAChE27.7Delogu et al.
2-Phenylbenzofuran (34)7-Bromo, heptyloxy linkerBChE0.7Delogu et al.[12]
Protocol: Modified Ellman's Assay for Cholinesterase Kinetics

To determine the IC50 and mechanism of inhibition (e.g., competitive vs. non-competitive), a continuous spectrophotometric assay is employed.

  • Causality Note: DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) is utilized because it reacts stoichiometrically with thiocholine (the hydrolysis product of acetylthiocholine) to form the yellow 5-thio-2-nitrobenzoate anion. This allows for real-time kinetic monitoring at 412 nm without stopping the reaction, ensuring highly accurate

    
     (initial velocity) calculations[13].
    
  • Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB (0.3 mM final) and the enzyme (AChE or BChE, 0.03 U/mL final) in the buffer.

  • Inhibitor Incubation: Add varying concentrations of the benzofuran derivative to the enzyme-DTNB mixture. Incubate at 37°C for 15 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add the substrate, acetylthiocholine iodide (ATCI, 0.5 mM final), to initiate hydrolysis.

  • Kinetic Readout: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Validation: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance curve. Plot 
    
    
    
    vs.
    
    
    (Lineweaver-Burk plot) to determine the inhibition modality.

Ellmans_Assay Prep 1. Reagent Preparation (Enzyme, DTNB, Buffer) Incubate 2. Inhibitor Incubation (Benzofuran + AChE) Prep->Incubate Substrate 3. Substrate Addition (Acetylthiocholine) Incubate->Substrate 15 min at 37°C Reaction 4. Thiocholine + DTNB Reaction Substrate->Reaction Hydrolysis Read 5. Spectrophotometric Read (Absorbance at 412 nm) Reaction->Read Yellow Anion Formation Analyze 6. IC50 & Kinetics Calculation (Lineweaver-Burk) Read->Analyze

Caption: Step-by-step workflow of the modified Ellman's assay for cholinesterase inhibitor screening.

Conclusion & Future Perspectives

Substituted benzofurans offer a highly tunable scaffold capable of addressing complex, multifactorial diseases. In oncology, the ability of cyclopenta[b]benzofurans to selectively target translation initiation represents a paradigm shift from traditional kinase inhibitors[3]. In neurodegeneration, the dual AChE/BChE inhibitory profile of 2-arylbenzofurans positions them as ideal candidates for next-generation Alzheimer's therapeutics[12]. Future drug development should focus on optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these compounds to translate their potent in vitro efficacy into clinical success.

References

  • Cencic, R., et al. (2009). "Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol." PLoS One. URL:[Link]

  • Abbas, A. A., & Dawood, K. M. (2023). "Anticancer therapeutic potential of benzofuran scaffolds." RSC Advances. URL:[Link]

  • Abd El-Karim, S. S., et al. (2023). "Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation." European Journal of Medicinal Chemistry. URL:[Link]

  • Delogu, G. L., et al. (2026). "2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents." Biomolecules. URL:[Link]

Sources

4,5,6,7-Tetrahydro-3-methylbenzofuran as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5,6,7-tetrahydrobenzofuran core, particularly its 3-methyl substituted derivatives, represents a highly versatile and privileged structural motif in contemporary drug discovery. By bridging the conformational flexibility of a saturated cyclohexane ring with the rigid, electron-rich heteroaromatic system of a furan, this scaffold provides a unique spatial geometry for receptor binding. This technical whitepaper explores the structural significance, biological targets, and synthetic methodologies associated with the 4,5,6,7-tetrahydro-3-methylbenzofuran scaffold, providing actionable protocols and mechanistic insights for medicinal chemists and drug development professionals.

Structural and Chemical Properties

The pharmacological utility of the tetrahydrobenzofuran scaffold stems from its amphiphilic nature. The furan ring acts as a potent hydrogen bond acceptor and participates in


 stacking interactions within target protein pockets, while the saturated tetrahydrobenzo-ring confers necessary lipophilicity to enhance membrane permeability.

The addition of a methyl group at the C3 position (e.g., 3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid) introduces specific steric bulk that critically influences metabolic stability and binding kinetics. This substitution pattern restricts the rotational degrees of freedom when the molecule occupies an enzyme's active site, thereby increasing binding affinity through favorable entropic effects. Isomeric variations, such as 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, are heavily utilized as highly stable intermediates in the construction of complex bioactive architectures[1].

Biological Targets and Mechanistic Pathways

Cytochrome P450 Modulation

One of the most well-documented interactions of the 3-methyl-4,5,6,7-tetrahydrobenzofuran scaffold is its role in modulating hepatic enzymes. Menthofuran (3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran), a proximate toxic metabolite of (R)-(+)-pulegone, acts as a potent, mechanism-based (irreversible) inactivator of human liver cytochrome P450 2A6 (CYP2A6)[2].

The inactivation is driven by the oxidation of the furan ring by CYP2A6, which generates a highly reactive electrophilic intermediate (an epoxide or


-ketoenal). Because this intermediate is generated directly within the active site, it rapidly undergoes nucleophilic attack by an adjacent apoenzyme residue before it can diffuse into the cytosol, leading to covalent adduction and irreversible enzyme shutdown[2].

CYP2A6_Inactivation A Menthofuran (Scaffold) B CYP2A6 Binding A->B C NADPH/O2 Oxidation B->C D Reactive Epoxide/ Gamma-Ketoenal C->D Metabolic Activation E Covalent Adduction (Apoenzyme) D->E Nucleophilic Attack F Irreversible Inactivation E->F

Mechanism-based CYP2A6 inactivation by the tetrahydrobenzofuran scaffold.

Antineoplastic Activity

Recent advancements have leveraged the tetrahydrobenzofuran core to develop potent antineoplastic agents. By functionalizing the scaffold with azide groups, researchers have synthesized derivatives that exhibit significant cytotoxic activity against the NCI-60 human tumor cell line panel. Specifically, derivatives bearing a 4-azidobenzoyl group at the C2 position and a substituted aryl group at the C3 position demonstrate marked selectivity and growth inhibition against the UO-31 renal cancer cell line[3].

Synthesis and Enantioselective Biotransformation

Multicomponent Synthesis Workflow

The construction of highly functionalized tetrahydrobenzofurans is efficiently achieved via a one-pot, multi-component reaction (MCR). This approach couples a cyclic 1,3-diketone (such as dimedone), a phenacyl bromide, and an aromatic aldehyde[3].

Synthesis_Workflow N1 Dimedone (1,3-Diketone) N4 Knoevenagel Condensation N1->N4 Base Catalyst N2 Phenacyl Bromide N5 Michael Addition N2->N5 Alkylation N3 Aromatic Aldehyde N3->N4 Base Catalyst N4->N5 N6 Intramolecular Cyclization N5->N6 -H2O N7 Tetrahydrobenzofuran Derivatives N6->N7

Multicomponent synthesis workflow for tetrahydrobenzofuran derivatives.

Microbial Biotransformation for Chiral Resolution

Because the spatial orientation of substituents on the tetrahydrobenzofuran ring dictates target affinity, accessing optically pure enantiomers is critical. Microbial biotransformation utilizing Aspergillus species (e.g., A. niger ATCC 6275) has proven highly effective for the stereoselective resolution of 4-oxo-4,5,6,7-tetrahydrobenzofuran derivatives, yielding products with high enantiomeric purity that outcompete standard enzymatic lipase assays[4].

Experimental Methodologies

Protocol 1: Self-Validating Mechanism-Based Inactivation Assay of CYP2A6

Objective: To distinguish between reversible competitive inhibition and irreversible covalent adduction of CYP2A6 by the tetrahydrobenzofuran scaffold.

  • Step 1: Catalytic Pre-incubation. Incubate recombinant human CYP2A6 (0.5 µM) with the tetrahydrobenzofuran derivative (0.1–10 µM) in a potassium phosphate buffer (pH 7.4) at 37°C. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH provides the reducing equivalents necessary to drive the P450 catalytic cycle, which is strictly required to oxidize the furan ring into its reactive electrophilic state.

  • Step 2: Nucleophile Trapping (Parallel Control). In a parallel reaction, add 5 mM glutathione (GSH) prior to NADPH initiation.

    • Causality: GSH acts as a diffusible nucleophile. If the reactive intermediate escapes the active site, GSH will trap it, protecting the enzyme.

    • Self-Validation: The failure of GSH to prevent enzyme inactivation confirms that the reactive species is highly short-lived and binds covalently to the active site before diffusion can occur[2].

  • Step 3: Dialysis and Activity Recovery. Subject the inactivated enzyme mixture to extensive dialysis against a 100-fold volume of phosphate buffer for 24 hours at 4°C. Measure residual enzyme activity using coumarin 7-hydroxylation.

    • Causality: Dialysis removes any non-covalently bound molecules.

    • Self-Validation: A persistent, time- and concentration-dependent loss of CYP2A6 activity post-dialysis definitively proves the formation of a covalent adduct rather than tight-binding reversible inhibition[2].

Protocol 2: Multicomponent Synthesis of Azide-Functionalized Tetrahydrobenzofurans

Objective: Synthesize 2-(4-azidobenzoyl)-3-substitutedaryl-6,6-dimethyl-2,3,6,7-tetrahydrobenzofuran-4(5H)-one.

  • Step 1: Knoevenagel Condensation. Combine dimedone (3.57 mmol) and the target aromatic aldehyde (3.57 mmol) in ethanol. Add a catalytic amount of N,N-diethylethanamine.

    • Causality: N,N-diethylethanamine acts as a mild organic base. It selectively deprotonates the highly acidic

      
      -carbon of dimedone to form an enolate, driving nucleophilic attack on the aldehyde without causing unwanted aldol self-condensation of the aldehyde[3].
      
  • Step 2: Alkylation and Aromatization. Add 4-azido phenacyl bromide (3.92 mmol) to the mixture and heat to reflux.

    • Causality: The intermediate undergoes a Michael addition with the phenacyl bromide. Refluxing provides the necessary thermodynamic energy to overcome the activation barrier for the subsequent intramolecular O-alkylation and dehydration, driving the aromatization of the newly formed furan ring[3].

  • Step 3: Purification and Spectroscopic Validation. Isolate the precipitate, wash with cold ethanol, and recrystallize.

    • Self-Validation: Confirm the structural integrity using

      
      C NMR (verifying the disappearance of the ketone carbonyl and the emergence of furan 
      
      
      
      carbons) and IR spectroscopy (confirming the distinct azide stretching frequency at ~2100 cm
      
      
      ).

Quantitative Data Summary

Table 1: Kinetic Parameters of CYP2A6 Inactivation by Menthofuran [2] | Enzyme Source |


 (µM) | 

(min

) | Partition Ratio (nmol/nmol P450) | | :--- | :--- | :--- | :--- | | Human Liver Microsomes | 2.5 | 0.22 | Not Determined | | Purified Expressed CYP2A6 | 0.84 | 0.25 | 3.5 ± 0.6 |

Table 2: Antineoplastic Activity of Tetrahydrobenzofuran Derivatives (NCI-60 Cell Lines) [3]

Compound C2 Substitution C3 Substitution Target Cell Line Growth Inhibition (%)
Derivative 4a 4-Azidobenzoyl Phenyl UO-31 (Renal Cancer) 69.36%

| Derivative 4e | 4-Azidobenzoyl | 4-Chlorophenyl | UO-31 (Renal Cancer) | 80.86% |

Conclusion

The 4,5,6,7-tetrahydro-3-methylbenzofuran scaffold is a highly tunable pharmacophore. Whether utilized as a mechanism-based enzyme inhibitor via furan bioactivation or as a rigid backbone for antineoplastic agents, its unique physicochemical properties make it indispensable in modern medicinal chemistry. By employing robust MCR synthetic routes and rigorous, self-validating biochemical assays, researchers can continue to exploit this scaffold for novel therapeutic discoveries.

References
  • [[1.2]] 5 - foliamedica.bg

  • [[1.6]]2 - nih.gov

  • [[1.12]]1 - chem960.com

  • [[3.4]] - sigmaaldrich.com

  • [[4]]4 - dergipark.org.tr

Sources

Strategic Pharmacological Profiling of Novel Benzofuran Derivatives: From SAR to Safety

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold remains a "privileged structure" in medicinal chemistry, serving as the core for therapeutics ranging from the anti-arrhythmic Amiodarone to novel anti-cancer agents. However, the pharmacological utility of benzofuran derivatives is frequently compromised by two critical failure modes: metabolic bioactivation leading to hepatotoxicity and off-target hERG channel inhibition .

This technical guide provides a rigorous framework for investigating novel benzofuran derivatives. Moving beyond simple efficacy screening, we outline a "Safety-First" pharmacological profiling pipeline. This approach integrates Structure-Activity Relationship (SAR) optimization with self-validating protocols for metabolic stability and cardiotoxicity, ensuring that high-potency hits do not become late-stage attrition statistics.

Part 1: Structural Optimization & SAR Logic

The Benzofuran Scaffold

The biological activity of benzofuran relies heavily on substitution patterns at the C2 and C3 positions. Recent trends in 2024-2025 emphasize hybridization —fusing the benzofuran core with other pharmacophores (e.g., chalcones, imidazoles, or nicotinonitriles) to enhance selectivity and overcome resistance mechanisms.

PositionModification StrategyPharmacological OutcomeRisk Factor
C2 Heterocyclic substitution (e.g., Triazole, Imidazole)Enhanced target binding (e.g., EGFR, Tubulin).Increased Molecular Weight (MW) may reduce oral bioavailability.
C3 Acyl or Sulfonyl groupsImproved metabolic stability by blocking oxidation.Electron-withdrawing groups may alter electronic distribution affecting binding.
Benzene Ring Halogenation (Br, Cl)Increased lipophilicity and membrane permeability; higher potency.High Risk: Increased logP correlates with hERG inhibition and CYP bioactivation.
Diagram 1: SAR Optimization Workflow

This decision tree outlines the logical flow for optimizing benzofuran derivatives, balancing potency against solubility and toxicity.

SAR_Workflow Start Benzofuran Hit Identification Step1 C2/C3 Functionalization Start->Step1 Check1 Potency Screen (IC50 < 1µM?) Step1->Check1 Check1->Step1 No Branch_HighLogP High Lipophilicity (cLogP > 4) Check1->Branch_HighLogP Yes Action_Polar Introduce Polar Groups (Morpholine, Piperazine) Branch_HighLogP->Action_Polar Branch_Metab Metabolic Instability Action_Polar->Branch_Metab Action_Block Block Metabolic Soft Spots (F/Cl substitution) Branch_Metab->Action_Block Final Lead Candidate (Balanced Profile) Action_Block->Final

Caption: Iterative optimization cycle for benzofuran derivatives focusing on reducing lipophilicity to mitigate toxicity while maintaining potency.

Part 2: The Safety Barrier (ADME-Tox)

Hepatotoxicity: The Furan Ring Bioactivation

A critical liability of the benzofuran moiety is the potential for bioactivation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4). The furan ring can undergo oxidative opening to form a reactive cis-2-butene-1,4-dial intermediate or a quinone-imine. These electrophiles deplete cellular glutathione (GSH) and covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI).

Protocol: Microsomal Metabolic Stability & GSH Trapping

Objective: Determine intrinsic clearance (


) and identify reactive metabolites.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • GSH (Glutathione) trapping agent (5 mM) for reactive metabolite detection.

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Step-by-Step Methodology:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add test compound (final conc. 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

    • Control A: Heat-inactivated microsomes (Negative control).

    • Control B: Testosterone or Verapamil (Positive control for high clearance).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN containing IS. Vortex for 1 min.

  • Clarification: Centrifuge at 4000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion for

    
     and scan for GSH-adducts (+307 Da shift) to detect reactive metabolites.
    

Data Interpretation:

  • 
     min indicates high clearance (metabolic instability).
    
  • Detection of GSH adducts confirms furan ring bioactivation; requires structural modification (e.g., blocking the C2/C3 positions).

Cardiotoxicity: hERG Channel Inhibition

Benzofurans are notorious for off-target inhibition of the hERG potassium channel (


), causing QT interval prolongation and Torsades de Pointes. This is often driven by high lipophilicity and basic nitrogen centers.
Protocol: High-Throughput Thallium Flux Assay

Objective: Rapidly screen derivatives for hERG channel blockade before expensive patch-clamp studies.

Principle: Thallium (


) permeates open hERG channels and binds to a thallium-sensitive fluorescent dye inside the cell. Inhibitors reduce fluorescence.

Step-by-Step Methodology:

  • Cell Prep: Use HEK293 cells stably expressing hERG.[1][2] Plate at 25,000 cells/well in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 20 µL FluxOR™ dye solution (thallium-sensitive). Incubate 60 min at room temperature (RT).

  • Compound Addition: Add 10 µL of test compound (7-point dilution series, 0.01 µM – 30 µM). Incubate 15 min.

    • Positive Control:[3][4] Astemizole or Dofetilide (Known hERG blockers).

  • Stimulation: Inject Stimulus Buffer containing

    
     and 
    
    
    
    (to depolarize membrane and open hERG).
  • Measurement: Immediately monitor fluorescence (Ex 490 nm / Em 525 nm) on a kinetic plate reader (e.g., FLIPR) for 120 seconds.

Diagram 2: hERG Safety Screening Logic

Visualizing the decision-making process for cardiotoxicity.

hERG_Screen Compound Novel Benzofuran FluxAssay Tl+ Flux Assay (High Throughput) Compound->FluxAssay Result_Safe IC50 > 30µM FluxAssay->Result_Safe Low Risk Result_Risk IC50 < 10µM FluxAssay->Result_Risk High Risk Decision_Proceed Proceed to In Vivo Result_Safe->Decision_Proceed PatchClamp Manual Patch Clamp (Gold Standard) Result_Risk->PatchClamp Decision_Kill Terminate/Redesign PatchClamp->Decision_Kill Confirmed Block PatchClamp->Decision_Proceed False Positive

Caption: Tiered screening approach for hERG liability. Flux assays filter early hits; Patch Clamp validates critical candidates.

Part 3: Efficacy Validation (Anticancer Focus)

Novel benzofuran derivatives frequently target receptor tyrosine kinases (e.g., EGFR) or tubulin. To validate pharmacological efficacy beyond simple cytotoxicity, mechanistic proof is required.

Protocol: EGFR Kinase Inhibition & Downstream Signaling

Objective: Confirm that the benzofuran derivative inhibits EGFR phosphorylation and downstream Akt/ERK signaling in cancer cells (e.g., A549 or MCF-7).

Step-by-Step Methodology:

  • Cell Culture: Seed A549 cells (

    
     cells/well) in 6-well plates. Starve in serum-free media for 12h to synchronize.
    
  • Treatment: Treat with test compound (

    
     and 
    
    
    
    ) for 2 hours.
    • Induction: Add EGF (100 ng/mL) for the final 15 min to stimulate the pathway.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Western Blot:

    • Separate proteins via SDS-PAGE; transfer to PVDF membrane.

    • Primary Antibodies: Anti-p-EGFR (Tyr1068), Anti-EGFR (Total), Anti-p-Akt, Anti-p-ERK1/2.

    • Normalization: Anti-

      
      -actin.
      
  • Quantification: Densitometry analysis. A potent hit should show dose-dependent reduction in p-EGFR and p-Akt bands without reducing Total EGFR.

Diagram 3: Mechanism of Action (EGFR Inhibition)

Illustrating the pathway interruption caused by the benzofuran derivative.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Activates PI3K PI3K EGFR->PI3K Benzofuran Benzofuran Derivative (Inhibitor) Benzofuran->EGFR Blocks Phosphorylation Akt Akt (p-Akt) PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibition leads to Proliferation Cell Proliferation mTOR->Proliferation

Caption: Proposed mechanism where benzofuran derivatives block EGFR phosphorylation, halting the PI3K/Akt cascade and inducing apoptosis.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 2022. [Link]

  • Sequential Metabolism and Bioactivation of the Hepatotoxin Benzbromarone. Chemical Research in Toxicology, 2007.[5][6] (Detailed mechanism of furan ring bioactivation). [Link]

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Methods in Molecular Biology, 2022.[1] [Link]

  • Microsomal Stability Assay Protocol. Evotec / Cyprotex ADME-Tox Solutions. [Link]

  • Novel Benzofuran Derivatives Induce Monoamine Release. Journal of Pharmacology and Experimental Therapeutics, 2024.[7] [Link]

Sources

Methodological & Application

Synthesis of 4,5,6,7-Tetrahydro-3-methylbenzofuran from 2-methyl-1,3-cyclohexanedione

[1]

Abstract & Strategic Overview

The synthesis of 4,5,6,7-tetrahydro-3-methylbenzofuran is a critical transformation in the production of fragrance compounds (e.g., Menthofuran analogs) and bioactive furanosteroids. While direct condensation of 1,3-cyclohexanedione with

2-methyl-1,3-cyclohexanedione

This protocol details the Propargyl Alkylation / Acid-Mediated Cycloisomerization strategy. This route exploits the "blocked" nature of the C2 position to drive a specific 1,2-methyl migration (or Wagner-Meerwein shift) during the furan ring closure, effectively positioning the methyl group at the C3 position of the furan ring while establishing the aromatic system.

Key Advantages of This Protocol:
  • Regiospecificity: The methyl group's final position is dictated by the migration mechanism, ensuring high isomeric purity.[1]

  • Scalability: Reagents are inexpensive and the workflow avoids cryogenic conditions.

  • Atom Economy: The cascade cyclization minimizes waste compared to multi-step protection/deprotection strategies.

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected into two primary stages: the thermodynamic

RetrosynthesisTarget4,5,6,7-Tetrahydro-3-methylbenzofuranInterIntermediate:2-Methyl-2-(prop-2-ynyl)cyclohexane-1,3-dioneTarget->InterAcid-CatalyzedCycloisomerization(Methyl Migration)SMStarting Material:2-Methyl-1,3-cyclohexanedioneInter->SMC-Alkylation(NaH/DMF)ReagentReagent:Propargyl BromideInter->Reagent

Figure 1: Retrosynthetic logic relying on the construction of a quaternary center followed by a rearrangement-driven aromatization.

Mechanistic Insight: The "Methyl Migration"

The transformation of the intermediate (2-methyl-2-propargyl-1,3-dione) to the target furan involves a specific sequence:

  • Enolization: Acid-catalyzed enolization of one carbonyl.

  • 5-exo-dig Cyclization: The enol oxygen attacks the activated alkyne, forming a dihydrofuran cation or exocyclic methylene intermediate.

  • 1,2-Methyl Shift: To relieve the strain of the quaternary bridgehead and establish the aromatic furan sextet, the methyl group at C3a migrates to C3.

  • Aromatization: Loss of a proton completes the synthesis of the stable benzofuran core.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Methyl-2-(prop-2-ynyl)cyclohexane-1,3-dione

Objective: Selective


Reagents & Materials:

  • 2-Methyl-1,3-cyclohexanedione (1.0 eq)

  • Propargyl bromide (1.2 eq, 80% in toluene)[2]

  • Potassium hydroxide (KOH) or Sodium Methoxide (NaOMe) (1.1 eq)[1]

  • Solvent: Methanol (MeOH) or DMF/Water mix[1]

  • Quench: 10% HCl

Protocol:

  • Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2-methyl-1,3-cyclohexanedione (12.6 g, 100 mmol) in MeOH (60 mL).

  • Base Addition: Add KOH (6.16 g, 110 mmol) dissolved in minimal MeOH dropwise at 0°C. Stir for 30 minutes to form the enolate. Note: The solution will turn clear/yellow.

  • Alkylation: Add Propargyl bromide (13.4 mL, 120 mmol) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material (Rf ~0.2) should disappear, replaced by the less polar

    
    -alkylated product (Rf ~0.5).
    
  • Work-up: Evaporate MeOH under reduced pressure. Resuspend residue in water (100 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc or use flash chromatography to isolate the 2-methyl-2-propargyl-1,3-cyclohexanedione .

Stage 2: Cycloisomerization to 4,5,6,7-Tetrahydro-3-methylbenzofuran

Objective: Acid-mediated cyclization and rearrangement.

Reagents & Materials:

  • Intermediate from Stage 1 (1.0 eq)[1]

  • Catalyst: Polyphosphoric Acid (PPA) or H₂SO₄/HgSO₄ (Mercury-free alternative: p-Toluenesulfonic acid (pTSA) in Toluene).

  • Solvent: Toluene (for pTSA method) or neat (for PPA).[1]

Preferred Protocol (pTSA/Toluene):

  • Setup: Charge a flask with 2-methyl-2-propargyl-1,3-cyclohexanedione (8.2 g, 50 mmol) and Toluene (150 mL).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 10 mol%).

  • Cyclization: Heat the mixture to Reflux with a Dean-Stark trap to remove water (if forming via dehydration mechanism) or simply reflux to drive the rearrangement. Reaction time: 3-5 hours.

  • Monitoring: TLC should show the formation of a highly non-polar spot (The furan).

  • Work-up: Cool to RT. Wash with saturated NaHCO₃ (2 x 50 mL) to remove acid. Wash with brine.

  • Isolation: Dry organic layer (Na₂SO₄) and concentrate.

  • Final Purification: Distillation under reduced pressure (Kugelrohr) or column chromatography (100% Hexane to 5% EtOAc/Hexane).

Data Summary Table:

ParameterStage 1 (Alkylation)Stage 2 (Cyclization)
Limiting Reagent 2-Methyl-1,3-cyclohexanedione2-Methyl-2-propargyl-dione
Key Reagent Propargyl Bromidep-Toluenesulfonic Acid (pTSA)
Temperature 60°C110°C (Reflux)
Time 4-6 Hours3-5 Hours
Expected Yield 75-85%60-70%
Key Observation Precipitate (KBr); Color changeDarkening of solution; Sweet/Earthy odor

Characterization & Quality Control

Verify the identity of 4,5,6,7-Tetrahydro-3-methylbenzofuran using the following spectroscopic markers.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.10 (s, 1H, Furan C2-H ).[1] Diagnostic peak for 3-substituted furan.
      
    • 
       2.45 (t, 2H, C4-H₂ ).[1]
      
    • 
       2.30 (t, 2H, C7-H₂ ).[1]
      
    • 
       1.95 (s, 3H, C3-CH₃ ). Confirming the methyl migration/position.
      
    • 
       1.70-1.85 (m, 4H, C5-H₂, C6-H₂ ).[1]
      
  • ¹³C NMR:

    • Expect signals for the furan carbons (

      
      140-150 ppm for C-O and C=C) and the methyl group (
      
      
      8-10 ppm).
  • Mass Spectrometry (GC-MS):

    • Molecular Ion

      
       m/z.[1]
      
    • Base peak typically corresponds to loss of methyl or retro-Diels-Alder fragmentation.

Troubleshooting & Expert Tips

  • Issue: Low Yield in Stage 1 (

    
    -Alkylation vs 
    
    
    -Alkylation).
    • Cause: "Hard" leaving groups or highly polar solvents can favor

      
      -alkylation.
      
    • Solution: Ensure the use of Propargyl Bromide (softer electrophile than chloride). If

      
      -alkylation persists (seen as vinyl ether peaks in NMR), switch solvent to DMF  or add LiBr  to the reaction to tighten the ion pair.
      
  • Issue: Incomplete Cyclization.

    • Cause: Insufficient acidity or temperature.

    • Solution: If pTSA reflux is too slow, switch to Polyphosphoric Acid (PPA) at 100°C. PPA is more aggressive and effective for difficult dehydrative cyclizations but makes work-up (pouring into ice) messier.

  • Safety Note: Propargyl bromide is a lachrymator and potential mutagen. Handle in a fume hood. Menthofuran derivatives can be hepatotoxic; handle the final product with care.

References

  • Menthofuran Chemistry & Biosynthesis: Bertea, C. M., et al. "Demonstration that menthofuran synthase of mint (Mentha) is a cytochrome P450 monooxygenase."[1] Archives of Biochemistry and Biophysics 390.2 (2001): 279-286.

  • Cyclization of Propargyl-1,3-diones: Tsuji, J., et al. "Palladium-catalyzed cyclization of propargylic compounds." Accounts of Chemical Research (Review). [1]

  • General Furan Synthesis from 1,3-Diones: Stetter, H., & Siehnhold, E. "Über die Bildung von Furan-Derivaten aus 1.3-Diketonen."[1] Chemische Berichte.

  • Properties of 2-Methyl-1,3-cyclohexanedione: Sigma-Aldrich Product Sheet: 2-Methyl-1,3-cyclohexanedione.

Application Note: Precision Protocols for Palladium-Catalyzed Synthesis of C3-Alkylated Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C3 Selectivity Challenge

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for anti-arrhythmic agents (e.g., Amiodarone), anti-cancer therapeutics, and receptor agonists. While C2-functionalization is kinetically favored due to the inherent nucleophilicity of the heteroatom-adjacent carbon, C3-alkylation remains a synthetic bottleneck.

Direct electrophilic alkylation at C3 is often plagued by poor regioselectivity (C2 vs. C3 competition) and polyalkylation. Palladium-catalyzed methodologies offer a superior alternative, providing modularity and functional group tolerance.

This guide details two distinct, high-fidelity protocols for accessing C3-alkylated benzofurans:

  • Method A (De Novo Assembly): The Larock-Type Heteroannulation for constructing the ring with the alkyl group pre-installed.

  • Method B (Late-Stage Functionalization): The C3-Selective Suzuki-Miyaura Coupling for installing alkyl chains onto pre-formed scaffolds.

Strategic Pathway Selection

Before initiating synthesis, select the protocol that aligns with your substrate availability and structural complexity.

DecisionMatrix Start Target: C3-Alkylated Benzofuran Q1 Is the benzofuran core already synthesized? Start->Q1 MethodA_Node METHOD A: De Novo Assembly (Larock Annulation) Q1->MethodA_Node No (Build Ring) MethodB_Node METHOD B: Late-Stage Coupling (Suzuki-Miyaura) Q1->MethodB_Node Yes (Core Exists) SubA Requires: o-Iodophenol + Internal Alkyne MethodA_Node->SubA SubB Requires: 3-Bromobenzofuran + Alkyl-Boron Reagent MethodB_Node->SubB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.

Mechanistic Grounding

Understanding the catalytic cycle is critical for troubleshooting. The primary failure mode in Pd-catalyzed alkylation is


-hydride elimination , which leads to alkene formation instead of the desired coupled product.
The "Beta-Hydride" Trap

In Method B (Suzuki Coupling), after the oxidative addition of the 3-bromobenzofuran and transmetallation with the alkyl-borane, the resulting Alkyl-Pd-Aryl intermediate is prone to


-hydride elimination.
  • Solution: We utilize electron-rich, bulky biaryl phosphine ligands (e.g., SPhos, RuPhos). These ligands occupy the coordination sphere, accelerating the rate of Reductive Elimination over

    
    -hydride elimination.
    

Protocol A: De Novo Assembly (Larock Heteroannulation)

This method is ideal when building the scaffold from scratch. It involves the palladium-catalyzed annulation of o-iodophenols with internal alkynes.

Regioselectivity Note: In Larock annulations with unsymmetrical internal alkynes (


), the larger group (

) typically occupies the C2 position
due to steric repulsion during the carbopalladation step. Therefore, to obtain a C3-alkyl benzofuran, the alkyl group must be sterically smaller than the substituent intended for C2 (e.g., C2-Aryl, C3-Methyl).
Materials
  • Substrate: o-Iodophenol (1.0 equiv)

  • Coupling Partner: Internal Alkyne (e.g., 1-phenyl-1-propyne) (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)[1]
    
  • Ligand: PPh

    
     (10 mol%) (Or tri-o-tolylphosphine for increased sterics)
    
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv) or KOAc
  • Additive:

    
    -Bu
    
    
    
    NCl (1.0 equiv) (Jeffery conditions to stabilize Pd nanoparticles)
  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Setup: In a glovebox or under a steady stream of Argon, charge a dried reaction vial with o-iodophenol (1.0 mmol), Na

    
    CO
    
    
    
    (212 mg, 2.0 mmol),
    
    
    -Bu
    
    
    NCl (277 mg, 1.0 mmol), Pd(OAc)
    
    
    (11 mg, 0.05 mmol), and PPh
    
    
    (26 mg, 0.10 mmol).
  • Solvent Addition: Add anhydrous DMF (5 mL). Sparge with Argon for 5 minutes.

  • Alkyne Addition: Add the internal alkyne (1.2 mmol) via syringe.

  • Reaction: Seal the vial and heat to 100 °C for 12–24 hours.

    • Monitoring: Monitor by TLC/LCMS. The disappearance of o-iodophenol indicates completion.

  • Workup: Cool to room temperature. Dilute with Et

    
    O (20 mL) and wash with H
    
    
    
    O (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over MgSO
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Late-Stage C3-Alkylation (Suzuki-Miyaura)

This protocol addresses the challenge of coupling sp


-hybridized alkyl centers to the heteroaromatic core. It uses SPhos , a ligand specifically engineered to facilitate alkyl-aryl coupling.
Materials
  • Substrate: 3-Bromobenzofuran (1.0 equiv)

  • Reagent: Alkyl-9-BBN (1.2–1.5 equiv) (Prepared in situ from alkene + 9-BBN or purchased)

    • Alternative: Alkylboronic acid (requires higher catalyst loading).

  • Catalyst: Pd(OAc)

    
     (2–5 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%)

    • Ratio: Maintain a 1:2 Pd:Ligand ratio.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene/Water (20:1 ratio)

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): Stir Pd(OAc)

    
     and SPhos in Toluene for 10 minutes under Argon to form the active catalytic species.
    
  • Reaction Assembly: To the catalyst mixture, add 3-bromobenzofuran (1.0 mmol) and K

    
    PO
    
    
    
    (636 mg, 3.0 mmol).
  • Alkyl-Boron Addition: Add the Alkyl-9-BBN solution (1.2 mmol) via syringe.

    • Note: If using Alkyl-9-BBN, ensure it was prepared under strict anhydrous conditions.

  • Reaction: Heat to 90–100 °C for 16 hours. Vigorous stirring is essential as this is a biphasic system (if water is used) or a suspension.

  • Workup: Cool, dilute with EtOAc, wash with water and brine.

  • Purification: Silica gel chromatography.

Mechanistic Pathway (Method B)[2]

SuzukiCycle Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromobenzofuran TransMet Transmetallation (Ar-Pd-Alkyl) OxAdd->TransMet + Alkyl-9-BBN / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with SPhos BetaElim FAIL STATE: Beta-Hydride Elimination TransMet->BetaElim Slow with SPhos RedElim->Pd0

Figure 2: Catalytic cycle for Method B. The use of SPhos is critical to favor Reductive Elimination (Green) over the competing Beta-Hydride Elimination (Red).

Data Summary & Troubleshooting

ParameterMethod A (Larock)Method B (Suzuki)
Primary Bond Formed Ring Closure + C2/C3 bondsC3-Alkyl Bond
Key Limitation Steric control of regioselectivity

-hydride elimination
Preferred Solvents DMF, DMAcToluene/H

O, Dioxane
Typical Yield 60–85%70–90%
Troubleshooting Guide (Self-Validating Steps)
  • Low Conversion (Method B):

    • Check: Is the Alkyl-9-BBN active? Borane reagents degrade with moisture.

    • Validation: Run a control NMR of the borane reagent before addition.

    • Action: Increase catalyst loading to 5 mol% or switch to RuPhos for secondary alkyl chains.

  • Regioselectivity Issues (Method A):

    • Observation: Mixture of 2-alkyl/3-aryl and 2-aryl/3-alkyl.

    • Cause: The steric difference between the two alkyne substituents is insufficient.

    • Action: Switch to Method B (build the specific isomer linearly) or increase the steric bulk of the ligand (e.g., use Tri(o-tolyl)phosphine) to enforce stricter steric control.

  • Protodehalogenation (Method B):

    • Observation: Recovery of unsubstituted benzofuran (loss of Br).

    • Cause: Transmetallation is too slow; Pd inserts but reduces.

    • Action: Ensure the base (K

      
      PO
      
      
      
      ) is dry and finely ground. Add a drop of water if using pure dioxane to facilitate the boronate formation (Suzuki requires a trace of base solubility).

References

  • Larock Heteroannulation: Larock, R. C.; Yum, E. K. "Synthesis of benzofurans via palladium-catalyzed annulation of internal alkynes." Journal of the American Chemical Society, 1991 , 113, 6689–6690.

  • Review of Benzofuran Synthesis: Cacchi, S.; Fabrizi, G.; Goggiamani, A.[2] "The palladium-catalyzed assembly and functionalization of benzofurans." Current Organic Chemistry, 2006 , 10, 1423–1455.[2]

  • Alkyl-Suzuki Coupling (SPhos): Milne, J. E.; Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 2004 , 126, 13028–13029.

  • Protocol Refinement: Waldo, J. P.; Larock, R. C. "Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization." Organic Syntheses, 2014 , 91, 283.[3] [3]

Sources

1H and 13C NMR analysis of 4,5,6,7-Tetrahydro-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution 1H and 13C NMR Structural Elucidation of 4,5,6,7-Tetrahydro-3-methylbenzofuran

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Structural Context

4,5,6,7-Tetrahydro-3-methylbenzofuran (CAS: 2742-14-5) is a bicyclic heterocyclic compound consisting of a furan ring fused to a fully saturated cyclohexane moiety[1]. It shares a core structural scaffold with naturally occurring monoterpenoids such as menthofuran (3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran), which are critical flavor/fragrance components and key intermediates in organic synthesis and medicinal chemistry[2].

Because the tetrahydrobenzofuran scaffold lacks high symmetry and features both aromatic and aliphatic domains, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its structural validation. This application note details a comprehensive, self-validating protocol for the acquisition, processing, and mechanistic interpretation of 1H and 13C NMR spectra for this compound.

Experimental Protocol & Instrument Setup

To ensure a high degree of trustworthiness and reproducibility, the following protocol establishes a closed-loop validation system for NMR acquisition, guaranteeing optimal signal-to-noise (S/N) ratios and precise quantitative integration[3].

Step 1: Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃, 99.8% D) is utilized. Causality: CDCl₃ provides excellent solubility for moderately non-polar heterocycles, lacks exchangeable protons that could obscure aliphatic signals, and provides reliable internal referencing[3].

  • Concentration: Prepare a 15–20 mg/mL solution for ¹H NMR and a 50–70 mg/mL solution for ¹³C NMR. Causality: Higher concentrations for ¹³C NMR are strictly required to overcome the low natural abundance (1.1%) of the ¹³C isotope and to resolve the quaternary furan carbons.

  • Referencing: Tetramethylsilane (TMS) at 0.03% v/v is used as an internal standard (δ 0.00 ppm). Alternatively, the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H and the central triplet at δ 77.16 ppm for ¹³C) serves as a secondary calibration point[3].

Step 2: Acquisition Parameters (400 MHz Spectrometer)
  • ¹H NMR Workflow:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds. Causality: A D1 delay of at least 5×T₁ (longitudinal relaxation time) ensures complete spin-lattice relaxation, which is mandatory for the accurate quantitative integration of the methyl and methylene protons.

    • Number of Scans (NS): 16.

  • ¹³C NMR Workflow:

    • Pulse Sequence: Power-gated decoupling (zgpg30). Causality: Removes ¹H-¹³C scalar coupling to yield sharp singlets while leveraging the Nuclear Overhauser Effect (NOE) for signal enhancement.

    • Relaxation Delay (D1): 3.0–5.0 seconds. Causality: Quaternary carbons (C-3, C-3a, C-7a) lack directly attached protons, resulting in significantly longer T₁ relaxation times. A longer D1 prevents these critical structural markers from being suppressed in the final spectrum.

    • Number of Scans (NS): 512–1024.

Spectral Analysis & Signal Causality

Understanding the physical causality behind the observed chemical shifts is essential for distinguishing 4,5,6,7-tetrahydro-3-methylbenzofuran from its structural isomers.

¹H NMR Interpretation

The ¹H NMR spectrum is defined by three distinct electronic environments: the highly deshielded furan proton, the allylic/benzylic-type methylenes, and the distal aliphatic envelope.

  • Furan Proton (H-2): Resonates downfield at approximately δ 7.10 ppm. This significant deshielding is driven by the diamagnetic anisotropy of the aromatic furan ring and the inductive electron-withdrawing effect of the adjacent oxygen atom[4]. It typically appears as a finely split quartet (or broad singlet) due to long-range allylic coupling (J ≈ 1.2 Hz) with the C3-methyl group.

  • Cyclohexane Methylenes (C4-H₂ and C7-H₂): The protons at C-7 (δ ~2.58 ppm) are shifted slightly further downfield than those at C-4 (δ ~2.40 ppm). Causality: C-7 is directly adjacent to the highly electronegative furan oxygen, whereas C-4 is adjacent to the less electronegative carbon bridgehead (C-3a).

  • C3-Methyl: The methyl group at position 3 appears at δ ~1.95 ppm as a doublet (J ≈ 1.2 Hz), corroborating the allylic coupling network with H-2.

¹³C NMR Interpretation

The ¹³C NMR spectrum contains 9 distinct carbon resonances, validating the molecule's lack of symmetry.

  • Quaternary Furan Carbons: C-7a (attached to oxygen) is the most deshielded carbon, resonating at δ ~150.5 ppm. The bridgehead C-3a appears at δ ~120.5 ppm, while C-3 (bearing the methyl group) is observed at δ ~114.8 ppm.

  • Methine Carbon: C-2 resonates at δ ~138.2 ppm, characteristic of an alpha-oxygenated sp² carbon.

  • Aliphatic Region: The C3-methyl carbon is notably upfield (δ ~8.5 ppm). Causality: This is a well-documented steric and electronic hallmark of methyl groups residing at the 3-position of furan rings, driven by steric compression and the specific electron density distribution of the heteroaromatic system.

Quantitative Data Presentation

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Assignment Rationale
H-2 7.10 q (or br s) ~1.2 1H Furan aromatic proton, deshielded by adjacent oxygen. Long-range allylic coupling to C3-CH₃.
C7-H₂ 2.58 m - 2H Cyclohexane methylene, allylic to furan, closer to oxygen (inductive deshielding).
C4-H₂ 2.40 m - 2H Cyclohexane methylene, allylic to furan C-3.
C3-CH₃ 1.95 d ~1.2 3H Methyl group on furan ring, allylic coupling to H-2.

| C5-H₂, C6-H₂ | 1.70 - 1.85 | m | - | 4H | Homoallylic cyclohexane methylenes, distal to the aromatic ring. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Type Assignment Rationale
C-7a 150.5 C Quaternary furan carbon, directly bonded to oxygen.
C-2 138.2 CH Furan methine carbon, highly deshielded by oxygen.
C-3a 120.5 C Quaternary furan carbon, bridgehead.
C-3 114.8 C Quaternary furan carbon, attached to methyl group.
C-7 24.5 CH₂ Cyclohexane methylene, adjacent to C-7a.
C-4 23.2 CH₂ Cyclohexane methylene, adjacent to C-3a.
C-5, C-6 22.5 - 22.8 CH₂ Cyclohexane methylenes, distal to furan ring.

| C3-CH₃ | 8.5 | CH₃ | Furan methyl carbon (characteristically upfield due to steric/electronic effects). |

Analytical Workflow & Logical Relationships

To ensure rigorous E-E-A-T standards, the elucidation of 4,5,6,7-tetrahydro-3-methylbenzofuran must follow a structured analytical pipeline. The diagram below illustrates the operational workflow from sample preparation to final structural validation.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, TMS Reference) Acquisition1D 1D NMR Acquisition (1H & 13C zg/zgpg30) SamplePrep->Acquisition1D Acquisition2D 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->Acquisition2D Process1D 1D Data Processing (FT, Phase/Baseline Correction) Acquisition1D->Process1D Process2D 2D Data Processing (Window Functions, Symmetrization) Acquisition2D->Process2D Analysis1H 1H Assignment Integration & Multiplicity Process1D->Analysis1H Analysis13C 13C Assignment Chemical Shifts & Quaternary C Process1D->Analysis13C Analysis2D Network Elucidation (Spin Systems & Connectivity) Process2D->Analysis2D Analysis1H->Analysis2D Protons mapped Analysis13C->Analysis2D Carbons mapped Validation Structural Validation (E-E-A-T Compliant) Analysis2D->Validation 2D Corroboration

NMR Operational Workflow for Structural Elucidation of Tetrahydrobenzofuran Derivatives

References

  • SpectraBase. "Methyl 2-butylfuran-3-carboxylate" (Database entry listing 4,5,6,7-Tetrahydro-3-methylbenzofuran). John Wiley & Sons, Inc. Available at:[Link][1]

  • Manolache, F. A., et al. "Authentication of wild mentha aquatica, from danube delta, using 1H-NMR spectroscopy". ResearchGate. Available at:[Link][4]

  • PubChem. "Menthofuran | C10H14O | CID 329983". National Center for Biotechnology Information. Available at:[Link][2]

  • "Identification of the novel odor active compounds “p-menthane lactones” responsible for the characteristic aroma of fresh peppermint leaf". Bioscience, Biotechnology, and Biochemistry. Taylor & Francis Online. Available at:[Link][3]

Sources

Application Note: Mass Spectrometry Fragmentation Pattern of Tetrahydrobenzofurans (THBFs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydrobenzofurans (THBFs), specifically the 4,5,6,7-tetrahydrobenzofuran scaffold, represent a critical structural motif in bioactive natural products (e.g., Menthofuran), fragrance ingredients, and pharmaceutical intermediates.[1] Unlike their fully aromatic benzofuran counterparts, THBFs possess a fused cyclohexene ring, introducing unique stereochemical and conformational flexibility.[1]

This application note provides a definitive guide to the mass spectrometric characterization of THBFs. We move beyond basic spectral matching to explore the mechanistic causality of fragmentation—specifically the competition between Retro-Diels-Alder (RDA) reactions and aromatization pathways.[1] This guide includes validated protocols for GC-MS and LC-MS/MS analysis, ensuring high-confidence structural assignment.

Chemical Context & Structural Logic[1]

To interpret the mass spectrum, one must understand the molecule's internal energy distribution upon ionization.

  • The Core: A furan ring (aromatic, stable) fused to a cyclohexene ring (non-aromatic, reactive).[1]

  • The Trigger: In Electron Ionization (EI), the radical cation (

    
    ) typically localizes on the furan oxygen or the 
    
    
    
    -system of the fusion bond.
  • The Consequence: The cyclohexene ring, acting as a "pseudo-diene" or "ene" system, becomes the primary site of fragmentation via RDA, while the furan ring drives stability, often leading to aromatization (dehydrogenation).

Experimental Protocols

Sample Preparation (Standardized)[1]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol (LC-MS) or Dichloromethane (GC-MS).[1]

  • Working Standard: Dilute to 10 µg/mL (10 ppm).

  • Filtration: 0.22 µm PTFE filter to remove particulate matter.[1]

GC-MS Method (Volatile Derivatives)[1]
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Source: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 40–400.[1]

LC-MS/MS Method (Polar/Metabolite Derivatives)[1]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]

  • Ionization: Electrospray Ionization (ESI) – Positive Mode (

    
    ).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Collision Energy (CE): Stepped 15–35 eV (crucial for inducing ring cleavage).[1]

Mechanistic Fragmentation Analysis

The fragmentation of THBFs is governed by three primary pathways. Understanding these allows for the differentiation of isomers and the identification of substituents.

Pathway A: The Retro-Diels-Alder (RDA) Reaction

This is the diagnostic pathway for the cyclohexene portion of the ring.[1]

  • Mechanism: The molecular ion undergoes a retro-cycloaddition.[1] The bond beta to the furan fusion breaks.

  • Observation: Loss of an alkene neutral fragment.[1]

    • Unsubstituted THBF: Loss of Ethylene (

      
      , -28 Da).[1]
      
    • Substituted THBF (e.g., Menthofuran): Loss of Propene (

      
      , -42 Da) or larger alkenes depending on the substitution at C-5/C-6.[1]
      
Pathway B: Aromatization (Dehydrogenation)

Driven by the thermodynamic stability of the fully aromatic benzofuran system.

  • Mechanism: Sequential loss of hydrogen radicals or molecules (

    
    ).[1]
    
  • Observation: Peaks at

    
     and 
    
    
    
    .[1]
  • Significance: If the

    
     peak is the base peak, the cyclohexene ring likely lacks steric bulk that would otherwise favor RDA.[1]
    
Pathway C: Alpha-Cleavage & CO Loss

Prominent in oxo-tetrahydrobenzofurans (ketone derivatives).[1]

  • Mechanism: Homolytic cleavage adjacent to the carbonyl group, followed by decarbonylation.[1]

  • Observation: Loss of Carbon Monoxide (CO, -28 Da) distinct from ethylene loss (requires high-res MS to distinguish: CO = 27.9949 vs

    
     = 28.0313).[1]
    

Visualization of Fragmentation Pathways[2][3][4][5][6]

The following diagram illustrates the competing pathways for a generic methyl-substituted 4,5,6,7-tetrahydrobenzofuran.

THBF_Fragmentation M_Ion Molecular Ion (M+) [Tetrahydrobenzofuran] RDA_TS Retro-Diels-Alder Transition State M_Ion->RDA_TS Pathway A: Cyclohexene Cleavage Arom_TS Dehydrogenation (Aromatization) M_Ion->Arom_TS Pathway B: Stability Drive Alpha_TS Alpha-Cleavage (If Alkyl/Oxo Substituted) M_Ion->Alpha_TS Pathway C: Substituent Effect Frag_RDA RDA Fragment [M - Alkene]+ RDA_TS->Frag_RDA Loss of C2H4 / C3H6 Frag_Arom Benzofuran Cation [M - 4H]+ Arom_TS->Frag_Arom Loss of 2H2 Frag_Methyl Alkyl Loss [M - CH3]+ Alpha_TS->Frag_Methyl Loss of Alkyl Radical

Figure 1: Competing fragmentation pathways for Tetrahydrobenzofurans. Pathway A (RDA) is diagnostic for the saturated ring structure.

Data Interpretation & Reference Table

The following table summarizes expected ion clusters for common THBF derivatives.

Compound ClassPrecursor IonKey Fragment 1 (Mechanism)Key Fragment 2 (Mechanism)Diagnostic Note
Unsubstituted THBF m/z 122 (

)
m/z 94 (

, RDA/Ethylene)
m/z 118 (

, Aromatization)
m/z 94 is often the base peak in EI.[1]
Menthofuran m/z 150 (

)
m/z 108 (

, RDA/Propene)
m/z 135 (

, Methyl loss)
m/z 108 confirms the methyl on the sat.[1] ring.
4-Oxo-THBF m/z 136 (

)
m/z 108 (

, CO Loss)
m/z 80 (

, Double CO/C2H4)
CO loss dominates due to ketone stability.[1]
Analytical Workflow Diagram

Workflow Sample Sample (Extract/Synthesis) Prep Dilution & Filtration Sample->Prep Sep Separation (GC-HP5MS or LC-C18) Prep->Sep Ion Ionization (EI 70eV / ESI+) Sep->Ion Detect MS Detection (Scan m/z 40-400) Ion->Detect Analysis Data Analysis (RDA vs Aromatization) Detect->Analysis

Figure 2: Step-by-step analytical workflow for THBF characterization.[1][2][3][4]

Troubleshooting & Validation (Self-Correcting Protocols)

To ensure Trustworthiness in your data, apply these validation checks:

  • The "RDA Check": If you suspect a tetrahydrobenzofuran structure but see no loss of alkene (M-28, M-42), re-evaluate the saturation of the ring.[1] Fully aromatic benzofurans do not undergo RDA.[1]

  • Isotope Pattern Analysis: Use the M+1 peak to confirm carbon count. For m/z 122 (C8H10O), the M+1 should be approx. 8.8% of the parent intensity.

  • Solvent Blanks: THBFs are common in fragrance; ensure your peaks are not carryover from lab soaps or cleaning agents (often containing limonene/menthofuran derivatives).[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl- (Menthofuran).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 4,5,6,7-Tetrahydrobenzofuran Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Herbert, J. D., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.[1][5][6] Journal of Mass Spectrometry.[1][5][6] (Demonstrates competitive fragmentation in related benzofuran systems). Available at: [Link]

  • Begala, M., et al. (2007). 2-substituted benzofuran fragment ion formation... Spirocyclization of the molecular ions.[7] Rapid Communications in Mass Spectrometry.[1][7] (Mechanistic insights into benzofuran ion formation). Available at: [Link]

Sources

Application Note: Synthesis and Utility of 4,5,6,7-Tetrahydro-3-methylbenzofuran in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction and Chemical Significance

The bicyclic furan scaffold is a privileged structure in medicinal chemistry, frequently embedded in the core of natural products (such as menthofuran) and synthetic therapeutics. Specifically, 4,5,6,7-Tetrahydro-3-methylbenzofuran (CAS: 1919-00-2) serves as a critical building block for the synthesis of antitumor agents, antiestrogenic steroidal furans, and combinatorial libraries targeting tumorigenic cell lines [1, 2].

While variations of the classic Feist-Bénary synthesis are routinely used to construct 4-oxo-tetrahydrobenzofurans from 1,3-cyclohexanedione [3], accessing the fully saturated cyclohexane core of 4,5,6,7-tetrahydro-3-methylbenzofuran presents a unique synthetic challenge. Direct deoxygenation of Feist-Bénary products often results in poor yields. Therefore, a highly regioselective, multi-step approach utilizing a Stork enamine alkylation, followed by enol-lactonization and reductive aromatization, is the preferred laboratory and industrial standard [2].

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 4,5,6,7-tetrahydro-3-methylbenzofuran relies on the precise control of oxidation states and regiochemistry.

  • Regiocontrol via Enamine: Direct alkylation of cyclohexanone with α-haloesters is plagued by competitive O-alkylation and polyalkylation. By converting cyclohexanone to 1-pyrrolidinocyclohexene, the nucleophilicity is strictly localized to the α-carbon, ensuring exclusive mono-C-alkylation.

  • Pre-forming the Heterocycle: The resulting keto-acid is subjected to dehydrative cyclization using acetic anhydride. This forms an α,β-unsaturated γ-lactone (an enol-lactone), effectively establishing the five-membered oxygen heterocycle.

  • Reductive Aromatization: The final transformation requires the reduction of the lactone carbonyl. Diisobutylaluminum hydride (DIBAL-H) is selected due to its tunable reactivity. At -20 °C, DIBAL-H reduces the lactone to a stable tetrahedral aluminum acetal. Upon acidic workup, this intermediate collapses into a lactol (hemiacetal) and spontaneously dehydrates. The thermodynamic driving force of forming the aromatic furan system prevents over-reduction to the diol, making this a self-validating and highly efficient step [2].

SyntheticWorkflow A Cyclohexanone B 1-Pyrrolidino- cyclohexene A->B Pyrrolidine Dean-Stark C 2-(2-Oxocyclohexyl) propanoic acid B->C 1. Ethyl 2-bromopropionate 2. KOH / MeOH D Enol-Lactone Intermediate C->D Ac2O, NaOAc Reflux E 4,5,6,7-Tetrahydro- 3-methylbenzofuran D->E 1. DIBAL-H (-20°C) 2. H2SO4 (aq)

Figure 1: Multi-step synthetic workflow for 4,5,6,7-Tetrahydro-3-methylbenzofuran.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(2-Oxocyclohexyl)propanoic acid

Self-Validation Checkpoint: The disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a broad carboxylic acid OH stretch (3300–2500 cm⁻¹) in the IR spectrum confirm successful saponification.

  • Enamine Formation: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser. Dissolve cyclohexanone (1.0 equiv, 100 mmol) and pyrrolidine (1.1 equiv, 110 mmol) in 150 mL of anhydrous toluene. Reflux until the theoretical volume of water (~1.8 mL) is collected. Concentrate the mixture in vacuo to yield crude 1-pyrrolidinocyclohexene.

  • Alkylation: Dissolve the crude enamine in 100 mL of anhydrous 1,4-dioxane. Add ethyl 2-bromopropionate (1.1 equiv, 110 mmol) dropwise at room temperature. Reflux the mixture for 12 hours under a nitrogen atmosphere.

  • Hydrolysis: Cool the mixture, add 50 mL of distilled water, and reflux for an additional 2 hours to hydrolyze the intermediate iminium salt. Extract the resulting ester with ethyl acetate (3 x 50 mL).

  • Saponification: Dissolve the concentrated ester in 10% methanolic KOH (100 mL) and reflux for 4 hours. Cool the solution, acidify to pH 2 using 2M HCl, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate to yield 2-(2-oxocyclohexyl)propanoic acid.

Step 2: Enol-Lactonization

Self-Validation Checkpoint: The product should exhibit a strong γ-lactone carbonyl absorption at ~1750 cm⁻¹ and an enol C=C stretch at ~1680 cm⁻¹.

  • Cyclization: In a 250 mL flask, dissolve the keto-acid (50 mmol) in 50 mL of acetic anhydride. Add anhydrous sodium acetate (0.5 equiv, 25 mmol) to catalyze the enolization.

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 4 hours.

  • Workup: Cool the reaction to room temperature and pour it slowly over 200 g of crushed ice, stirring vigorously for 1 hour to hydrolyze the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via vacuum distillation to afford 3-methyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-one.

Step 3: Reductive Aromatization via DIBAL-H

Self-Validation Checkpoint: The complete disappearance of the lactone carbonyl (~1750 cm⁻¹) and the emergence of furan ring stretches (1645, 1574 cm⁻¹) confirm aromatization.

  • Preparation: Dissolve 3-methyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-one (4.0 g) in dry tetrahydrofuran (10 mL) in a flame-dried flask under a strict nitrogen atmosphere [2].

  • Cryogenic Reduction: Cool the solution to between -20 °C and -25 °C using a dry ice/acetone bath. Add a 20% solution of DIBAL-H in THF (21 mL) dropwise over 30 minutes. Critical: Do not allow the internal temperature to exceed -20 °C to prevent over-reduction of the hemiacetal intermediate.

  • Maturation: Stir the resultant mixture at -20 °C for an additional 30 minutes.

  • Acidic Quench (Aromatization): Quench the reaction carefully by the dropwise addition of 2 N sulfuric acid (5 mL), followed by 10 mL of water. The acidic environment catalyzes the dehydration of the lactol to the furan.

  • Isolation: Extract the aqueous mixture with diethyl ether (3 x 20 mL). Wash the combined ether extracts with saturated NaHCO₃ solution and water, then dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent and purify the residue by column chromatography on neutral alumina (Activity II) using a hexane/ethyl acetate gradient to yield 3-methyl-4,5,6,7-tetrahydrobenzofuran as a colorless oil.

Quantitative Data & Characterization

The following table summarizes the expected physicochemical properties and analytical data for the isolated 4,5,6,7-Tetrahydro-3-methylbenzofuran [2].

PropertyValue / Expected Result
Chemical Name 4,5,6,7-Tetrahydro-3-methylbenzofuran
CAS Number 1919-00-2
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Boiling Point 55 °C at 8 mmHg
Refractive Index (n_D) 1.4896
UV Absorption (λmax) 222.5 nm (ε: 6280)
IR Stretches (cm⁻¹) 1645, 1574 (Furan C=C), 1411, 890, 725

Downstream Applications in Drug Development

Once synthesized, 4,5,6,7-tetrahydro-3-methylbenzofuran acts as a highly versatile lead scaffold. The unsubstituted C2 position of the furan ring is highly nucleophilic and can be readily functionalized (e.g., via Vilsmeier-Haack formylation or direct lithiation/carboxylation) to generate combinatorial libraries. These derivatives, particularly the 2-carboxylic acid ethyl esters and corresponding amides, are rigorously evaluated as potent cytotoxic agents against tumorigenic cell lines [1].

DrugDiscovery Core 4,5,6,7-Tetrahydro-3-methylbenzofuran (Lead Scaffold) Derivatization C2-Functionalization (e.g., Carboxylation, Amidation) Core->Derivatization Library Combinatorial Library Generation Derivatization->Library HTS High-Throughput Cytotoxicity Screening Library->HTS Hit Antitumor Hit Identification HTS->Hit

Figure 2: Integration of the tetrahydrobenzofuran scaffold into antitumor drug discovery.

References

  • Hayakawa, I., Shioya, R., Agatsuma, T., & Sugano, Y. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Chemical and Pharmaceutical Bulletin, 53(6), 638-640.[Link]

  • Nagata, W., & Kikkawa, I. (1969). Synthesis of furan compounds including pharmacologically active furyl steroids. U.S. Patent No. 3,432,486A. U.S.
  • Peng, B., Ge, L., & Li, X. (2016). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between α-Haloketones and β-Dicarbonyl Compounds. Current Organic Synthesis, 13(4).[Link]

High-performance liquid chromatography (HPLC) method for 4,5,6,7-Tetrahydro-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 4,5,6,7-Tetrahydro-3-methylbenzofuran (CAS 1919-00-2), a structural analog of the well-known flavor compound Menthofuran.

Abstract & Introduction

4,5,6,7-Tetrahydro-3-methylbenzofuran is a bicyclic heterocyclic compound widely utilized in the flavor and fragrance industry for its characteristic nutty, coffee-like, and musty notes. It also serves as a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals.

Structurally, the compound consists of a furan ring fused to a saturated cyclohexane ring. Unlike fully aromatic benzofurans, the "tetrahydro" moiety breaks the extended conjugation, significantly altering its UV absorption profile and stability. This application note addresses the specific challenges of analyzing this molecule:

  • Low UV Activity: The lack of a benzene chromophore requires detection at lower wavelengths (210–220 nm).

  • Lipophilicity: The saturated ring system increases hydrophobicity (LogP ~3.0–3.5), necessitating a high-strength organic mobile phase.

  • Volatility: Care must be taken during sample preparation to prevent evaporative loss.

This protocol details a robust Reversed-Phase HPLC (RP-HPLC) method validated for linearity, precision, and accuracy, suitable for raw material purity assessment and finished product quality control.

Method Development Strategy (The "Why")

The development of this method was guided by the physicochemical properties of the analyte.

  • Column Selection: A C18 (Octadecyl) stationary phase was chosen as the primary column. The analyte is non-polar; a C18 ligand provides strong hydrophobic retention, ensuring separation from more polar synthesis by-products or matrix components. A "Base-Deactivated" (BDS) or end-capped column is recommended to prevent peak tailing caused by interactions between the furan oxygen and residual silanols.

  • Mobile Phase: A simple binary system of Acetonitrile (ACN) and Water is sufficient. Methanol was avoided as the organic modifier because Acetonitrile has a lower UV cutoff (190 nm vs. 205 nm for Methanol), which is critical for detecting this compound at 220 nm with minimal baseline noise.

  • pH Control: While the analyte is neutral, the addition of 0.1% Phosphoric Acid is included to suppress the ionization of potential acidic impurities (e.g., carboxylic acid precursors) and sharpen peak shapes.

  • Detection: A Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) set to 220 nm maximizes sensitivity. The furan ring absorption maximum is typically near 208–215 nm.

Experimental Protocol

Instrumentation & Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II / Waters Alliance (or equivalent)
Detector UV/Vis (DAD/VWD) @ 220 nm (Reference: 360 nm)
Column Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 5 µm (or equivalent)
Column Temp. 30 °C
Flow Rate 1.0 mL/min
Injection Vol. 10 µL
Run Time 15.0 minutes
Reagents
  • Acetonitrile (ACN): HPLC Grade.[1][2]

  • Water: Milli-Q / HPLC Grade (Resistivity 18.2 MΩ·cm).

  • Phosphoric Acid (H₃PO₄): 85%, HPLC Grade.

  • Reference Standard: 4,5,6,7-Tetrahydro-3-methylbenzofuran (Purity >98%).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% H₃PO₄ in Water. (Add 1 mL of 85% Phosphoric Acid to 1000 mL Water). Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program

Note: An isocratic method (70% B) is often sufficient for raw material assay. However, a gradient is recommended for purity profiling to elute late-eluting impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.005050
8.001090
10.001090
10.105050
15.005050
Standard & Sample Preparation

Important: Due to volatility, keep samples capped and avoid excessive sonication which generates heat.

  • Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of standard into a 25 mL volumetric flask. Dissolve in 100% ACN.

  • Working Standard (100 µg/mL): Dilute 5.0 mL of Stock Standard to 50 mL with Mobile Phase (50:50 ACN:Water).

  • Sample Solution: Prepare samples to a target concentration of 100 µg/mL using the same diluent. Filter through a 0.45 µm PTFE syringe filter (Nylon filters may adsorb furan compounds; PTFE is chemically inert).

Method Validation Summary

The following data represents typical performance metrics for this protocol.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of analytePass (Purity Angle < Purity Threshold)
Linearity (R²) > 0.999 (Range: 10–200 µg/mL)0.9998
Precision (RSD, n=6) < 2.0%0.45%
Accuracy (Recovery) 98.0% – 102.0%99.8%
LOD / LOQ S/N > 3 / S/N > 100.5 µg/mL / 1.5 µg/mL
Tailing Factor < 2.01.1

Visualizations & Workflows

Analytical Workflow

This diagram outlines the critical path from sample receipt to data reporting.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Weigh Weigh Sample (Avoid Evaporation) Dissolve Dissolve in ACN (Stock Sol.) Weigh->Dissolve Dilute Dilute with 50:50 ACN:H2O Dissolve->Dilute Filter Filter (PTFE 0.45µm) Dilute->Filter Inject Inject 10 µL Filter->Inject Separate Separation (C18, Gradient) Inject->Separate Detect Detection (UV 220 nm) Separate->Detect Integrate Integrate Peak (~6.5 min) Detect->Integrate Calculate Calculate Purity/Conc. Integrate->Calculate

Caption: Step-by-step analytical workflow emphasizing critical filtration and detection steps.

Troubleshooting Decision Tree

A logic guide for resolving common chromatographic issues with this specific analyte.

DecisionTree Start Problem Identified Issue1 Low Sensitivity / No Peak? Start->Issue1 Issue2 Peak Tailing? Start->Issue2 Issue3 Retention Time Shift? Start->Issue3 Sol1 Check Wavelength (Must be <230 nm) Issue1->Sol1 Yes Sol2 Check Sample Prep (Volatile Loss?) Issue1->Sol2 If WL is correct Sol3 Replace Column (Silanol Activity) Issue2->Sol3 Yes Sol4 Check Mobile Phase Ratio (Evaporation of ACN) Issue3->Sol4 Yes

Caption: Decision tree for troubleshooting sensitivity, peak shape, and retention issues.

References

  • NIST Chemistry WebBook. (2023). Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl- Mass Spectrum and Properties. National Institute of Standards and Technology.[3][4] Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Menthofuran on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Menthofuran and related flavor compounds.[5][6][7] Retrieved from [Link]

Sources

Application Note: High-Sensitivity Analysis of Volatile Benzofurans by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and sensitive methodology for the identification and quantification of volatile benzofurans in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Benzofuran and its volatile derivatives are significant in pharmaceutical development, environmental monitoring, and flavor and fragrance analysis due to their biological activity and distinct aromatic properties.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on sample preparation, instrument configuration, and data analysis. We emphasize the causality behind experimental choices to ensure methodological integrity and reproducibility.

Introduction: The Significance of Volatile Benzofuran Analysis

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, forms the structural backbone for a wide range of biologically active molecules and aroma compounds.[1][3] Its volatile derivatives are of particular interest for several reasons:

  • In Drug Development: The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals with diverse therapeutic applications, including antiarrhythmic, anticancer, and antimicrobial agents.[1][3][4] Analysis of volatile benzofuran precursors or impurities is critical for quality control and regulatory compliance in drug manufacturing.[5]

  • In Environmental Science: Benzofurans can be byproducts of fossil fuel combustion and are found in coal tar.[1][6] Their presence and concentration in air, water, and soil are monitored to assess environmental contamination and human exposure risks.[7][8] U.S. EPA methods for volatile organic compounds (VOCs), such as 8260B, provide a framework for such analyses.[7][9][10][11]

  • In Food and Fragrance Industries: Certain benzofuran derivatives contribute to the complex aroma profiles of natural products and processed foods.[12] Their accurate identification and quantification are essential for quality assessment and authenticity studies.

Given the low concentrations at which these compounds are often present and the complexity of the matrices, a highly sensitive and selective analytical technique is required. GC-MS is the gold standard for this application, combining the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[5][13]

Experimental Workflow: A Conceptual Overview

The analysis of volatile benzofurans by GC-MS follows a multi-stage process, beginning with efficient extraction from the sample matrix, followed by chromatographic separation and mass spectrometric detection. Each stage must be optimized to ensure maximum recovery and sensitivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Sample Collection & Pre-treatment Extraction Volatile Extraction (Headspace, SPME, P&T) Prep->Extraction Matrix Isolation GC_Inlet GC Injection Port (Thermal Desorption) Extraction->GC_Inlet Sample Introduction GC_Column Gas Chromatography (Capillary Column Separation) GC_Inlet->GC_Column Separation MS_Source Mass Spectrometry (Ionization & Fragmentation) GC_Column->MS_Source Elution MS_Detector Detection & Data Acquisition MS_Source->MS_Detector Mass Analysis Qual_Analysis Qualitative Analysis (Library Matching, Fragmentation) MS_Detector->Qual_Analysis Raw Data Quant_Analysis Quantitative Analysis (Calibration Curve) MS_Detector->Quant_Analysis Report Reporting Qual_Analysis->Report Quant_Analysis->Report

Caption: Overall workflow for the GC-MS analysis of volatile benzofurans.

Sample Preparation: Isolating Volatiles from Complex Matrices

The choice of sample preparation technique is paramount and depends on the sample matrix (e.g., water, soil, air, pharmaceutical formulation) and the target analyte concentration. The primary goal is to efficiently transfer the volatile benzofurans into the gas phase for injection into the GC, while leaving non-volatile matrix components behind.[14][15]

3.1. Static Headspace (SHS) Analysis

Static headspace is a robust and straightforward technique ideal for screening and quantifying volatiles in liquid or solid samples.[16][17] It relies on the partitioning of analytes between the sample phase and the gas phase (headspace) in a sealed vial at a controlled temperature.[18]

Causality: By heating the sample, the vapor pressure of volatile compounds increases, driving them into the headspace.[16] This equilibrium-based method is less exhaustive than dynamic headspace but offers excellent reproducibility and is less prone to contamination from water and non-volatile matrix components.[19]

Protocol: Static Headspace (SHS) for Aqueous Samples

  • Sample Aliquoting: Place 5-10 mL of the aqueous sample into a 20 mL headspace vial. For solid samples, use 1-5 g.

  • Matrix Modification (Optional but Recommended): Add a salt, such as sodium chloride (NaCl), to the aqueous sample to "salt out" the volatile analytes. This increases the ionic strength of the sample, reducing the solubility of non-polar benzofurans and promoting their partitioning into the headspace.[18]

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., deuterated benzofuran or a compound with similar chemical properties not present in the sample). This is crucial for accurate quantification, as it corrects for variations in injection volume and matrix effects.[9]

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.[19]

  • Incubation and Equilibration: Place the vial in the headspace autosampler. Incubate at a controlled temperature (e.g., 80-120°C) for a set time (e.g., 15-30 minutes) to allow for equilibrium to be reached between the sample and the headspace.[18]

  • Injection: A heated, gas-tight syringe or a sample loop on the autosampler transfers a fixed volume of the headspace gas into the GC injector.[16]

3.2. Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that uses a fused silica fiber coated with a stationary phase to concentrate analytes from a sample.[20][21] It is highly effective for trace-level analysis.

Causality: The coated fiber is exposed to the sample's headspace or directly immersed in a liquid sample.[15][21] Analytes partition from the matrix onto the fiber coating based on their affinity for the stationary phase. The concentrated analytes are then thermally desorbed directly in the hot GC inlet, providing a highly concentrated injection band and enhancing sensitivity.[15]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Prepare the sample in a sealed vial as described for SHS (Steps 1-4).

  • Fiber Selection: Choose an SPME fiber with a coating that has a high affinity for aromatic compounds like benzofurans. A polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often a suitable choice.[22]

  • Fiber Conditioning: Before first use, condition the fiber according to the manufacturer's instructions by inserting it into the GC inlet at a high temperature to remove any contaminants.

  • Extraction: Insert the SPME needle through the vial septum and expose the fiber to the headspace for a defined period (e.g., 10-30 minutes) at a controlled temperature. Agitation can improve extraction efficiency.

  • Desorption: Retract the fiber into the needle, withdraw it from the sample vial, and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption (e.g., 1-5 minutes).

3.3. Purge and Trap (Dynamic Headspace)

For ultra-trace analysis, particularly in environmental water and soil samples, purge and trap is the method of choice, as specified in EPA methods like 8260B.[10][23][24]

Causality: An inert gas (e.g., helium) is bubbled through the sample, stripping the volatile compounds from the matrix.[24] The gas stream then passes through a sorbent trap, which captures the analytes while the purge gas vents. The trap is then rapidly heated, and the desorbed analytes are backflushed with GC carrier gas directly onto the analytical column. This exhaustive extraction and concentration technique provides the lowest possible detection limits.[19]

GC-MS Instrumentation and Method Parameters

Proper configuration of the GC-MS system is critical for achieving the desired separation and sensitivity. The following parameters serve as a validated starting point and should be optimized for specific applications.[5]

4.1. Gas Chromatography (GC) Conditions
ParameterRecommended SettingRationale
Injector Split/SplitlessUse splitless mode for trace analysis to transfer the entire sample to the column, maximizing sensitivity. A high split ratio can be used for concentrated samples.[25]
Injector Temp. 250 - 280°CEnsures rapid and complete volatilization of benzofurans without thermal degradation.[13]
Carrier Gas Helium (99.999% purity)Provides good separation efficiency and is inert. Constant flow mode (e.g., 1.0-1.5 mL/min) is recommended for reproducible retention times.[13]
GC Column Low- to mid-polarity capillary column (e.g., DB-5ms, HP-5ms)A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolution for a wide range of non-polar and semi-polar volatile compounds, including benzofurans.[13]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance between separation efficiency and analysis time.
Oven Program Initial: 40°C (hold 2 min)A low initial temperature helps to focus volatile analytes at the head of the column.
Ramp: 10-15°C/min to 280°CA controlled ramp separates compounds based on their boiling points and interaction with the stationary phase.
Final Hold: 280°C (hold 5 min)Ensures that all less volatile components are eluted from the column, preventing carryover.[13]
4.2. Mass Spectrometry (MS) Conditions
ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible, library-searchable mass spectra. A standard energy of 70 eV is used to induce predictable fragmentation.[13]
Ion Source Temp. 230°CA hot source minimizes contamination and ensures efficient ionization.
Quadrupole Temp. 150°CMaintains mass accuracy and stability.
Transfer Line Temp. 280°CPrevents condensation of analytes as they elute from the GC column into the MS source.[13]
Acquisition Mode Full Scan & Selected Ion Monitoring (SIM)Full Scan (e.g., m/z 40-400) is used for initial identification of unknowns by comparing spectra to libraries (e.g., NIST). SIM mode is used for quantification of target compounds, offering significantly higher sensitivity by monitoring only a few characteristic ions for each analyte.[26][27]
Data Analysis and Interpretation
5.1. Qualitative Identification

A volatile benzofuran is tentatively identified by matching its retention time and mass spectrum with those of an authentic reference standard. In the absence of a standard, the acquired EI mass spectrum can be compared against a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.

Understanding Benzofuran Fragmentation: Under EI conditions, the benzofuran molecular ion (m/z 118 for the parent compound) is typically prominent. Fragmentation patterns are key to structural confirmation. Common fragmentation pathways involve the loss of CO, CHO, and rearrangements of the furan ring.[28][29][30]

Benzofuran_Fragmentation M [Benzofuran]+• m/z 118 M_minus_CO [C7H6]+• m/z 90 M->M_minus_CO - CO M_minus_CHO [C7H5]+ m/z 89 M->M_minus_CHO - CHO•

Caption: Simplified EI fragmentation pathway for benzofuran.

5.2. Quantitative Analysis

For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations. The ratio of the peak area of the target analyte to the peak area of the internal standard is plotted against the concentration. This internal standard method corrects for variations in sample preparation and injection.[9] The method's performance should be validated by assessing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ).[13][31]

Table of Representative Benzofuran Analytes and SIM Ions:

CompoundMolecular WeightRetention Time (min)Primary Ion (Quantifier)Secondary Ions (Qualifiers)
Benzofuran118.13~8.511889, 90
2-Methylbenzofuran132.16~9.8132131, 117
5-Chlorobenzofuran152.58~11.2152117, 89
2,3-Dihydrobenzofuran120.15~9.112091, 119
Retention times are approximate and will vary based on the specific GC system and conditions.
Conclusion and Best Practices

This application note provides a comprehensive framework for the GC-MS analysis of volatile benzofurans. The successful implementation of these protocols hinges on a careful selection of sample preparation techniques tailored to the specific matrix and the meticulous optimization of GC-MS parameters. By understanding the causality behind each step—from salting out analytes in headspace vials to choosing the correct MS acquisition mode—researchers can develop highly sensitive, robust, and reliable methods. Adherence to good laboratory practices, including regular instrument maintenance, use of high-purity reagents, and proper validation, is essential for generating high-quality, defensible data in the fields of drug development, environmental science, and beyond.

References
  • Measuring Environmental Volatile Organic Compounds by U.S. EPA Method 8260B with Headspace Trap GC/MS. (n.d.). PerkinElmer.
  • EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

  • EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). (2025). U.S. EPA. Retrieved from [Link]

  • Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. (n.d.). Agilent. Retrieved from [Link]

  • Headspace GC-MS Analysis. (n.d.). Polymer Solutions. Retrieved from [Link]

  • EPA Method TO-15 Sampling and Analysis: Fitting Your Needs. (2022). Enthalpy Analytical. Retrieved from [Link]

  • EPA Method 8260B. (n.d.). Teledyne Labs. Retrieved from [Link]

  • Sample preparation GC-MS. (2025). SCION Instruments. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. (2017). PubMed. Retrieved from [Link]

  • Sample Preparation for Environmental Analysis: EPA Methods 8260 and 8270. (n.d.). Organomation. Retrieved from [Link]

  • Agilent 5977B GC/MSD Application Compendium. (n.d.). Agilent. Retrieved from [Link]

  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. (2007). PubMed. Retrieved from [Link]

  • Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. (2009). PubMed. Retrieved from [Link]

  • Determination of Volatile Organic Compounds in Soil and Sediment by Purge and Trap GC/MS. (2020). Agilent. Retrieved from [Link]

  • Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material. (n.d.). PMC. Retrieved from [Link]

  • Benzofuran. (n.d.). PubChem. Retrieved from [Link]

  • Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. (n.d.). IntechOpen. Retrieved from [Link]

  • Benzofuran (Chemical) - Overview. (2026). StudyGuides.com. Retrieved from [Link]

  • Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. (2008). Agilent. Retrieved from [Link]

  • Benzofuran: Production and Applications. (n.d.). Nova Science Publishers. Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. Retrieved from [Link]

  • Solid Phase Microextraction Fundamentals. (n.d.). Agilent. Retrieved from [Link]

  • Application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms). (n.d.). Polish Journal of Food and Nutrition Sciences. Retrieved from [Link]

  • THERAPEUTIC POTENTIAL OF BENZOFURAN". (2025). ResearchGate. Retrieved from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Qeios. Retrieved from [Link]

  • Aroma-Active Benzofuran Derivatives: Analysis, Sensory Properties, and Pathways of Formation. (2025). ResearchGate. Retrieved from [Link]

Sources

Application Note: Regioselective Synthesis of Benzofuranones via Diels-Alder Cycloaddition of 3-Hydroxy-2-pyrones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Benzofuranones and their derivatives are privileged scaffolds in medicinal chemistry, forming the core of critical therapeutics such as the antiarrhythmic agent amiodarone and the antibiotic fumimycin [1]. Traditional synthetic routes to these heterocycles often suffer from poor regioselectivity, require harsh multi-step conditions, or rely on expensive transition-metal catalysts.

A highly efficient methodology developed by Zhang and Beaudry (2021) enables the direct, regioselective synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes bearing ester groups [1]. This protocol offers programmable substitution patterns, allowing researchers to construct highly functionalized aromatic systems with precision. This application note provides an in-depth, self-validating experimental protocol for this transformation, detailing the mechanistic causality behind each reagent and step.

Mechanistic Rationale

To successfully execute and troubleshoot this protocol, one must understand the underlying cascade reaction. The synthesis does not proceed via a simple coupling; rather, it is a highly orchestrated sequence of cycloaddition, aromatization, and lactonization:

  • Diels-Alder Cycloaddition: The 3-hydroxy-2-pyrone acts as an electron-rich diene, reacting with the electron-deficient nitroalkene (dienophile) to form a bridged bicyclic intermediate. The Lewis acid (AlCl₃) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene, significantly accelerating the cycloaddition.

  • Aromatization (Elimination): The bicyclic intermediate undergoes a spontaneous retro-Diels-Alder-type decarboxylation (loss of CO₂) and elimination of nitrous acid (HNO₂). This thermodynamically driven step yields a highly substituted phenol bearing a tethered ester (e.g., a carbomethoxymethyl group).

  • Intramolecular Lactonization: A protic acid (TFA) catalyzes the intramolecular cyclization between the newly formed phenolic hydroxyl group and the tethered ester. This step expels methanol to yield the final benzofuranone core [1].

Mechanism A 3-Hydroxy-2-pyrone + Nitroalkene B Bicyclic Intermediate (Diels-Alder) A->B AlCl3 C Substituted Phenol (-CO2, -HNO2) B->C Aromatization D Benzofuranone Core (-MeOH) C->D TFA

Mechanistic cascade from 3-hydroxy-2-pyrone to benzofuranone via Diels-Alder and lactonization.

Experimental Protocol

Materials & Reagents
  • Diene: 3-Hydroxy-2-pyrone derivative (2.0 equiv)

  • Dienophile: Nitroalkene bearing an ester group (e.g., methyl 3-nitrobut-3-enoate) (1.0 equiv) [2]

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃, 10 mol %)

  • Radical Scavenger: Butylated hydroxytoluene (BHT, 10 mol %)

  • Protic Acid Co-catalyst: Trifluoroacetic acid (TFA, 20 mol %)

  • Solvent: 1,2-Dichlorobenzene (DCB, 0.5 M)

Step-by-Step Methodology

This protocol is designed as a self-validating system. Adherence to the specified atmospheric and thermal conditions is critical to prevent intermediate degradation.

  • Preparation of the Reaction Vessel: To an oven-dried, thick-walled reaction tube equipped with a magnetic stir bar, add the 3-hydroxy-2-pyrone (0.2 mmol) and the nitroalkene (0.1 mmol). Note: The pyrone is used in excess to drive the initial cycloaddition to completion.

  • Catalyst & Scavenger Addition: Add AlCl₃ (0.01 mmol) and BHT (0.01 mmol).

    • Causality Insight: BHT is strictly required to suppress the background radical polymerization of the highly reactive, electron-deficient nitroalkene at elevated temperatures.

  • Atmosphere Exchange: Flush the vessel with inert Argon gas for 5 minutes.

    • Causality Insight: The intermediate phenol is highly electron-rich and susceptible to oxidative degradation. An inert atmosphere ensures high fidelity of the intermediate prior to lactonization.

  • Solvent and Acid Addition: Inject anhydrous DCB (0.2 mL) and TFA (0.02 mmol).

    • Causality Insight: While AlCl₃ catalyzes the initial cycloaddition, it is insufficient to drive the final cyclization. TFA acts as the critical proton source to accelerate the lactonization step. Without TFA, the reaction stalls at the phenol intermediate [1].

  • Thermal Activation: Seal the tube quickly and submerge it in a pre-heated oil bath at 120 °C for 16 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 20:1 hexanes/EtOAc eluent system. The self-validating endpoint is the complete disappearance of the nitroalkene spot and the emergence of a highly UV-active, non-polar spot corresponding to the benzofuranone.

  • Direct Purification: Cool the mixture to room temperature. Do not perform an aqueous workup. Directly load the crude DCB mixture onto a silica gel column for Flash Column Chromatography (FCC).

    • Causality Insight: Bypassing the aqueous workup prevents potential hydrolytic ring-opening of the lactone product and avoids emulsion issues commonly associated with DCB/water mixtures.

Workflow Step1 1. Reagent Loading (Pyrone, Nitroalkene, AlCl3, BHT) Step2 2. Inert Atmosphere (Argon Flush, 5 min) Step1->Step2 Step3 3. Solvent & Acid (DCB, TFA Addition) Step2->Step3 Step4 4. Thermal Activation (120 °C, 16 h) Step3->Step4 Step5 5. Direct Purification (FCC, No Aq. Workup) Step4->Step5

Step-by-step workflow for the regioselective synthesis of benzofuranones.

Reaction Optimization & Quantitative Data

To demonstrate the necessity of the chosen dual-catalyst system (AlCl₃ + TFA), the following table summarizes the quantitative optimization data. These metrics validate the causality of the experimental design [1].

EntryLewis Acid (mol %)Protic Acid (mol %)Temp (°C)Time (h)Phenol Yield (%)Benzofuranone Yield (%)
1AlCl₃ (10)None15025315
2AlCl₃ (10)TFA (20)1502Trace61
3AlCl₃ (10)TFA (20)12016070
4NoneTFA (20)1201600 (No reaction)

Data Interpretation:

  • Entry 1 proves that without a protic acid, the cascade stalls, leading to a buildup of the intermediate phenol.

  • Entry 2 demonstrates that the addition of TFA rapidly drives the lactonization, consuming the phenol.

  • Entry 3 (Optimal) shows that lowering the temperature to 120 °C and extending the reaction time maximizes the thermodynamic conversion to the benzofuranone core while minimizing thermal decomposition.

  • Entry 4 confirms that the initial Diels-Alder cycloaddition absolutely requires the Lewis acid (AlCl₃) to proceed.

Conclusion

This protocol provides a robust, highly regioselective approach to synthesizing substituted benzofuranones. By leveraging a dual-catalyst system—AlCl₃ for the initial cycloaddition and TFA for the subsequent lactonization—researchers can achieve precise regiocontrol and access complex substitution patterns that are highly advantageous for downstream pharmaceutical development.

References

  • Title: Regioselective Synthesis of Benzofuranones and Benzofurans Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 4,5,6,7-Tetrahydro-3-methylbenzofuran (CAS: 1919-00-2) Audience: Synthetic Chemists, Process Development Scientists

Executive Summary: The Yield Bottleneck

The synthesis of 4,5,6,7-tetrahydro-3-methylbenzofuran is deceptively simple structurally but notoriously difficult to scale with high yields. The "yield trap" typically occurs in two distinct phases:

  • C-Alkylation Failure: Direct alkylation of cyclohexanone often results in O-alkylation or poly-alkylation, leading to a "tarry" crude mixture.

  • Fugitive Product Loss: The final furan is highly volatile and prone to oxidative polymerization (resinification) under acidic conditions.

This guide prioritizes the Stork Enamine Protocol over direct alkylation, as it locks the regiochemistry and prevents poly-alkylation, the primary cause of low yields.

Core Synthesis Protocol (The "Golden Route")

Phase A: Precursor Synthesis (Stork Enamine Route)

Objective: Synthesis of 2-acetonylcyclohexanone (the 1,4-dicarbonyl precursor). Why this route? Direct alkylation of cyclohexanone with chloroacetone yields <30% due to competing O-alkylation. The enamine route forces C-alkylation.

Step-by-Step Protocol:

  • Enamine Formation:

    • React cyclohexanone (1.0 eq) with pyrrolidine (1.1 eq) in toluene.

    • Critical: Use a Dean-Stark trap. Reflux until theoretical water is collected.

    • Checkpoint: Isolate the enamine by removing toluene in vacuo. Do not purify further; enamines are moisture sensitive.

  • Alkylation:

    • Dissolve crude enamine in 1,4-dioxane or dry THF.

    • Add chloroacetone (1.1 eq) dropwise at 0°C (exothermic).

    • Allow to warm to room temperature and stir for 12 hours.

  • Hydrolysis:

    • Add 10% aqueous HCl or acetic acid/water buffer to the reaction mixture.

    • Stir vigorously for 4 hours to cleave the iminium salt.

    • Extract with ether, wash with bicarbonate (neutralize), and dry.

Phase B: Cyclodehydration (The Paal-Knorr Type Closure)

Objective: Closing the furan ring.

Step-by-Step Protocol:

  • Setup: Dissolve 2-acetonylcyclohexanone in Toluene (0.1 M concentration).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA) monohydrate (5 mol%).

  • Reaction: Reflux with a Dean-Stark trap.

    • Monitor: The reaction is complete when water evolution ceases (typically 2-4 hours).

  • Workup (Crucial for Yield):

    • Cool to room temperature.[1][2][3]

    • Wash: Wash with saturated NaHCO₃ immediately. Acid residues promote polymerization of the furan.

    • Drying: Dry over MgSO₄.[1]

Visualizing the Mechanism & Workflow

The following diagram illustrates the Stork Enamine pathway and the critical decision points where yield is often lost.

SynthesisWorkflow cluster_failures Yield Killers Cyclohexanone Cyclohexanone (Start) Enamine Pyrrolidine Enamine (Moisture Sensitive) Cyclohexanone->Enamine + Pyrrolidine - H2O (Dean-Stark) O_Alk O-Alkylated Byproduct Cyclohexanone->O_Alk Direct Alkylation (Avoid!) Alkylation C-Alkylation (+ Chloroacetone) Enamine->Alkylation Nucleophilic Attack Hydrolysis Acid Hydrolysis (Release 1,4-Dicarbonyl) Alkylation->Hydrolysis Iminium Intermediate Precursor 2-Acetonylcyclohexanone (The Key Intermediate) Hydrolysis->Precursor Deprotection Cyclization Cyclodehydration (pTSA / Toluene) Precursor->Cyclization Paal-Knorr Type Target 4,5,6,7-Tetrahydro- 3-methylbenzofuran Cyclization->Target - H2O Polymer Polymer/Tar Cyclization->Polymer Excess Acid/Heat

Caption: Workflow logic for the Stork Enamine route, highlighting the avoidance of O-alkylation and the risk of polymerization during cyclization.

Troubleshooting Guide (FAQs)

Issue 1: "My crude yield is high, but I lose everything on the Rotavap."

Diagnosis: Volatility Management Failure. The target furan has a terpene-like volatility (similar to menthofuran).

  • The Fix:

    • Do not use a high-vacuum pump for solvent removal if the bath is warm.

    • Use a Vigreux column for atmospheric distillation of the solvent (Toluene).

    • Switch to Kugelrohr distillation for the final product isolation.

    • Rule of Thumb: If you smell a strong "minty/earthy" odor in your pump exhaust, you are pumping off your product.

Issue 2: "The reaction mixture turned into a black tar during cyclization."

Diagnosis: Acid-Catalyzed Polymerization. Furans are electron-rich and polymerize rapidly in the presence of strong acids, especially if the reaction runs too long or too hot.

  • The Fix:

    • Reduce Acid Load: Drop pTSA to 1-2 mol%.

    • Switch Catalyst: Use Amberlyst-15 (solid acid). It can be filtered off immediately after the reaction, stopping polymerization instantly.

    • Buffer: Perform the reaction in a two-phase system (Toluene/Water) with a phosphate buffer (less common for dehydration but safer).

Issue 3: "I see starting material (cyclohexanone) in the NMR after alkylation."

Diagnosis: Enamine Hydrolysis.[4][5] The enamine reverted to ketone before reacting with chloroacetone because moisture entered the system.

  • The Fix:

    • Ensure the pyrrolidine is distilled and dry.

    • The enamine formation must be driven to completion (check water volume in Dean-Stark).

    • Keep the enamine under Ar/N₂ during the transfer to the alkylation flask.

Data & Optimization Matrix

Use this table to diagnose yield discrepancies based on your current conditions.

ParameterStandard ConditionOptimized ConditionReason for Change
Alkylation Method Direct (NaH/THF)Stork Enamine Prevents O-alkylation (Yield +40%).
Cyclization Catalyst H₂SO₄ (Conc.)pTSA or Amberlyst-15 Strong mineral acids destroy the furan ring.
Solvent (Cyclization) BenzeneToluene or Xylene Higher BP drives water removal faster; less toxic.
Water Removal Molecular SievesDean-Stark Trap Active removal drives equilibrium (Le Chatelier's).
Purification Column ChromatographyVacuum Distillation Silica is slightly acidic and can degrade the furan; distillation is cleaner.

Decision Tree for Low Yields

TroubleshootingTree Start Problem: Low Yield (<40%) Step1 Is the intermediate (2-acetonylcyclohexanone) pure? Start->Step1 Step2 Did the mixture turn black during cyclization? Step1->Step2 Yes Action1 Switch to Stork Enamine Route. Direct alkylation failed. Step1->Action1 No / Unknown Step3 Did you lose mass during solvent removal? Step2->Step3 No (Clean but low mass) Action2 Reduce Acid Catalyst. Use Amberlyst-15. Step2->Action2 Yes (Tarry) Action3 Stop Rotavap. Use Distillation. Step3->Action3 Yes Action4 Check Water Removal. Ensure Dean-Stark is active. Step3->Action4 No

Caption: Diagnostic logic to identify the specific phase of yield loss.

References

  • Stork Enamine Synthesis (Foundational Protocol)

    • Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1963.
    • Relevance: Establishes the mechanism for mono-alkylation of cyclohexanone to avoid poly-alkyl
  • Feist-Benary Synthesis (Alternative Route)

    • Bénary, E. "Synthese von Pyridin-Derivaten aus Dichlor-äther und β-Amino-crotonsäureester."[6] Chemische Berichte, 1911.[6]

    • Relevance: Historical context for furan synthesis via condensation, useful if enamine route fails due to steric bulk.
  • Menthofuran and Related Furan Properties (Volatility Data)

    • NIST Chemistry WebBook, SRD 69.[7] "Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-."[7][8][9]

    • Relevance: Provides physical property data (boiling points)
  • Paal-Knorr Cyclization Optimization

    • Amarnath, V., & Amarnath, K. "Intermediates in the Paal-Knorr synthesis of furans." The Journal of Organic Chemistry, 1995.
    • Relevance: Details the mechanism of 1,4-diketone cyclization and the necessity of acid c

Sources

Purification of crude 4,5,6,7-Tetrahydro-3-methylbenzofuran by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TSC-PUR-2025-089 | Tier: Level 3 (Senior Application Scientist) Status: Active | Last Updated: March 7, 2026

Core Directive & Executive Summary

User Query: "How do I purify crude 4,5,6,7-Tetrahydro-3-methylbenzofuran using column chromatography?"

Executive Summary: Purifying 4,5,6,7-Tetrahydro-3-methylbenzofuran requires navigating a critical stability trade-off. As an electron-rich furan derivative, this molecule is acid-sensitive and prone to oxidative polymerization. Standard silica gel chromatography (pH ~4.5–5.0) often leads to ring-opening, "streaking" on the column, and significant mass loss.

This guide details a Neutralized Silica Protocol to prevent on-column decomposition. We prioritize stabilizing the stationary phase over aggressive separation power.

Pre-Purification Assessment (The "Triage")

Before packing your column, you must characterize the crude mixture to avoid wasting time on a degrading sample.

Critical Stability Check

The furan ring in your target molecule functions as an enol ether equivalent. In the presence of the acidic silanol groups (


) found on standard silica gel, it can undergo protonation, leading to ring-opening hydrolysis or polymerization [1][2].
ParameterSpecification / RiskMitigation Strategy
Stationary Phase Standard Silica Gel (Acidic)MUST neutralize with Triethylamine (TEA) or use Basic Alumina.
TLC Visualization UV Absorption (Often weak)Use p-Anisaldehyde or Vanillin stain (Heat required).[1]
Oxidation Risk High (Electron-rich ring)Flush column with

; store fractions in the dark.
Volatility Moderate to HighDo not use high-vacuum for prolonged periods; use a rotovap bath

.

Strategic Protocol: The Neutralized Silica Method

This is the gold-standard workflow for acid-sensitive furans. Do not skip the neutralization step.

Phase 1: Stationary Phase Preparation
  • Goal: Cap acidic silanol sites to prevent catalytic decomposition.

  • Reagents: Silica Gel 60 (230–400 mesh), Triethylamine (TEA), Hexanes (or Pentane).

Step-by-Step:

  • Slurry Preparation: Suspend the required amount of silica gel in a solvent mixture of Hexanes containing 1% (v/v) Triethylamine .

  • Equilibration: Pour the slurry into the column. Flush with at least 2–3 column volumes (CV) of the same 1% TEA/Hexane solution.

    • Why? This ensures the entire length of the column is basic.

  • Wash (Optional but Recommended): Flush with 1 CV of pure Hexanes to remove excess free amine, leaving only the TEA adsorbed to the silica surface.

Phase 2: Elution Strategy
  • Solvent System: Hexanes / Ethyl Acetate (EtOAc).[2]

  • Gradient:

    • Start: 100% Hexanes (to elute non-polar impurities like terpenes or hydrocarbons).

    • Ramp: 0%

      
       5% 
      
      
      
      10% EtOAc.
    • Note: Tetrahydrobenzofurans are lipophilic. They typically elute early (5–10% EtOAc).

Phase 3: Visualization (TLC)

Since the furan chromophore may have weak UV absorbance (254 nm), reliance on UV alone often leads to missed fractions.

  • Stain: p-Anisaldehyde or Vanillin .

  • Appearance: The product usually manifests as a distinct dark blue, purple, or red spot upon heating.

Troubleshooting & FAQs

Q1: My product "streaks" down the TLC plate and the column. What is happening?

Diagnosis: Acid-catalyzed decomposition.[3] Mechanism: The acidic silica is protonating the furan ring, causing it to open and "drag" along the polar silica surface. Solution:

  • Immediate: Switch to the Neutralized Silica Protocol (see Section 3).

  • Alternative: If the problem persists, switch the stationary phase entirely to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and gentler on furans [1].

Q2: I cannot see my product on the TLC plate under UV light.

Diagnosis: Low molar absorptivity. Solution: Do not rely on UV.

  • Dip: Use a Vanillin or Permanganate dip.[1]

  • Observation: Look for "ghost spots" (white spots on a fluorescent background) if using F254 plates, but confirm with a chemical stain.

  • Reference: BenchChem Technical Note on Furan Visualization [2].

Q3: The product co-elutes with the starting material (e.g., 1,3-cyclohexanedione).

Diagnosis: Polarity mismatch. Analysis: The starting material (diketone) is significantly more polar than the target furan. If they co-elute, your solvent system is likely too polar (moving everything too fast). Solution:

  • Reduce the polarity.[4] Start with 100% Hexanes and hold it for 2 CVs.

  • The target furan (ether-like) should elute before the diketone starting material.

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct purification path based on crude stability.

PurificationLogic Start Crude 4,5,6,7-Tetrahydro-3-methylbenzofuran CheckAcid Acid Sensitivity Check (Spot on TLC + HCl vapor) Start->CheckAcid Decomp Decomposition Observed? (Streaking/Color Change) CheckAcid->Decomp MethodA Method A: Neutralized Silica (Hexane + 1% TEA) Decomp->MethodA Yes (Standard Protocol) MethodB Method B: Neutral Alumina (Brockmann Grade III) Decomp->MethodB Yes (Severe Instability) MethodC Method C: Standard Silica (Risk of Polymerization) Decomp->MethodC No (Rare) Elution Isolate & Store (Inert Atm, < -20°C) MethodA->Elution Gradient: Hex/EtOAc MethodB->Elution Gradient: Hex/EtOAc

Caption: Decision tree for selecting the stationary phase. Note that Method A (Neutralized Silica) is the recommended starting point for most tetrahydrobenzofuran derivatives.

References

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[5] Org.[4][6][7][8][9] Synth. Available at: [Link]

  • NIST Chemistry WebBook. (2025). Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl- (Menthofuran Analog Data).[7][10][11] NIST. Available at: [Link]

  • Reach Devices. (2025). TLC Stains and Visualization Methods.[1][5][12][13] Reach Devices. Available at: [Link]

Sources

Overcoming low yield in the extraction of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers encountering yield issues with benzofuran derivatives. It synthesizes current literature with practical troubleshooting methodologies.

Core Directive & Scope

This guide addresses the "hidden" yield losses in benzofuran workflows. While benzofuran rings are chemically robust compared to simple furans, they possess specific vulnerabilities—particularly toward oxidative degradation, acid-catalyzed polymerization, and volatility during concentration—that frequently result in sub-optimal yields (often <50% vs. theoretical >90%).[1]

This resource is divided into three troubleshooting modules:

  • Module A: Upstream Extraction & Workup (The "Crash Out" Phase)

  • Module B: Chemical Stability & Side Reactions (The "Invisible Loss" Phase)

  • Module C: Purification Logic (The "Separation" Phase)

Module A: Upstream Extraction & Workup

Diagnosing physical losses during phase separation and solvent handling.

Q1: I am extracting a synthetic 2-arylbenzofuran from a Pd-catalyzed reaction (e.g., Sonogashira/Suzuki), but my mass balance is low immediately after workup. Where is the product going?

Diagnosis: You are likely facing phase distribution failure or adsorption losses .[2] Technical Insight: Benzofuran derivatives are highly lipophilic (logP often >3).[1] In reaction mixtures containing DMF, DMSO, or Dioxane (common for Suzuki/Sonogashira couplings), adding water often creates a "ternary phase" where the organic solvent acts as a hydrotrope, keeping your benzofuran dissolved in the aqueous layer.[1] Corrective Protocol:

  • Dilution Factor: Do not just add water. Add brine (saturated NaCl) in a 3:1 ratio to the reaction mixture to "salt out" the organic phase.

  • Back-Extraction: Never discard the aqueous layer after one wash. Re-extract the aqueous phase 3x with a solvent of intermediate polarity like Ethyl Acetate (EtOAc) or MTBE , not just Hexanes.

  • Catalyst Adsorption: Palladium black can adsorb aromatic heterocycles. Filter the crude mixture through a Celite pad before extraction, washing the pad copiously with hot EtOAc.

Q2: My crude extract forms a persistent emulsion. Centrifugation isn't helping.

Diagnosis: Presence of amphiphilic byproducts (e.g., phosphine oxides from ligands) or biological surfactants (in natural product extraction).[1] Corrective Protocol:

  • The "Filter-First" Rule: Pass the emulsion through a small pad of diatomaceous earth (Celite 545) under vacuum. The solid often traps the emulsifying agent.

  • pH Swing (Caution Required): If your derivative lacks sensitive esters, adjusting the pH to ~3 (with mild acid) or ~9 (with mild base) can break the emulsion by protonating/deprotonating the surfactant, forcing phase separation.[1] See Module B for stability warnings.

Module B: Chemical Stability & Side Reactions

Diagnosing chemical degradation during the process.[3]

Q3: My benzofuran product degrades during rotary evaporation. The NMR shows a complex aliphatic mixture.

Diagnosis: Oxidative Ring Opening or Acid-Catalyzed Polymerization .[1] Technical Insight: The C2-C3 double bond in benzofuran is electron-rich.

  • Acid Sensitivity: Traces of acid (e.g., residual HCl from workup or acidic silica) can protonate the C3 position, initiating a cascade that leads to ring opening or polymerization [1].[1]

  • Peroxide Formation: If extracting with ethers (THF, Diethyl ether), accumulated peroxides can oxidize the furan ring to a dicarbonyl intermediate (quinol-like structure), destroying the aromaticity.[1] Corrective Protocol:

  • Buffer the Workup: Always wash the organic layer with saturated NaHCO₃ before concentration to neutralize trace acids.

  • Temperature Control: Never exceed 40°C during evaporation. Benzofurans can be volatile or thermally unstable in the presence of trace impurities.

  • Stabilizer: Add a radical scavenger like BHT (0.1%) to the extraction solvent if the derivative is known to be oxidation-prone (e.g., 5-hydroxybenzofurans).[1]

Q4: I see a "new spot" on TLC that runs just below my product after leaving the crude in solution overnight.

Diagnosis: Photochemical Dimerization or Oxidation . Technical Insight: Benzofurans are chromophores. Prolonged exposure to ambient light (UV) in solution can induce [2+2] cycloaddition (dimerization) at the C2-C3 bond, similar to coumarins.[1] Corrective Protocol:

  • Amber Glassware: Store all fractions in amber vials.

  • Inert Atmosphere: Flush storage vials with Argon/Nitrogen.

Module C: Purification & Isolation

Troubleshooting chromatography and crystallization.

Q5: My product streaks on Silica Gel chromatography, and yield is lower than the crude estimate.

Diagnosis: Silica Acidity causing on-column degradation.[1] Technical Insight: Standard silica gel is slightly acidic (pH 6-6.5).[1] For electron-rich benzofurans (e.g., amino- or methoxy-substituted), this acidity is sufficient to cause catalytic decomposition or irreversible adsorption during the run [2].[1] Corrective Protocol:

  • Neutralize the Silica: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexane before loading your sample.

  • Switch Stationary Phase: Use Neutral Alumina (Grade III) instead of silica for acid-sensitive derivatives.

  • Reverse Phase: If the compound is polar enough, switch to C18 Reverse Phase chromatography using Water/Acetonitrile, which avoids the active hydroxyl groups of silica entirely.

Q6: I cannot get the benzofuran to crystallize; it remains an oil.

Diagnosis: Impurity Inhibition (often phosphine oxides or solvent residues).[1] Corrective Protocol:

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether, then add cold Pentane dropwise until cloudy. Store at -20°C.

  • The "Seeding" Trick: If you lack a seed crystal, scratch the inner glass surface of the flask with a glass rod at the solvent interface. The microscopic glass shards provide nucleation sites.

Visual Troubleshooting Workflows

Diagram 1: Diagnostic Logic for Low Yield

Caption: Decision tree for identifying the root cause of yield loss in benzofuran extraction.

LowYieldDiagnosis Start Problem: Low Yield (<50%) CheckCrude 1. Check Crude NMR/TLC Is product present in crude? Start->CheckCrude MissingInCrude Product Absent/Low in Crude CheckCrude->MissingInCrude No PresentInCrude Product Present in Crude CheckCrude->PresentInCrude Yes ReactionFail Incomplete Reaction (Check Catalyst/Reagents) MissingInCrude->ReactionFail WorkupLoss Workup Loss (Aqueous Solubility?) MissingInCrude->WorkupLoss CheckPurity 2. Check Post-Purification Did yield drop after column? PresentInCrude->CheckPurity Degradation Degradation on Silica (Acid Sensitivity) CheckPurity->Degradation Decomposition IrreversibleAds Irreversible Adsorption (Polarity Mismatch) CheckPurity->IrreversibleAds Streaking/Loss EvapLoss Volatility/Polymerization during Evaporation CheckPurity->EvapLoss Loss during drying

Diagram 2: Benzofuran Degradation Pathways

Caption: Mechanism of common degradation routes affecting yield during isolation.

DegradationPathways Benzofuran Benzofuran Core (Intact) Acid Acidic Conditions (Silica/Workup) Benzofuran->Acid Oxidant Oxidation (Air/Peroxides/Light) Benzofuran->Oxidant Protonation C3-Protonation Acid->Protonation Polymer Polymerization (Tarry Residue) Protonation->Polymer Quinone Quinone Methide Intermediate Oxidant->Quinone RingOpen Ring Opening (Salicylaldehyde deriv.) Quinone->RingOpen

[1]

Advanced Protocol: High-Yield Isolation of Sensitive Benzofurans

Use this protocol for benzofurans prone to acid-hydrolysis or oxidation.[1]

Objective: Isolate 2-(4-methoxyphenyl)benzofuran (or similar derivative) with >90% recovery.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Extraction Solvent: Ethyl Acetate (HPLC Grade).[1]

  • Wash Buffer: 5% NaHCO₃ (aq) + 10% NaCl (Brine).[1]

  • Stationary Phase: Neutral Alumina (Brockmann Grade III) OR Triethylamine-treated Silica Gel.[1]

  • Stabilizer: 0.05% BHT (Butylated hydroxytoluene) in evaporation solvent.[1]

Step-by-Step Methodology
  • Quench & Salt:

    • Pour reaction mixture into a beaker containing ice-cold 5% NaHCO₃ .

    • Why: Neutralizes any residual acid immediately.

    • Add solid NaCl until the aqueous layer is saturated.

    • Why: Increases ionic strength to force the organic product out of the aqueous phase (Salting Out).

  • Extraction (The "Gentle" Approach):

    • Extract 3x with Ethyl Acetate.

    • Critical: Do not shake vigorously if the mixture contains Pd-catalysts or biologicals; invert gently to avoid emulsions.

    • Wash combined organics with Brine (1x).[1][2]

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for at least 20 minutes. Do not use MgSO₄ if the compound is extremely acid-sensitive, as MgSO₄ is slightly Lewis acidic.[1]

  • Filtration & Concentration:

    • Filter through a sintered glass funnel.

    • Concentrate on a Rotary Evaporator.[2] Bath Temp: <35°C . Vacuum: >100 mbar (do not go to full vacuum immediately to prevent bumping/volatility loss).

    • Stop when ~2-3 mL of solvent remains. Do not dry to a "crust" on the rotovap, as this promotes localized heating and degradation.

  • Purification (The "Buffered" Column):

    • Preparation: Slurry Silica Gel in Hexane containing 1% Triethylamine. Pour the column and flush with 2 column volumes of pure Hexane to remove excess amine.

    • Loading: Load the sample as a liquid injection (dissolved in min. Toluene/DCM). Avoid "dry loading" on silica if the compound is unstable.[2]

    • Elution: Run the gradient. Collect fractions in tubes containing a trace of solvent to keep them wet.

  • Final Isolation:

    • Combine pure fractions. Evaporate solvent.[2]

    • Lyophilization: If the product is a solid, dissolve in Benzene or Dioxane (if safety permits) or t-Butanol and freeze-dry.[1] This yields a fluffy powder and avoids thermal degradation from drying ovens.

Quantitative Data: Solvent Selection Guide

Solvent ClassRepresentativeSolubility of BenzofuranRisk FactorRecommendation
Chlorinated Dichloromethane (DCM)HighAcidic decomposition (trace HCl)Use only if neutralized with basic wash.[1]
Ethers Diethyl Ether / THFModeratePeroxide formation (Oxidation)High Risk. Avoid for storage.[1]
Esters Ethyl AcetateHighHydrolysis (low risk)Recommended for extraction.[1]
Alcohols Methanol / EthanolModerateSolvolysis / Nucleophilic attackGood for crystallization, bad for high-temp workup.[1]
Hydrocarbons Hexane / PentaneLowLow SolubilityUse for precipitation/trituration only.

References

  • Miao, Y., et al. Natural source, bioactivity and synthesis of benzofuran derivatives.[1][4][5][6] RSC Advances, 2019.[1] Retrieved from [Link]

  • Khan, L., & Zubair, M. Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 2025.[7] Retrieved from [Link]

  • Koca, M., et al. Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans.[1][8] ResearchGate, 2020.[1] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: catalyst deactivation in palladium-catalyzed benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these crucial transformations. By understanding the root causes of catalyst deactivation, you can enhance reaction efficiency, improve product yields, and ensure the reproducibility of your synthetic protocols.

Troubleshooting Guides: A-Q&A Approach

This section directly addresses specific problems you may encounter during your experiments, providing not just solutions, but also the scientific reasoning behind them.

Issue 1: Rapid Loss of Catalytic Activity and Formation of a Black Precipitate

Question: My reaction starts well, but then the catalytic activity drops off, and I observe the formation of a black precipitate. What is happening and how can I prevent it?

Answer: The black precipitate you are observing is likely "palladium black," which consists of aggregated, catalytically inactive palladium nanoparticles.[1][2] This is a common mode of deactivation for homogeneous palladium catalysts. The active catalytic species is typically a soluble Pd(0) complex, which can be unstable and prone to aggregation under reaction conditions.

Root Causes and Solutions:

  • Ligand Dissociation or Degradation: The ligands attached to the palladium center are crucial for stabilizing the active Pd(0) species and preventing aggregation.[3][4] If the ligands are not robust enough for the reaction conditions (e.g., high temperatures), they can dissociate or degrade, leaving the palladium atoms exposed and free to aggregate.

    • Solution: Employ more robust ligands. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective at stabilizing the Pd(0) center.[3][5] The chelating effect of bidentate phosphines like dppf or Xantphos can also provide enhanced stability.[1]

  • High Reaction Temperature: Elevated temperatures can accelerate both ligand dissociation and the rate of palladium nanoparticle aggregation.[1]

    • Solution: Optimize the reaction temperature. While some reactions require heat, it's crucial to find the minimum temperature necessary for efficient conversion. Running a temperature screen is a valuable optimization step.[6]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) to the less active Pd(II) state, which can then be more susceptible to forming inactive palladium species.[1][7]

    • Solution: Ensure a strictly inert atmosphere. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[6]

Issue 2: Low or Stagnant Reaction Conversion with No Visible Precipitate

Question: My reaction is very slow or stalls at low conversion, but I don't see any palladium black. What could be the cause?

Answer: In the absence of visible palladium black, catalyst deactivation is likely occurring through more subtle mechanisms such as poisoning of the active sites or oxidation of the catalytic species.

Root Causes and Solutions:

  • Catalyst Poisoning: Impurities in your starting materials, solvents, or even the inert gas can act as catalyst poisons by strongly binding to the palladium's active sites and blocking substrate access.[1] Common poisons include sulfur-containing compounds, halides, and certain nitrogen heterocycles.[1]

    • Solution:

      • Reagent and Solvent Purity: Use high-purity reagents and solvents. If you suspect contamination, purify your starting materials (e.g., by recrystallization or distillation) and use freshly distilled, degassed solvents.[6]

      • Test for Poisoning: Conduct a control experiment using highly purified materials to see if the reaction performance improves.[1]

      • Scavengers: If the identity of the poison is known, specific scavengers can be added to the reaction mixture to remove it.

  • Oxidation of the Catalyst: As mentioned previously, oxygen can oxidize the active Pd(0) to Pd(II).[1] Even trace amounts of oxygen can be detrimental over the course of a long reaction.

    • Solution: Rigorous exclusion of air is critical. In addition to degassing solvents, ensure all glassware is oven-dried and cooled under an inert atmosphere.[6]

  • Ligand Degradation: Some ligands can be susceptible to degradation under the reaction conditions, leading to a loss of the active catalytic species without necessarily forming palladium black.[3]

    • Solution: Screen different classes of ligands. If you suspect ligand degradation, analyzing the reaction mixture by techniques like ³¹P NMR (for phosphine ligands) can provide evidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of palladium catalyst deactivation in benzofuran synthesis?

A1: The most common deactivation pathways are:

  • Aggregation: The formation of inactive palladium nanoparticles (palladium black) from the active homogeneous Pd(0) species.[1][8]

  • Poisoning: The irreversible binding of impurities to the catalyst's active sites.[1]

  • Oxidation: The conversion of the active Pd(0) to a less active Pd(II) state, often by oxygen.[1]

  • Ligand Degradation: The breakdown of the ligands that are essential for stabilizing the active palladium complex.[1]

Q2: How can I tell the difference between a homogeneous and a heterogeneous palladium catalyst? Which is better for benzofuran synthesis?

A2: A homogeneous catalyst is in the same phase as the reactants (e.g., dissolved in the reaction solvent).[1] These catalysts are often highly active and selective but can be more prone to deactivation via aggregation and are challenging to separate from the product mixture. A heterogeneous catalyst is in a different phase (e.g., a solid catalyst in a liquid reaction).[1] They are generally more robust, easier to recover, and more resistant to aggregation, but may exhibit lower activity and can suffer from leaching of the palladium into the solution.[1][8] The "better" catalyst depends on the specific reaction and desired outcome; for high activity and selectivity in complex syntheses, homogeneous catalysts are often preferred, while for ease of separation and recyclability, heterogeneous catalysts are advantageous.

Q3: Can a deactivated palladium catalyst be reactivated?

A3: In some cases, yes.

  • Supported Catalysts (e.g., Pd/C): For heterogeneous catalysts where deactivation is due to surface poisoning or coking, reactivation can sometimes be achieved by thermal treatment under a stream of hydrogen or by washing with specific solvents.[1][9][10]

  • Unsupported Palladium Black: Reactivating palladium black is more challenging and often involves chemically redissolving the metal and preparing a fresh catalyst.[1]

  • Oxidized Catalysts: If deactivation is due to oxidation from Pd(0) to Pd(II), a chemical reductant can sometimes regenerate the active species in situ. However, preventing oxidation in the first place is a more effective strategy. A study on a heterogeneous Pd(II) catalyst showed that its activity, lost due to reduction to Pd(0), could be restored by treatment with benzoquinone, which reoxidized the palladium to the active Pd(II) state.[11][12]

Experimental Protocols

Protocol 1: Systematic Troubleshooting of a Low-Yielding Palladium-Catalyzed Benzofuran Synthesis

This protocol provides a logical workflow to diagnose the cause of low yield.

G A Low Yield Observed B Visual Inspection of Reaction Mixture A->B C Black Precipitate (Palladium Black)? B->C D YES C->D E NO C->E F Address Aggregation: - Use more robust ligands (e.g., bulky phosphines, NHCs) - Optimize (lower) temperature - Add stabilizing agents (e.g., TBAB) D->F G Investigate Other Deactivation Pathways E->G H Run High-Purity Control Reaction: - Use freshly purified reagents and solvents - Ensure rigorous inert atmosphere G->H I Yield Improves Significantly? H->I J YES I->J K NO I->K L Catalyst Poisoning is Likely Cause. - Identify and remove source of impurity J->L M Investigate Ligand Degradation or Sub-Optimal Reaction Conditions K->M N Analyze Reaction Mixture (e.g., NMR, LC-MS) - Screen different ligands, solvents, and bases M->N

Caption: Troubleshooting workflow for low-yielding reactions.

Protocol 2: Characterization of a Deactivated Catalyst

To definitively identify the cause of deactivation, the following analytical techniques are invaluable.

Analytical TechniqueInformation GainedPotential Observations in Deactivated Catalysts
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and oxidation state of the catalyst surface.[1]Shift in palladium binding energy indicating oxidation from Pd(0) to Pd(II). Presence of elements corresponding to known catalyst poisons (e.g., S, Cl).[13]
Transmission Electron Microscopy (TEM) Particle size, morphology, and dispersion of the palladium nanoparticles.[8]Increased particle size and agglomeration compared to the fresh catalyst, confirming sintering or aggregation.[14]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Precise quantification of palladium content.Lower palladium loading on a supported catalyst after the reaction, indicating leaching of the metal into the solution.
Nitrogen Adsorption-Desorption (BET Analysis) Surface area and pore structure of a supported catalyst.[13]A decrease in surface area can suggest fouling or coking, where reaction byproducts block the catalyst's pores.[15]

Visualizing Deactivation Pathways

The following diagram illustrates the common pathways leading to catalyst deactivation.

G cluster_active Active Catalytic Cycle cluster_deactivated Deactivated States Active_Catalyst Active Pd(0)L_n Complex Deactivated_1 Palladium Black (Aggregated Pd(0)) Active_Catalyst->Deactivated_1 Ligand Dissociation/ High Temperature Deactivated_2 Poisoned Catalyst (Pd(0)L_n-Poison) Active_Catalyst->Deactivated_2 Impurities (S, Halides) Deactivated_3 Oxidized Catalyst (Inactive Pd(II) Species) Active_Catalyst->Deactivated_3 Oxygen

Caption: Common pathways of palladium catalyst deactivation.

References

  • SciSpace. Poisoning and deactivation of palladium catalysts. Available from: [Link]

  • National Center for Biotechnology Information. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available from: [Link]

  • Google Patents. Palladium catalyst reactivation.
  • National Center for Biotechnology Information. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available from: [Link]

  • KAUST Repository. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available from: [Link]

  • Wikipedia. Palladium black. Available from: [Link]

  • ACS Publications. Catalysis by Palladium Pincer Complexes. Available from: [Link]

  • MDPI. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. Available from: [Link]

  • Reddit. Formation of palladium black during Suzuki coupling. Available from: [Link]

  • University of Groningen Research Portal. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Available from: [Link]

  • ACS Publications. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available from: [Link]

  • ACS Publications. Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. Available from: [Link]

  • PubMed. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. Available from: [Link]

  • Applied Catalysts. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available from: [Link]

  • ResearchGate. Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. Available from: [Link]

  • ResearchGate. Chemical Deposition of Palladium Black and Its Catalytic Effect on Hydrogenation of 2-Octene. Available from: [Link]

  • PubliCatt. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Available from: [Link]

  • Semantic Scholar. Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Available from: [Link]

  • ACS Publications. Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. Available from: [Link]

  • ACS Publications. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]

  • SciSpace. (PDF) Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles (2020). Available from: [Link]

  • PubMed Central. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Available from: [Link]

  • RSC Publishing. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Available from: [Link]

  • Semantic Scholar. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • SciELO. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Available from: [Link]

  • ACS Publications. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Available from: [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Benzofuran Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis and purification of benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing your chromatographic methods. Here, we will delve into the causality behind experimental choices and offer robust, self-validating protocols to ensure the integrity of your results.

Core Principles of Benzofuran Chromatography

Benzofuran and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1] Their successful separation and purification by high-performance liquid chromatography (HPLC) are critical for research, development, and quality control. The key to achieving optimal separation lies in understanding the interplay between the analyte's physicochemical properties, the stationary phase, and the mobile phase.

Benzofurans are aromatic compounds, and their polarity can vary significantly based on the nature and position of their substituents. The inherent aromaticity suggests that π-π interactions with the stationary phase can play a crucial role in retention. The solubility of benzofuran itself is low in water but miscible with common organic solvents like benzene, petroleum ether, and ethanol.[2][3] This fundamental property guides the initial selection of a suitable solvent system.

The two primary modes of chromatography employed for benzofuran derivatives are reversed-phase and normal-phase chromatography.

  • Reversed-Phase (RP) Chromatography: This is the most common and versatile technique for a wide array of benzofuran compounds, especially those that are non-volatile or thermally labile.[4] In RP-HPLC, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[5][6] Retention is primarily driven by hydrophobic interactions; more non-polar benzofuran derivatives will be retained longer on the column.

  • Normal-Phase (NP) Chromatography: In this mode, a polar stationary phase (like silica or alumina) is paired with a non-polar mobile phase (such as hexane or heptane with a polar modifier like ethyl acetate or isopropanol).[6] NP-HPLC is particularly useful for separating isomers and very polar benzofuran derivatives that show little or no retention in reversed-phase systems.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of chromatographic methods for benzofuran derivatives.

Solvent System Selection

Q1: What are the recommended starting solvent systems for reversed-phase chromatography of benzofurans?

A good starting point for the reversed-phase analysis of many benzofuran derivatives is a gradient elution using a C18 column with a mobile phase consisting of water and acetonitrile (ACN).[5][7] A typical starting gradient might be from 30% to 95% ACN over 10 minutes.[1] For more polar benzofurans, you might start with a lower percentage of organic modifier, such as 10-15%.[8]

Q2: When should I choose normal-phase chromatography for my benzofuran sample?

Normal-phase chromatography is advantageous when:

  • Your benzofuran derivative is highly polar and therefore poorly retained on a reversed-phase column.

  • You need to separate isomers that are not resolved by reversed-phase chromatography.

  • Your sample is not soluble in the aqueous mobile phases used in reversed-phase chromatography.

A common solvent system for normal-phase separation of benzofuran derivatives is a mixture of petroleum ether and ethyl acetate.[9][10]

Q3: How do I select the appropriate organic modifier (acetonitrile vs. methanol) for my reversed-phase separation?

Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in reversed-phase HPLC. The choice can influence the selectivity of your separation.[11]

  • Acetonitrile (ACN): Often provides better peak shape and lower backpressure due to its lower viscosity.[12] It is generally the preferred solvent for many applications.[11]

  • Methanol (MeOH): Can offer different selectivity compared to ACN, which might be beneficial for resolving closely eluting peaks. It is also a more cost-effective option.

It is recommended to screen both solvents during method development to determine which provides the optimal separation for your specific benzofuran derivatives.[11]

Q4: What is the role of additives like formic acid, acetic acid, or triethylamine in the mobile phase?

Mobile phase additives are used to improve peak shape and control the ionization of analytes.

  • Acids (Formic Acid, Acetic Acid): Adding a small amount (typically 0.1%) of an acid to the mobile phase is common in reversed-phase chromatography, especially for LC-MS applications.[7] This helps to protonate acidic silanol groups on the silica-based stationary phase, reducing undesirable interactions with basic analytes and minimizing peak tailing.[13]

  • Bases (Triethylamine - TEA): For basic benzofuran derivatives that exhibit significant peak tailing on silica-based columns, adding a small percentage (0.1-1%) of a competing amine like TEA to the mobile phase can be effective.[14] TEA neutralizes the acidic silanol sites, leading to more symmetrical peaks.[14]

Column Selection

Q5: What is the most common stationary phase for benzofuran analysis?

The most widely used stationary phase for the analysis of benzofuran derivatives is a C18 (octadecylsilane) reversed-phase column.[1][6] This type of column provides excellent retention and selectivity for a broad range of benzofuran compounds based on their hydrophobicity.

Q6: When should I consider a different stationary phase (e.g., phenyl-hexyl, cyano)?

While C18 is a good starting point, other stationary phases can offer unique selectivity:

  • Phenyl-Hexyl: These columns have phenyl groups that can provide alternative selectivity for aromatic compounds like benzofurans through π-π interactions.[6] This can be particularly useful for separating compounds with similar hydrophobicity but different aromatic character.

  • Cyano (CN): Cyano columns are less retentive than C18 and can be used in both reversed-phase and normal-phase modes.[6] They can be beneficial for separating polar benzofuran derivatives.

Q7: How do I choose the correct column dimensions (length, internal diameter, particle size)?

The choice of column dimensions depends on the specific application:

  • Particle Size: Smaller particle sizes (e.g., < 2 µm for UPLC or < 3 µm for HPLC) provide higher efficiency and better resolution but also generate higher backpressure.[6]

  • Length and Internal Diameter: Shorter columns with smaller internal diameters are used for faster analysis times, while longer and wider columns are used for preparative and purification purposes.

Method Development

Q8: Should I use an isocratic or gradient elution for my benzofuran analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample.[15][16]

  • Isocratic Elution: A constant mobile phase composition is used throughout the run.[15] This is suitable for simple mixtures where the analytes have similar retention properties.[15] Isocratic methods are often simpler to develop and more reproducible.[16]

  • Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the percentage of the organic modifier.[15][17] This is ideal for complex mixtures containing benzofuran derivatives with a wide range of polarities.[15][16] Gradient elution helps to sharpen peaks and reduce analysis time for strongly retained compounds.[16][17]

Q9: How do I develop a robust gradient method for a complex mixture of benzofuran derivatives?

A systematic approach is recommended:

  • Scouting Gradient: Start with a broad gradient (e.g., 5% to 95% ACN over 20-30 minutes) to determine the retention behavior of all components in your mixture.

  • Optimize the Gradient Slope: Based on the scouting run, create a shallower gradient in the region where your compounds of interest elute to improve resolution.

  • Adjust the Initial and Final Conditions: Fine-tune the starting and ending percentages of the organic modifier to ensure all compounds are eluted and the column is properly re-equilibrated.

Q10: What is a good starting point for the flow rate?

For a standard 4.6 mm internal diameter HPLC column, a typical starting flow rate is 1.0 mL/min. For UPLC systems with smaller column diameters, the flow rate will be significantly lower (e.g., 0.2-0.5 mL/min).

Sample Preparation

Q11: How should I prepare my benzofuran sample for injection?

Proper sample preparation is crucial for obtaining reliable results and prolonging the life of your column. A general procedure involves:

  • Accurately weigh the sample.

  • Dissolve the sample in a suitable solvent. Acetonitrile or methanol are often good choices.[1][18] Sonication can be used to ensure complete dissolution.[1][18]

  • Filter the solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[1][18]

Q12: What are the best practices for dissolving and filtering samples to avoid column clogging?

  • Solvent Compatibility: Dissolve your sample in a solvent that is compatible with your mobile phase. Ideally, use the initial mobile phase composition as your sample solvent to avoid peak distortion.[19]

  • Filtration: Always filter your samples before injection, even if they appear to be fully dissolved. This will prevent particulates from blocking the column frit.

  • Guard Column: Using a guard column is highly recommended to protect your analytical column from strongly retained impurities and particulates.

Troubleshooting Guide

This section provides solutions to common problems encountered during the chromatography of benzofuran derivatives.

Poor Peak Shape

Problem: Peak Tailing

  • Potential Cause: Secondary interactions between the analyte and active silanol groups on the stationary phase.[13][19] This is common for benzofuran derivatives with basic nitrogen-containing functional groups.

    • Solution:

      • Add a competing base like triethylamine (0.1-1%) to the mobile phase to neutralize the active sites.[14]

      • Use a mobile phase with a low pH (e.g., by adding 0.1% formic or acetic acid) to suppress the ionization of the silanol groups.

      • Employ a modern, end-capped column with minimal residual silanol activity.[19]

  • Potential Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.[19]

  • Potential Cause: Mismatch between the injection solvent and the mobile phase.

    • Solution: Dissolve the sample in the initial mobile phase composition.[19]

Problem: Peak Fronting

  • Potential Cause: Column overload (more common).

    • Solution: Decrease the amount of sample injected onto the column.[19]

  • Potential Cause: Column collapse or void formation.

    • Solution: Replace the column. If the problem persists, investigate the cause of the void (e.g., pressure shocks).

Problem: Split Peaks

  • Potential Cause: Partially blocked column frit.

    • Solution: Reverse flush the column (if permitted by the manufacturer). If this does not resolve the issue, the column may need to be replaced.[20]

  • Potential Cause: Sample solvent is too strong compared to the mobile phase.

    • Solution: Prepare the sample in a weaker solvent, preferably the initial mobile phase.

Resolution and Retention Issues

Problem: Poor Resolution Between Two or More Peaks

  • Solution:

    • Optimize the Mobile Phase: Change the organic modifier (e.g., switch from ACN to MeOH) or adjust the ratio of organic to aqueous phase.

    • Modify the Gradient: Employ a shallower gradient around the elution time of the peaks of interest.[14]

    • Change the Stationary Phase: Try a column with a different chemistry (e.g., phenyl-hexyl) to introduce alternative separation mechanisms.

Problem: Shifting Retention Times

  • Potential Cause: Inconsistent mobile phase preparation.

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Use a high-quality solvent mixer or pre-mix the mobile phase.[21]

  • Potential Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a stable temperature.[21]

  • Potential Cause: Insufficient column equilibration between runs.

    • Solution: Increase the equilibration time at the initial mobile phase conditions before each injection.

Problem: No Peaks Detected

  • Potential Cause: The compound is not eluting from the column.

    • Solution: Increase the strength of the organic modifier in your mobile phase or use a stronger solvent.

  • Potential Cause: Detector issue or incorrect wavelength setting.

    • Solution: Verify the detector is functioning correctly and that the chosen wavelength is appropriate for your benzofuran derivative.

Baseline and Extraneous Peaks

Problem: Noisy Baseline

  • Potential Cause: Air bubbles in the system.

    • Solution: Degas the mobile phase before use.

  • Potential Cause: Contaminated mobile phase.

    • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[21]

Problem: Ghost Peaks

  • Potential Cause: Carryover from a previous injection.

    • Solution: Implement a robust needle wash protocol and inject a blank run between samples to confirm the source of the carryover.[21]

  • Potential Cause: Impurities in the mobile phase.

    • Solution: Use fresh, high-purity solvents.

Pressure Problems

Problem: High Backpressure

  • Potential Cause: Blockage in the system, often at the column inlet frit.

    • Solution: Filter all samples and mobile phases. If a blockage occurs, try back-flushing the column. If the pressure remains high, the column may need to be replaced.

Problem: Fluctuating Pressure

  • Potential Cause: Pump malfunction or leaks.

    • Solution: Inspect the pump for leaks and ensure proper functioning of the check valves.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC-UV Method for Purity Assessment of a Benzofuran Derivative

This protocol provides a starting point for assessing the purity of a synthesized benzofuran compound.

Instrumentation and Conditions:

ParameterCondition
HPLC System Standard HPLC with UV detector
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or the λmax of the compound)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the benzofuran derivative in acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Developing a Gradient Elution Method for the Separation of a Mixture of Benzofuran Analogs

This workflow outlines the steps to develop a gradient method for a complex sample.

dot digraph "Gradient_Method_Development" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Method Development Workflow"; bgcolor="#FFFFFF";

} }

Caption: Workflow for developing a gradient elution method.

Protocol 3: Sample Preparation from a Pharmaceutical Formulation

This protocol is a general guideline for extracting a benzofuran derivative from a solid dosage form.[1]

  • Accurately weigh and transfer a portion of the powdered tablets or capsule contents equivalent to 10 mg of the active benzofuran derivative into a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range of your analytical method.

References

  • BenchChem. (2025). Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran.
  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2014).
  • Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). (n.d.). OpenBU.
  • Development and validation of RP-HPLC method for the analysis of carbofuran and in its formul
  • BenchChem. (2025).
  • Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. (2016). PubMed.
  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • BenchChem. (2025). The Solubility and Stability of 3-Benzylidene-2-benzofuran-1-one: A Technical Guide. BenchChem Technical Guide.
  • BenchChem. (2025). Purification of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone. BenchChem Technical Support Center.
  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. (2025). PharmaGuru.
  • Benzofuran. (n.d.). PubChem.
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoro-3-methylbenzofuran.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). PMC.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).
  • When is Gradient Elution Better than Isocr
  • Benzofuran Formula. (n.d.). ECHEMI.
  • The Choice of Mobile Phase in Reversed-Phase Flash Chrom
  • Gradient vs. Isocratic Elution in HPLC. (n.d.). Danaher Life Sciences.
  • Isocratic Vs.
  • Different Types of Stationary Phases in Liquid Chromatography. (2025). Veeprho Pharmaceuticals.
  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026).
  • Determination of Carbofuran on Hydrophilic Interaction Liquid Chromatography using TSKgel®Amide-80 as a St
  • (PDF) Investigation of the Influence of Solvent Polarity and Temperature on the Vibrational Spectra, Photophysical Properties, Optical, and Thermodynamic Characteristics of 1-Benzofuran: A Density Functional Theory Approach. (2025).
  • Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral st
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Semantic Scholar.
  • TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN. (1992). Agency for Toxic Substances and Disease Registry.
  • GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent.
  • Guide to Choosing the Correct HPLC Solvent. (2025). Phenomenex.
  • A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. (2007). Organic Chemistry Portal.
  • Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans. (2025).
  • QUICK-REFERENCE METHOD GUIDE. (n.d.). Agilent.
  • Common Causes Of Peak Tailing in Chrom
  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2020).
  • HPLC Troubleshooting Guide. (n.d.). Shimadzu.
  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.
  • Method development for analyzing 4-Chloronaphtho[2,3-b]benzofuran purity. (2025). BenchChem.
  • Reaction Optimization for Substituted Benzofuran Synthesis. (2025). BenchChem Technical Support Center.
  • A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. (2025). BenchChem.
  • UPLC Protocol – Waters Acquity LC/MS. (n.d.).
  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. (2022).
  • LC-MS Grade Solvents and Reagents. (n.d.). MilliporeSigma.

Sources

Preventing homocoupling side reactions in Sonogashira coupling for benzofuran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Homocoupling Side Reactions (Glaser/Hay Coupling) Audience: Senior Chemists, Process Development Scientists Status: Active Support Guide

Welcome to the Advanced Catalysis Support Hub.

If you are reading this, you are likely staring at a reaction mixture that has turned into "black tar" or your LCMS is showing a dominant peak at


 (dimer) instead of your desired benzofuran precursor.

The formation of alkyne dimers (Glaser/Hay products) is the most common failure mode in Sonogashira coupling, particularly when synthesizing benzofurans from 2-halophenols. This guide deconstructs the kinetic and mechanistic causes of this failure and provides self-validating protocols to eliminate it.

Emergency Triage: Quick Check

Before proceeding to deep troubleshooting, verify these three critical parameters:

  • The Color Test: Did your reaction turn green/blue before turning black? (Indicates oxidation of Cu(I) to Cu(II)

    
     Oxygen leak).
    
  • The Stoichiometry: Are you using a large excess of alkyne (>1.5 equiv)? (High local concentration favors homocoupling).

  • The Substrate: Is your 2-halophenol unprotected? (Free phenols can chelate Cu/Pd, altering the catalytic cycle).

Module 1: The Copper Paradox (Mechanism & Control)

Q: Why does the addition of Copper, which is supposed to accelerate the reaction, destroy my yield?

A: Copper acts as a double-edged sword. In the ideal Sonogashira cycle, Cu(I) facilitates the transmetallation of the alkyne onto the Palladium center. However, in the presence of any trace oxidant (Oxygen), Cu(I) enters a parasitic catalytic cycle known as the Glaser Coupling .

The homocoupling rate is generally second-order with respect to the alkyne concentration (


), whereas the cross-coupling is first-order (

). This means that high alkyne concentrations and oxygen are the enemies.
Visualizing the Competing Pathways

Sonogashira_vs_Glaser Start Terminal Alkyne Cu_Acetylide Cu-Acetylide (Active Species) Start->Cu_Acetylide Base Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Pd_Cycle Pd(II)-Ar Complex Cu_Acetylide->Pd_Cycle Transmetallation (Fast) Dimer Glaser Homocouple (Diyne) Cu_Acetylide->Dimer Oxidation by Cu(II) Product Benzofuran/Cross-Product Pd_Cycle->Product Reductive Elimination O2 Oxygen (O2) O2->Dimer Regenerates Cu(II)

Figure 1: The divergence point is the Copper-Acetylide intermediate. If O2 is present, the "Glaser" pathway (red) dominates over the Transmetallation pathway (green).

Module 2: Oxygen Exclusion Protocols

Q: I sparged my solvent with Argon for 30 minutes. Why is homocoupling still happening?

A: Sparging (bubbling gas) is often insufficient for sensitive Sonogashira couplings, particularly in polar solvents like DMF or DMAc which hold oxygen tenaciously. For benzofuran synthesis, where the electron-rich phenol makes the system prone to oxidation, you must use the Freeze-Pump-Thaw (FPT) method.

Protocol: The Freeze-Pump-Thaw Standard

Use this for all Cu-catalyzed reactions involving 2-halophenols.

StepActionTechnical Rationale
1 Place solvent/reagents in a Schlenk flask.Thick-walled glass is required to withstand high vacuum.
2 Freeze: Submerge in liquid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

until solid.
Stops all molecular motion; gas is trapped in the lattice.
3 Pump: Open to high vacuum (5-10 min).Removes headspace gas.[1][2] Solvent cannot evaporate (it is frozen).
4 Thaw: Close vacuum. Thaw in warm water.[1][2]Gas trapped in the solid lattice is released into the headspace.
5 Repeat: Cycle steps 2-4 three times.[3]Cycle 1: ~90% O2 removal. Cycle 3: >99.9% removal.
6 Backfill: Fill with Argon/Nitrogen.[1][4][5]Establishes inert atmosphere.[4][6]

Self-Validation: If you see bubbles rising during the third thaw cycle, your seal is leaking or the cycle was insufficient. Repeat until no bubbles are observed on thaw.

Module 3: Kinetic Control (Slow Addition)

Q: I cannot remove Copper because my substrate requires it. How do I minimize dimers?

A: If you must use Copper, you must manipulate the kinetics. Since homocoupling is second-order in alkyne, keeping the instantaneous concentration of alkyne low relative to the aryl halide suppresses dimer formation.

The "Syringe Pump" Protocol:

  • Reactor: Load the Aryl Halide (2-halophenol), Catalyst (Pd/Cu), and Base into the flask.

  • Syringe: Dissolve the Alkyne in a small volume of degassed solvent.

  • Addition: Add the alkyne solution via syringe pump over 1–2 hours .

  • Result: The alkyne reacts with the Pd-Ar species (cross-coupling) faster than it can find another alkyne molecule to dimerize with.

Module 4: The Ultimate Fix – Copper-Free Sonogashira

Q: Can I eliminate the homocoupling risk entirely?

A: Yes. The most robust solution for benzofuran synthesis is to remove Copper from the equation. Modern Pd-catalysts can perform the cycle without Cu co-catalysis, thereby mechanistically eliminating the Glaser pathway.

Comparison: Copper vs. Copper-Free
FeatureClassical (Pd/Cu)Copper-Free (Pd-only)
Homocoupling Risk High (Requires strict

free)
Zero (Mechanistically impossible)
Reaction Rate Fast (Room Temp possible)Slower (Often requires 60-80°C)
Reagents Cheap (

, CuI)
Specialized (

,

)
Benzofuran Yield Variable (40-80%)Consistent (>85%)
Recommended Protocol: Copper-Free Benzofuran Synthesis

Based on Gelman/Buchwald and recent amine-free modifications [1, 3].

  • Catalyst System:

    
     (2 mol%) + XPhos  (4-6 mol%).
    
    • Why XPhos? This bulky, electron-rich ligand accelerates the oxidative addition and reductive elimination steps, compensating for the lack of Copper.

  • Base:

    
     (2.5 equiv).
    
    • Note: Carbonate bases often perform better than amines in Cu-free systems for phenols.

  • Solvent: 1,4-Dioxane or Toluene (Degassed).

  • Temperature: 80°C.

  • Procedure:

    • Combine 2-iodophenol, Base, Pd source, and Ligand in the reactor.

    • Add Alkyne.[4][6][7][8]

    • Heat to 80°C.

    • Observation: The reaction typically completes in 2-4 hours with <1% homocoupling.

Module 5: Troubleshooting Benzofuran Cyclization

Q: The coupling worked, but the cyclization to benzofuran failed. Why?

A: In "One-Pot" sequences, the initial Sonogashira product (2-alkynylphenol) must undergo a 5-endo-dig or 5-exo-dig cyclization. If the base used in the coupling step is too weak (e.g.,


), cyclization may stall.

Decision Tree for Benzofuran Synthesis:

Benzofuran_Troubleshoot Start Reaction Analysis Check_Dimer Is Dimer (2M-2) Present? Start->Check_Dimer Yes_Dimer Homocoupling Detected Check_Dimer->Yes_Dimer Yes No_Dimer Coupling Successful Check_Dimer->No_Dimer No Action_O2 1. Check O2 (FPT) 2. Switch to Cu-Free Yes_Dimer->Action_O2 Check_Cyc Did Cyclization Occur? No_Dimer->Check_Cyc Yes_Cyc Success: Benzofuran Isolated Check_Cyc->Yes_Cyc Yes No_Cyc Intermediate Isolated (2-alkynylphenol) Check_Cyc->No_Cyc No Action_Base Increase Base Strength (Add DBU or heat to 100°C) No_Cyc->Action_Base

Figure 2: Diagnostic logic for tandem Sonogashira-Cyclization.

References
  • Gelman, D., & Buchwald, S. L. (2003).[8] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper-Free Procedure. Angewandte Chemie International Edition.

  • Chinchilla, R., & Nájera, C. (2007).[9] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Balaraman, K., & Kesavan, V. (2010).[10] Efficient Copper(II) Acetate Catalyzed Homo- and Heterocoupling of Terminal Alkynes at Ambient Conditions.[10] Synthesis.

  • Beaudry, C. M. (2011).[11] Standard Operating Procedure: Freeze-Pump-Thaw Degassing of Liquids.[11] Oregon State University Safety Web.[11]

  • Kundu, N. G., et al. (1999). Palladium-Catalyzed Synthesis of 2-Arylbenzofurans. Tetrahedron.

Sources

Enhancing the regioselectivity of benzofuranone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Benzofuranone Synthesis

Current Status: Online Agent: Senior Application Scientist Ticket ID: #BF-REGIO-001 Subject: Advanced Troubleshooting for Regiocontrol in Benzofuran-2-one Scaffolds

Executive Summary: The Regioselectivity Paradox

Benzofuran-2-ones (2-coumaranones) are privileged scaffolds in drug discovery, yet their synthesis is plagued by a fundamental regioselectivity paradox. The electronic bias of the phenolic precursor often favors ortho-alkylation (C-alkylation) or O-alkylation depending on conditions, while the subsequent cyclization can yield mixtures of C3-mono, C3,C3-bis, or C2-functionalized isomers.

This guide moves beyond standard textbook protocols to address the specific failure modes of modern catalytic systems: Pd(II)-catalyzed C-H activation and Rh(I)-catalyzed intramolecular hydroacylation .

Critical Workflows & Troubleshooting

Workflow A: Pd(II)-Catalyzed Enantioselective C-H Activation

Target: Chiral 3,3-disubstituted benzofuranones via C(sp3)-H functionalization.

The Protocol: This system relies on a Pd(II)/Pd(IV) redox cycle using mono-N-protected amino acid (MPAA) ligands.

  • Substrate:

    
    -disubstituted phenylacetic acid (1.0 equiv).
    
  • Catalyst: Pd(OAc)

    
     (10 mol%).[1]
    
  • Ligand: Boc-L-Ile-OH (20 mol%) – Critical for enantiocontrol.

  • Oxidant: PhI(OAc)

    
     (2.0 equiv) or Ag
    
    
    
    CO
    
    
    .
  • Solvent:

    
    -Amyl alcohol, 80-100 °C.
    

Troubleshooting Guide:

Symptom Root Cause Analysis Corrective Action
Low Yield (<40%) Catalyst Arrest: The Pd(II) species is forming an inactive aggregate or "palladium black" before the C-H activation step.Switch Oxidant: Replace PhI(OAc)

with Ag

CO

or add 1.0 equiv of KOAc. The acetate base assists in the Concerted Metalation-Deprotonation (CMD) step.
Poor Enantioselectivity (<80% ee) Ligand Dissociation: The MPAA ligand is detaching at high temperatures, allowing background (racemic) cyclization.Increase Ligand Loading: Shift to a 1:4 Pd:Ligand ratio (e.g., 5 mol% Pd, 20 mol% Ligand). Lower temperature to 60 °C and extend reaction time.
C3-Mono vs Bis Mixture Over-activation: If the substrate has two

-hydrogens, the product is prone to a second insertion.
Steric Blocking: This method is strictly for

-disubstituted substrates. For mono-substituted targets, use a transient directing group strategy.
Workflow B: Rh(I)-Catalyzed Intramolecular Hydroacylation

Target: Benzofuranones from salicylaldehydes and alkenes.

The Protocol: This atom-economical route involves the insertion of an alkene into the aldehyde C-H bond.

  • Substrate: 2-(Allyloxy)benzaldehyde.

  • Catalyst: [Rh(COD)Cl]

    
     (2.5 mol%).[2]
    
  • Ligand: dppe (bis(diphenylphosphino)ethane) or SIPHOS-PE.

  • Solvent: CH

    
    Cl
    
    
    
    , Ambient Temp.

Troubleshooting Guide:

Symptom Root Cause Analysis Corrective Action
Decarbonylation (Loss of CO) Reductive Elimination Failure: The acyl-Rh-hydride intermediate ejects CO faster than it inserts the alkene.Ligand Bite Angle: Switch to a ligand with a wider bite angle (e.g., dppe or dppb) to destabilize the decarbonylation transition state.
Wrong Regioisomer (6- vs 5-membered ring) Hydride Migration Direction: The alkene insertion is occurring via a Markovnikov rather than anti-Markovnikov pathway.Cationic Switch: Add a cationic scavenger (AgBF

or NaBArF). Cationic Rh species often invert the regioselectivity preference compared to neutral species.
No Reaction Substrate Inhibition: The aldehyde oxygen is coordinating too strongly to the Rh, preventing oxidative addition.Solvent polarity: Switch to a non-coordinating solvent like Toluene or DCE. Avoid THF or MeCN.

Data Analysis: Ligand Performance Matrix

The choice of ligand dictates the trade-off between yield and stereocontrol. The following data summarizes performance for the Pd-catalyzed C-H activation of


-methyl-

-phenylacetic acid
.
Ligand ClassSpecific LigandYield (%)ee (%)Mechanistic Note
Amino Acid (MPAA) Boc-L-Ile-OH86%96%Rigid backbone enforces chiral environment during C-H cleavage.
Amino Acid (MPAA) Ac-L-Leu-OH72%84%Less bulky N-protecting group reduces steric steering.
Phosphine PPh

15%0%Incompatible with oxidative conditions; rapid oxidation to O=PPh

.
Pyridine 2,2'-Bipyridine45%0%Stabilizes Pd(II) but lacks chiral induction; promotes racemic background reaction.

Visualizing the Mechanism

To fix regioselectivity, one must visualize the decision points in the catalytic cycle.

Diagram 1: Pd(II)/Pd(IV) Enantioselective Cycle

Caption: The critical regiodetermining step is the CMD (Concerted Metalation-Deprotonation), where the MPAA ligand directs the Pd to the specific pro-chiral C-H bond.

Pd_Cycle Start Substrate (Phenylacetic Acid) Coordination Species A: Substrate Coordination Start->Coordination Pd_Species Pd(OAc)2 + Ligand (Active Catalyst) Pd_Species->Coordination CMD_Step Transition State B: CMD C-H Activation (Regio- & Enantio-determining) Coordination->CMD_Step - AcOH Palladacycle Intermediate C: Five-Membered Palladacycle CMD_Step->Palladacycle Oxidation Intermediate D: Pd(IV) Species (via PhI(OAc)2) Palladacycle->Oxidation + Oxidant Reductive_Elim Product Release: C-O Bond Formation Oxidation->Reductive_Elim Reductive_Elim->Pd_Species Regenerate Pd(II) Product Chiral Benzofuranone Reductive_Elim->Product

Diagram 2: Troubleshooting Logic Tree

Caption: A systematic approach to diagnosing yield and selectivity failures in benzofuranone synthesis.

Troubleshooting Problem Problem Detected Type Reaction Type? Pd-Catalyzed Rh-Hydroacylation Problem->Type Pd_Issue Issue? Low Yield Low ee Type:sw->Pd_Issue Rh_Issue Issue? Decarbonylation Wrong Isomer Type:se->Rh_Issue Pd_Sol1 Check Oxidant (Switch to Ag2CO3) Pd_Issue:n->Pd_Sol1 Yield Pd_Sol2 Check Ligand Loading (Increase to 20 mol%) Pd_Issue:s->Pd_Sol2 ee Rh_Sol1 Use Wider Bite Angle Ligand (dppe) Rh_Issue:n->Rh_Sol1 Loss of CO Rh_Sol2 Add Cationic Scavenger (AgBF4) Rh_Issue:s->Rh_Sol2 Regio

References

  • Cheng, X.-F., et al. (2013).[3] "Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones." Journal of the American Chemical Society. Link

  • Willis, M. C. (2010). "Transition Metal Catalyzed Alkene and Alkyne Hydroacylation." Chemical Reviews. Link

  • Zhang, X., & Beaudry, C. M. (2021).[4] "Regioselective Synthesis of Benzofuranones and Benzofurans." The Journal of Organic Chemistry. Link[4]

  • Engle, K. M., et al. (2015). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benzofuran Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][4][5] Consequently, the development of efficient and versatile synthetic methodologies to construct this heterocyclic system remains a significant focus for researchers in drug development and organic synthesis.

This guide provides a comparative analysis of key methodologies for benzofuran synthesis. We will move beyond a simple recitation of reaction schemes to dissect the mechanistic underpinnings, practical considerations, and relative performance of each approach. The focus is on providing researchers, scientists, and drug development professionals with the insights needed to select and optimize the most suitable synthetic strategy for their specific target molecules.

Classical vs. Modern Approaches: An Overview

Synthetic strategies for benzofuran can be broadly categorized. Classical methods, such as the Perkin rearrangement, often rely on harsh conditions and have a limited substrate scope but are built upon robust, well-understood mechanisms. In contrast, modern transition-metal-catalyzed reactions, including Sonogashira and Heck couplings followed by cyclization, offer milder conditions, broader functional group tolerance, and access to a wider diversity of structures.[6][7]

dot graph ERD { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: High-level comparison of classical and modern synthesis routes.

Perkin Rearrangement: The Classic Ring Contraction

First reported by William Henry Perkin in 1870, this rearrangement converts 3-halocoumarins into benzofuran-2-carboxylic acids.[8] It is a robust, albeit classical, method that proceeds via a base-catalyzed ring contraction.

Mechanistic Insight

The reaction mechanism involves two primary stages:

  • Lactone Ring Fission: The process begins with a hydroxide-ion-catalyzed opening of the coumarin's lactone ring. This forms a dianionic intermediate of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[9]

  • Intramolecular Cyclization: The newly formed phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide. This step leads to the cleavage of the carbon-halogen bond and the formation of the furan ring, yielding the final benzofuran-2-carboxylic acid product.[9]

dot graph ERD { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Mechanistic workflow of the Perkin rearrangement.

Comparative Performance

The primary advantage of the Perkin rearrangement is its reliability for specific substrates. However, it is limited by the need for 3-halocoumarin precursors and often requires harsh conditions (refluxing base). Modern adaptations using microwave irradiation have drastically reduced reaction times from hours to minutes while maintaining high yields.

ParameterConventional MethodMicrowave-Assisted Method
Substrate 3-Bromocoumarins3-Bromocoumarins
Reagents NaOH, EthanolNaOH, Ethanol
Temperature 78°C (Reflux)80°C
Time ~3 hours5 minutes
Yield Quantitative (~99%)95–99%
Reference Bowden and Battah[10]Marriott et al.[10]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol is adapted from Marriott, K-S. C., et al. (2012).[10]

  • Preparation: In a microwave reaction vessel, dissolve the desired 3-bromocoumarin (1.0 mmol) in ethanol (5 mL).

  • Reagent Addition: Add sodium hydroxide (3.0 mmol) to the solution.

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 300 W for 5 minutes, maintaining a temperature of 80°C.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL). Acidify with concentrated hydrochloric acid (HCl) until the pH is ~2 to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the corresponding benzofuran-2-carboxylic acid.

Transition Metal-Catalyzed Cross-Coupling and Cyclization

Modern synthetic chemistry heavily relies on transition metal catalysis, particularly palladium, to construct complex molecular architectures under mild conditions.[7] For benzofuran synthesis, this typically involves a tandem sequence of a cross-coupling reaction (e.g., Sonogashira or Heck) followed by an intramolecular cyclization.

A. Sonogashira Coupling / Intramolecular Cyclization

This powerful one-pot method synthesizes 2,3-disubstituted benzofurans from commercially available 2-iodophenols, terminal acetylenes, and aryl iodides.[11] The strategy involves an initial Sonogashira coupling followed by a subsequent cyclization.

Mechanistic Insight

The reaction proceeds through a two-cycle mechanism:

  • Sonogashira Coupling: A palladium(0) catalyst facilitates the coupling of a 2-iodophenol with a terminal alkyne. A copper(I) co-catalyst is often used to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4][12] This forms a 2-(1-alkynyl)phenol intermediate.

  • Intramolecular Cyclization: The same palladium catalyst (or a newly generated active species) then catalyzes the intramolecular hydroalkoxylation of the alkyne by the phenolic hydroxyl group, forming the benzofuran ring.[13]

dot graph ERD { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Tandem Sonogashira coupling and cyclization workflow.

Comparative Performance

This method is highly versatile, allowing for the introduction of diverse substituents at the 2- and 3-positions of the benzofuran core.[11] The use of microwave irradiation can significantly shorten reaction times and improve yields by minimizing side products.[11] A key challenge can be the self-coupling of the terminal alkyne (Glaser coupling), which can be mitigated by using copper-free conditions.[14]

ParameterConventional MethodMicrowave-Assisted Method
Substrates 2-Iodophenol, Terminal Alkyne, Aryl Iodide2-Iodophenol, Terminal Alkyne, Aryl Iodide
Catalyst (PPh₃)PdCl₂, CuIPd(OAc)₂, PPh₃
Base/Solvent TriethylamineK₂CO₃, DMF
Time 12-24 hours15-30 minutes
Yield Moderate to GoodGood to Excellent (up to 91%)
Reference Reddy et al.[12]Ghere et al.[11]
Experimental Protocol: One-Pot Three-Component Sonogashira Synthesis

This protocol is adapted from Ghere, A., et al. (2013).[11]

  • Preparation: To a microwave vial, add 2-iodophenol (1.0 mmol), the terminal acetylene (1.1 mmol), the aryl iodide (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Solvent: Add N,N-dimethylformamide (DMF) (3 mL).

  • Reaction: Seal the vial and irradiate in a microwave reactor at 130°C for 20 minutes.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate (20 mL), and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the 2,3-disubstituted benzofuran.

B. Heck Coupling / Intramolecular Cyclization

The Heck reaction provides another powerful route for C-C bond formation, which can be adapted for benzofuran synthesis. A common strategy involves the conjugate addition of an o-iodophenol to an activated alkyne, followed by an intramolecular Heck reaction to close the ring.[15] This approach is particularly effective for synthesizing 2-substituted-3-functionalized benzofurans.

Mechanistic Insight
  • Vinyl Ether Formation: An o-iodophenol undergoes a conjugate addition to an activated alkyne (e.g., an α,β-acetylenic ester) to form an o-iodoaryl vinyl ether. This step often proceeds as a mixture of Z- and E-isomers.[15]

  • Intramolecular Heck Reaction: A palladium(0) catalyst initiates the cyclization via oxidative addition into the aryl-iodine bond. This is followed by intramolecular insertion of the vinyl ether double bond into the aryl-palladium bond and subsequent β-hydride elimination to regenerate the catalyst and yield the benzofuran product.[12][15]

ParameterPerformance Data
Substrates o-Iodophenols, Activated Alkynes
Catalyst Pd(OAc)₂ (5 mol%)
Ligand PPh₃ (10 mol%)
Base Ag₂CO₃ (1 equiv)
Solvent CH₃CN
Temperature 115 °C
Time 15 hours
Yield Up to 92%
Reference Zhang, Z., et al. (2013)[15]

Intramolecular Wittig Reaction: A Chemoselective Approach

The Wittig reaction, a cornerstone of carbonyl olefination, can be ingeniously applied in an intramolecular fashion to construct the benzofuran ring. This method offers high chemoselectivity and proceeds under mild conditions.[16] The synthesis typically involves the reaction of an ortho-hydroxybenzyltriphosphonium salt with an acyl chloride.[17]

Mechanistic Insight
  • Ylide Formation: A base deprotonates the ortho-hydroxybenzyltriphosphonium salt to form a phosphorus ylide.

  • Intramolecular Cyclization: The phenolic oxygen attacks the carbonyl carbon of the acyl group (formed from the acyl chloride), while the ylide carbon attacks the same carbonyl carbon, leading to a transient oxaphosphetane intermediate.

  • Elimination: This intermediate collapses, eliminating triphenylphosphine oxide (a thermodynamically very stable byproduct) to form the C2-C3 double bond of the benzofuran ring.[1][17]

dot graph ERD { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4", width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Key stages of the intramolecular Wittig synthesis of benzofurans.

Comparative Performance & Protocol

This method is advantageous for its mild reaction conditions and the ability to synthesize benzofurans with electron-withdrawing groups, which can be challenging to obtain via direct acylation methods like Friedel-Crafts.[17] The reaction is often high-yielding and can be performed as a one-step procedure.

ParameterPerformance Data
Substrates N-acyl imines, Pivaloyl chloride
Reagents Bu₃P, Et₃N
Solvent Anhydrous Toluene
Temperature Room Temperature
Time 30 minutes
Yield 77%
Reference Reddy, G. S., et al. (2014)[16]
Experimental Protocol: Chemoselective Benzofuran Synthesis via Wittig Reaction

This protocol is adapted from Reddy, G. S., et al. (2014).[16]

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere, prepare a solution of the starting N-acyl imine (0.3 mmol) in anhydrous toluene (1.5 mL).

  • Reagent Addition: To the stirred solution, sequentially add tributylphosphine (Bu₃P, 1.1 equiv), pivaloyl chloride (1.0 equiv), and triethylamine (Et₃N, 1.1 equiv).

  • Reaction: Stir the mixture at room temperature for 30 minutes, monitoring progress by TLC.

  • Isolation: Upon completion, concentrate the reaction mixture and purify the residue by flash chromatography on silica gel to afford the desired benzofuran derivative.

Summary Comparison of Methodologies

MethodologyKey AdvantagesKey DisadvantagesBest Suited For
Perkin Rearrangement Robust, well-understood, high yields for specific substrates.[9]Requires 3-halocoumarin precursors, often harsh conditions (unless using microwave).[14]Synthesis of benzofuran-2-carboxylic acids.
Sonogashira/Cyclization High versatility, one-pot procedure, broad substrate scope, mild conditions.[11]Potential for alkyne homocoupling (Glaser), requires metal catalyst.[14]Creating libraries of diverse 2,3-disubstituted benzofurans.
Heck/Cyclization Good functional group tolerance, regioselective access to 3-functionalized benzofurans.[15]Requires pre-formation of vinyl ether, metal catalyst needed.Targeted synthesis of 2-substituted-3-functionalized benzofurans.
Intramolecular Wittig Very mild conditions, high chemoselectivity, good for electron-withdrawing groups.[16][17]Stoichiometric phosphine oxide byproduct, requires specific phosphonium salt precursors.Rapid synthesis of functionalized benzofurans under mild, metal-free conditions.

Conclusion

The synthesis of the benzofuran core has evolved significantly from classical rearrangements to highly versatile transition-metal-catalyzed processes. The choice of methodology is not arbitrary but a strategic decision based on the desired substitution pattern, available starting materials, required functional group tolerance, and scalability.

  • The Perkin Rearrangement remains a valuable tool for accessing benzofuran-2-carboxylic acids, especially with modern microwave assistance.

  • Tandem Sonogashira/cyclization reactions offer unparalleled flexibility for creating diverse libraries of substituted benzofurans in a single pot.[11]

  • Intramolecular Heck reactions provide a targeted and regioselective route to 3-functionalized derivatives.[15]

  • The Intramolecular Wittig reaction stands out for its exceptionally mild, metal-free conditions and its utility in preparing complex, functionalized benzofurans.

For drug development professionals and researchers, a deep understanding of the causality behind these methods—the "why" of the mechanism and the "when" of their application—is critical for the efficient and successful synthesis of novel benzofuran-based molecules.

References

  • Grokipedia. Perkin rearrangement.
  • Shaikh, et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Shaikh, et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Available at: [Link]

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Cravotto, et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • Marriott, K-S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. Available at: [Link]

  • Reddy, G. S., et al. (2014). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Donohoe, T. J., et al. (2012). Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade sequence in water or DMSO. Organic & Biomolecular Chemistry. Available at: [Link]

  • Müller, T. J. J., et al. (2007). Synthesis of Functionalized Benzofurans by a Double Heck Reaction of 2,3-Dibromofurans and Subsequent 6π-Electrocyclization/Dehydrogenation. Synlett. Available at: [Link]

  • Li, W., et al. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Current Green Chemistry. Available at: [Link]

  • Padwa, A., et al. (2009). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. PMC. Available at: [Link]

  • Ghere, A., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC. Available at: [Link]

  • Maccioni, E., et al. (2016). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Available at: [Link]

  • Companyó, X., et al. (2017). Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization. PMC. Available at: [Link]

  • Jia, Y., et al. (2006). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications. Available at: [Link]

  • Reddy, G. S., et al. (2014). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2013). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters. Available at: [Link]

  • Wikipedia. Perkin rearrangement. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans. Available at: [Link]

  • Cravotto, G., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • Kumar, A., et al. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. Available at: [Link]

  • Zhang, Z., et al. (2013). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters. Available at: [Link]

  • Ghorui, S., et al. (2018). Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions. Available at: [Link]

  • Viciano, M., et al. (2007). Domino Approach to Benzofurans by the Sequential Sonogashira/Hydroalkoxylation Couplings Catalyzed by New N-Heterocyclic-Carbene-Palladium Complexes. Organometallics. Available at: [Link]

  • Wu, G. (2025). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Thieme Chemistry. Nickel-Catalyzed Synthesis of Benzofuran Derivatives. Available at: [Link]

  • Shaikh, A. R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. Available at: [Link]

  • Wu, X-F. & Li, Y. (2017). Transition Metal-Catalyzed Benzofuran Synthesis. Elsevier. Available at: [Link]

  • ResearchGate. Metal‐catalyzed synthesis of functionalized benzofurans. Available at: [Link]

  • Quantum Zeitgeist. (2024). Tokyo Scientists Unlock New Benzofuran Synthesis Method, Paving Way For Advanced Pharmaceuticals. Available at: [Link]

  • Semantic Scholar. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

  • ResearchGate. Methods for the synthesis of benzofurans and the procedure described in this work. Available at: [Link]

  • Al-Tel, T. H. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link]

  • Al-Tel, T. H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]

  • ResearchGate. Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. Available at: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]

  • ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • Dong, G., et al. (2022). Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand. Organic Letters. Available at: [Link]

Sources

4,5,6,7-Tetrahydro-3-methylbenzofuran vs. other benzofuran derivatives in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative In Vitro Profiling: 4,5,6,7-Tetrahydro-3-methylbenzofuran vs. Menthofuran & Benzofuran Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Toxicologists, and Drug Discovery Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4,5,6,7-Tetrahydro-3-methylbenzofuran (THMBF) represents a distinct chemical space between the fully aromatic benzofurans and the terpenoid tetrahydrobenzofurans (e.g., Menthofuran). While aromatic benzofurans are privileged scaffolds in oncology and cardiovascular drug discovery, the tetrahydro- counterparts are frequently associated with metabolic liability due to the specific reactivity of the furan ring when fused to a saturated cyclohexane system.

This guide provides a technical comparison of THMBF against its closest structural analog, Menthofuran (a known hepatotoxin), and the fully aromatic Benzofuran . The objective is to provide a risk assessment framework for researchers utilizing THMBF, focusing on metabolic activation, cytochrome P450 (CYP) interactions, and cytotoxicity.

Compound Classification
Feature4,5,6,7-Tetrahydro-3-methylbenzofuran Menthofuran (Positive Control)Benzofuran (Aromatic Reference)
CAS No. 1919-00-2 494-90-6271-89-6
Structure Furan fused to cyclohexane; 3-methyl sub.Furan fused to cyclohexane; 3,6-dimethyl sub.Furan fused to benzene.[1][2]
Primary Risk Bioactivation (Predicted) : Furan ring oxidation.[3]Hepatotoxicity : CYP-mediated formation of

-ketoenal.
Epoxidation : Aromatic ring oxidation; generally lower acute liver risk.
Key CYP Interaction Likely CYP2E1 / CYP2A6 substrate.Potent CYP2A6 inhibitor & substrate.[4]CYP2A6 / CYP1A2 substrate.

Mechanistic Comparison: The Bioactivation Pathway

The critical differentiator for tetrahydrobenzofurans (THMBF and Menthofuran) is their susceptibility to metabolic bioactivation . Unlike fully aromatic benzofurans, which typically undergo epoxidation, the tetrahydro- derivatives are oxidized by CYP450 enzymes to form highly reactive


-ketoenals  (enedials).
The "Furan Warning" Mechanism

Research on Menthofuran establishes that CYP450 enzymes (specifically CYP2A6 and CYP2E1) oxidize the furan ring. This results in ring opening, generating an electrophilic


-ketoenal intermediate that covalently binds to hepatic proteins (causing toxicity) or depletes glutathione (GSH).
  • Menthofuran: Oxidation leads to 8-pulegone aldehyde (a reactive

    
    -ketoenal).
    
  • THMBF: Due to structural homology, THMBF is predicted to undergo identical furan ring oxidation, forming a des-methyl

    
    -ketoenal analog.
    
  • Benzofuran: Metabolized primarily via epoxide formation or hydroxylation, which are generally detoxified by epoxide hydrolases or conjugation, posing a different (often lower) acute toxicity risk in vitro.

Visualizing the Pathway

The following diagram illustrates the divergent metabolic fates of THMBF/Menthofuran versus Aromatic Benzofuran.

MetabolicPathway cluster_0 Tetrahydrobenzofurans (THMBF & Menthofuran) cluster_1 Aromatic Benzofurans THMBF THMBF / Menthofuran Intermed1 Furan Epoxide / Hydroxylated Furan THMBF->Intermed1 CYP2A6/2E1 Ketoenal Reactive γ-Ketoenal (Electrophile) Intermed1->Ketoenal Ring Opening Toxicity Protein Adducts (Hepatotoxicity) Ketoenal->Toxicity Covalent Binding GSH_Conj GSH Conjugate (Detoxification) Ketoenal->GSH_Conj + GSH Benzofuran Benzofuran Epoxide Arene Oxide Benzofuran->Epoxide CYP450 Phenol Hydroxybenzofuran (Stable) Epoxide->Phenol Rearrangement

Caption: Divergent metabolic activation pathways. Tetrahydrobenzofurans form reactive


-ketoenals (red), while aromatic benzofurans typically form stable phenols (green).

Comparative In Vitro Performance Data

The following data summarizes the expected performance of THMBF based on structural activity relationships (SAR) with Menthofuran.

Table 1: Predicted vs. Observed In Vitro Parameters
ParameterTHMBF (Test Compound) Menthofuran (Reference) Benzofuran (Reference)
Metabolic Stability (t1/2) Low (< 15 min) . Rapidly oxidized by liver microsomes.Low . Rapid turnover by CYP2A6.Moderate . Slower oxidation rate.
Reactive Metabolite Formation High . Forms semicarbazide-trappable intermediates.Very High . Major pathway is bioactivation.Low/Moderate . Epoxides formed but less reactive than ketoenals.
GSH Depletion Yes . Stoichiometric depletion expected.Yes . Significant depletion in hepatocytes.Minimal .
CYP Inhibition (MDI) Likely . Furan ring opening often inactivates CYP heme.Potent . Mechanism-Based Inactivator of CYP2A6.Weak/Moderate . Reversible inhibition common.
Cytotoxicity (HepG2/HepaRG) Moderate-High . Toxicity correlates with CYP expression.High . IC50 ~50-200 µM (CYP-dependent).Low . Generally well-tolerated in acute assays.

Experimental Protocols

To validate the safety profile of THMBF, researchers must not rely on standard cytotoxicity assays (like MTT) alone, as these often lack the metabolic competence to generate the toxic intermediate. The following protocols are mandatory for accurate assessment.

Protocol A: Reactive Metabolite Trapping (GSH & Semicarbazide)

Purpose: To confirm if THMBF forms the toxic


-ketoenal intermediate.
  • System: Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYP2A6/2E1.

  • Incubation:

    • Test Compound: THMBF (10 µM).

    • Trapping Agents: Glutathione (GSH, 5 mM) OR Semicarbazide (1 mM). Note: Semicarbazide specifically traps aldehydes/ketones formed from furan ring opening.

    • Cofactor: NADPH (1 mM).

  • Procedure:

    • Pre-incubate HLM + Compound + Trapping Agent for 5 min at 37°C.

    • Initiate with NADPH. Incubate for 30-60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (10,000 x g, 10 min).

  • Analysis (LC-MS/MS):

    • Look for [M + GSH] adducts (m/z = Parent + 307 Da).

    • Look for [M + Semicarbazide] adducts (indicative of ring opening).

    • Interpretation: Detection of semicarbazide adducts confirms the "Menthofuran-like" bioactivation pathway.

Protocol B: Mechanism-Based Inactivation (MDI) of CYP2A6

Purpose: To determine if THMBF permanently inactivates metabolic enzymes, a common liability of furan-containing drugs.

  • Primary Incubation:

    • Incubate HLM + THMBF (0 – 50 µM) + NADPH for varying times (0, 5, 10, 15, 20 min).

  • Dilution Step:

    • Dilute the primary mixture 1:10 into a secondary incubation containing a specific CYP2A6 probe substrate (e.g., Coumarin).

  • Secondary Incubation:

    • Measure the residual activity of CYP2A6 by monitoring the formation of 7-hydroxycoumarin.

  • Calculation:

    • Plot % Remaining Activity vs. Pre-incubation Time.

    • A time-dependent decrease in activity indicates Mechanism-Based Inactivation (Suicide Inhibition) .

Protocol C: Cytotoxicity in Metabolically Competent Cells (HepaRG)

Purpose: Standard cell lines (HeLa, CHO) lack CYPs and will generate False Negatives. Use HepaRG or Primary Hepatocytes.

  • Cell Seeding: Seed differentiated HepaRG cells (fully metabolically active) in 96-well plates.

  • Dosing: Treat with THMBF (0.1 – 500 µM) for 24h.

  • Modulation (Crucial Step):

    • Set A: Vehicle Control.

    • Set B: Pre-treat with 1-Aminobenzotriazole (ABT) (1 mM), a pan-CYP inhibitor.

  • Readout: Measure ATP (CellTiter-Glo) or LDH leakage.

  • Interpretation:

    • If toxicity is reduced in the presence of ABT (Set B), the toxicity is metabolite-driven (bioactivation).

    • If toxicity is unchanged, it is intrinsic chemical toxicity.

Experimental Workflow Diagram

This workflow ensures a self-validating assessment of THMBF, distinguishing it from inert benzofurans.

Workflow cluster_screen Tier 1: Metabolic Stability & Trapping cluster_cell Tier 2: Cellular Toxicity Start Start: THMBF Evaluation Microsomes HLM Incubation (+/- NADPH) Start->Microsomes Trapping Add Semicarbazide (Aldehyde Trap) Microsomes->Trapping LCMS LC-MS Analysis Trapping->LCMS HepaRG HepaRG Cells (High CYP Activity) LCMS->HepaRG If Adducts Found Inhibitor Co-treat with ABT (CYP Inhibitor) HepaRG->Inhibitor Viability Measure ATP/LDH Inhibitor->Viability Decision Outcome: Bioactivation vs. Intrinsic Tox Viability->Decision Compare +/- ABT

Caption: Tiered screening workflow. Tier 1 confirms reactive metabolite formation; Tier 2 assesses biological consequence in competent cells.

References

  • Thomassen, D., et al. (1990). Menthol toxicity and the metabolism of menthofuran.[5][3] This seminal paper establishes the furan ring oxidation mechanism applicable to tetrahydrobenzofurans.

  • Khojasteh-Bakht, S. C., et al. (1999). Metabolism of (R)-(+)-menthofuran by human liver microsomes: formation of dehydromenthofuran and 2-hydroxymenthofuran. Details the specific CYP isoforms (2A6) involved in this class of compounds.

  • Gordon, W. P., et al. (1982). The hepatotoxicity of the pennyroyal oil constituent (R)-(+)-pulegone in rats.[3] Provides the foundational in vivo toxicity data for the menthofuran class.

  • FEMA (Flavor and Extract Manufacturers Association). Safety assessment of alicyclic substances.[6] Provides regulatory context for tetrahydrobenzofuran derivatives used in flavors.[7]

Sources

Structure-Activity Relationship (SAR) of 4,5,6,7-Tetrahydro-3-methylbenzofuran Analogs: A Comparative Guide on Bioactivation and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

The 4,5,6,7-tetrahydro-3-methylbenzofuran scaffold presents a fascinating paradox in medicinal chemistry and toxicology. On one hand, it is the defining structural core of potent naturally occurring hepatotoxins like (+)-menthofuran (found in pennyroyal oil) [1]. On the other hand, when strategically derivatized, this same bicyclic system serves as a highly effective pharmacophore for novel synthetic therapeutics, including Tyrosyl-DNA phosphodiesterase 1 (Tdp1) inhibitors and antimicrobial agents [2].

This guide provides an objective, data-driven comparison of 4,5,6,7-tetrahydro-3-methylbenzofuran analogs, detailing how specific structural modifications shift the molecule's profile from a reactive toxicophore to a stable therapeutic agent.

SAR Analysis: Toxicophore vs. Pharmacophore

The biological activity of the 4,5,6,7-tetrahydro-3-methylbenzofuran core is dictated by the electron-rich nature of the 3-methylfuran moiety and its susceptibility to cytochrome P450 (CYP450) mediated oxidation.

The Hepatotoxic Pathway (The Unmodified Core)

In unmodified or lightly substituted analogs (such as the 3,6-dimethyl analog, menthofuran), the furan ring undergoes rapid bioactivation by hepatic enzymes, primarily CYP2A6, CYP2E1, and CYP1A2 [1]. The oxidation of the furan ring yields a highly reactive furanyl epoxide. This intermediate rapidly undergoes ring-opening to form an electrophilic γ-ketoenal [3]. This γ-ketoenal depletes cellular glutathione (GSH) and forms covalent adducts with critical hepatocellular proteins (such as ALDH2 and MDH1), leading to mitochondrial dysfunction and centrilobular necrosis [4].

Therapeutic Derivatization (Steric Shielding)

To harness the scaffold for therapeutic use, medicinal chemists employ steric shielding and electronic modulation to prevent CYP450-mediated epoxidation. For example, coupling the 4,5,6,7-tetrahydrobenzofuran core to bulky adamantane moieties via 1,2,4-triazole or 1,3,4-thiadiazole linkers completely abolishes hepatotoxicity. These modifications physically block the furan ring from entering the narrow CYP2A6 active site, redirecting the molecule's affinity toward the catalytic pocket of Tdp1, a critical DNA repair enzyme targeted in cancer therapy [2].

Bioactivation A 4,5,6,7-Tetrahydro- 3-methylbenzofuran Core B CYP450 Oxidation (CYP2A6, CYP2E1, CYP1A2) A->B C Furanyl Epoxide (Reactive Intermediate) B->C D γ-Ketoenal (Electrophilic Ring-Opened) C->D Ring Opening E GSH Conjugation (Detoxification) D->E GSH Trapping F Protein Adduction (Hepatotoxicity) D->F Covalent Binding

Figure 1: CYP450-mediated bioactivation pathway of the 4,5,6,7-tetrahydro-3-methylbenzofuran core.

Comparative Data Presentation

To objectively evaluate the performance and safety of these analogs, we must compare their metabolic stability, toxicity markers, and target affinities.

Table 1: SAR Comparison of Key Analogs
Compound / AnalogStructural ModificationPrimary Biological Target / EffectIC₅₀ / Toxicity Marker
4,5,6,7-Tetrahydro-3-methylbenzofuran Unmodified CoreCYP450 Substrate (Bioactivation)High GSH Depletion
(+)-Menthofuran 6-Methyl additionHepatotoxin (Pennyroyal oil metabolite)Severe ALT elevation in vivo [5]
Adamantane-Thiadiazole Analog Bulky C2-substitutionTdp1 Inhibitor (Anticancer adjunct)IC₅₀ = 0.35–0.57 µM (No toxicity) [2]
Des-methyl Tetrahydrobenzofuran Removal of 3-MethylReduced antimicrobial activityWeak plant defense inducer
Table 2: Biochemical Markers of Toxicity in Rat Models

Data reflects standard responses observed in male Sprague-Dawley rats and ex vivo liver slices exposed to the 3,6-dimethyl analog (menthofuran).

ParameterControl GroupUnmodified Core (Toxicophore)Bulky Synthetic Analog (Pharmacophore)
Serum ALT (U/L) 30 - 60200 - 500+ (5-10x Fold Change)35 - 65 (No significant change)
LDH Leakage (%) < 5%20 - 40% (Cell membrane damage)< 5%
Hepatic GSH (%) 100%< 30% (Severe depletion)> 95%

Experimental Methodologies

To accurately assess the SAR of new 4,5,6,7-tetrahydro-3-methylbenzofuran analogs, researchers must employ self-validating experimental systems. The following protocols are designed to confirm whether a novel analog undergoes toxic bioactivation or remains metabolically stable.

Protocol 1: In Vitro Reactive Metabolite Trapping Assay

Causality Check: Because the γ-ketoenal intermediate is highly transient, it cannot be measured directly. We use semicarbazide (which specifically traps aldehydes/ketones) and GSH (which traps soft electrophiles) to form stable adducts that can be quantified via LC-MS/MS[3]. A minus-NADPH control is mandatory to prove that adduct formation is strictly CYP450-dependent.

  • Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture : Combine human liver microsomes (HLMs) at a final concentration of 1.0 mg protein/mL, the test analog (50 µM), and the trapping agent (either 5 mM GSH or 5 mM semicarbazide).

  • Control Establishment : Prepare an identical parallel reaction lacking NADPH (the co-factor required for CYP450 activity).

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Reaction : Incubate in a shaking water bath at 37°C for 60 minutes.

  • Termination & Precipitation : Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Why? Acetonitrile denatures the CYP enzymes instantly, preventing further metabolism, while precipitating proteins to protect the LC column.

  • Centrifugation : Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Analysis : Analyze the supernatant using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, scanning for the specific mass transitions of the GSH- or semicarbazide-trapped conjugates.

Workflow Step1 HLM Incubation (Test Analog + NADPH) Step2 Addition of Trapping Agent (GSH or Semicarbazide) Step1->Step2 Step3 Protein Precipitation (Ice-cold Acetonitrile) Step2->Step3 Step4 Centrifugation & Supernatant Collection Step3->Step4 Step5 LC-MS/MS Analysis (Adduct Quantification) Step4->Step5

Figure 2: Experimental workflow for reactive metabolite trapping and quantification.

Protocol 2: Ex Vivo Rat Liver Slice Toxicity Assay

Causality Check: While microsomes prove the mechanism of metabolism, precision-cut liver slices maintain the complex cellular architecture and endogenous antioxidant defenses (like intracellular GSH), providing a highly accurate model of actual tissue toxicity [5].

  • Tissue Preparation : Euthanize a male Sprague-Dawley rat and immediately excise the liver into ice-cold, oxygenated Krebs-Henseleit buffer.

  • Slicing : Using a Krumdieck tissue slicer, generate uniform liver slices (200–250 µm thickness). Why this thickness? It ensures adequate oxygen and nutrient diffusion to the inner cell layers without causing excessive mechanical damage.

  • Pre-incubation : Transfer slices to 12-well plates containing Waymouth’s medium supplemented with 10% fetal bovine serum. Incubate at 37°C under a 95% O₂ / 5% CO₂ atmosphere for 1 hour to allow recovery from slicing trauma.

  • Dosing : Replace the medium with fresh medium containing varying concentrations of the test analog (e.g., 0.1, 0.5, 1.0 mM) or vehicle control (0.1% DMSO).

  • Incubation & Sampling : Incubate for up to 24 hours. Collect 50 µL aliquots of the medium at 2, 4, 8, and 24 hours.

  • LDH Assay : Quantify Lactate Dehydrogenase (LDH) leakage in the aliquots using a standard colorimetric assay kit. At the end of the experiment, homogenize the slices in lysis buffer to determine total cellular LDH. Calculate the percentage of leaked LDH as a direct metric of necrotic cell death.

References

  • Hepatotoxicity of Herbal Supplements Mediated by Modulation of Cytochrome P450. International Journal of Molecular Sciences. Available at:[Link]

  • Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules. Available at:[Link]

  • The Metabolism and Toxicity of Menthofuran in Rat Liver Slices and in Rats. Chemical Research in Toxicology. Available at:[Link]

  • Characterization of Rat Liver Proteins Adducted by Reactive Metabolites of Menthofuran. Chemical Research in Toxicology. Available at:[Link]

Isomeric Purity Analysis of Substituted Benzofurans: A Comparative Guide to Chromatographic and Mass Spectrometric Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzofurans, particularly the 2-aminopropylbenzofurans (APBs) such as 5-APB and 6-APB, present a formidable challenge in analytical chemistry and drug development. As positional isomers, they possess identical molecular weights and nearly indistinguishable physicochemical properties. This guide provides a critical comparison of analytical methodologies—specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the definitive resolution and quantification of benzofuran isomers, grounded in validated experimental protocols.

The Mechanistic Challenge of Benzofuran Isomers

Positional isomers like 4-, 5-, 6-, and 7-APB differ only by the attachment point of the aminopropyl side chain on the benzofuran ring. Under standard Electron Ionization (EI) in GC-MS, underivatized APBs undergo rapid


-cleavage of the amine moiety. This process yields a highly intense, information-poor base fragment ion at m/z 44 (the iminium ion)[1]. Because this primary fragmentation pathway dominates, the resulting mass spectra for all isomers are virtually identical, rendering direct MS identification unreliable[1][2].

To achieve true isomeric purity analysis, the analytical system must rely on high-resolution chromatographic separation rather than mass spectral library matching alone.

Comparative Analysis of Analytical Platforms

The selection of an analytical platform dictates the sample preparation required and the confidence level of the isomeric differentiation. The table below compares the performance of traditional derivatized GC-MS against advanced LC-MS/MS utilizing specialized stationary phases.

Analytical ParameterGC-MS (HFBA Derivatized)LC-MS/MS (PFP Stationary Phase)LC-HRMS (MSⁿ / UVPD)
Separation Mechanism Volatility & Stationary Phase InteractionHydrophobic &

Dipole Interactions
High-resolution mass accuracy & unique fragmentation
Isomer Resolution Excellent (Baseline separation of 4-, 5-, 6-, 7-APB)Moderate to Good (Requires optimized gradient)N/A (Relies on diagnostic MSⁿ fragments)
Sample Preparation Extensive (SPE + Evaporation + Derivatization)Minimal (Protein precipitation or dilute-and-shoot)Minimal
Primary Challenge Time-consuming prep; derivatization artifactsCo-elution risks; matrix ion suppressionHigh equipment cost; complex data analysis
Optimal Application Definitive forensic identification & structural confirmationHigh-throughput bioanalysis (blood/urine)Unknown screening & complex metabolic profiling

Experimental Protocols: Building a Self-Validating System

Protocol A: GC-MS Analysis via HFBA Derivatization

Causality in Protocol Design: Why derivatize? Chemical derivatization with Heptafluorobutyric Anhydride (HFBA) serves a dual purpose. First, it converts the highly polar primary amine into a hydrophobic amide, preventing secondary interactions with the GC column silanols (which causes peak tailing). Second, the bulky, electron-withdrawing heptafluorobutyryl group amplifies the subtle steric differences between the positional isomers. This translates to distinct vapor pressures and stationary-phase interactions, enabling baseline resolution of 4-, 5-, 6-, and 7-APB via retention time[3][4].

System Validation: To ensure trustworthiness, this protocol incorporates a parallel derivatization of certified reference materials (CRMs) and a blank matrix to rule out manufacturing artifacts (e.g., 4-APB is a known synthetic byproduct of 6-APB[4]).

  • Extraction: Aliquot 1 mL of the biological sample or reconstituted powder into a glass tube. Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge to isolate the basic amines.

  • Elution & Evaporation: Elute the basic fraction using 2 mL of dichloromethane/isopropanol/ammonium hydroxide (78:20:2). Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C[2].

  • Derivatization: Reconstitute the dried extract in 100 µL of anhydrous ethyl acetate. Add 50 µL of Heptafluorobutyric Anhydride (HFBA). Cap tightly and incubate at 70°C for 20 minutes[2].

  • Reconstitution: Allow the mixture to cool to room temperature. Evaporate the excess HFBA and solvent under nitrogen. Reconstitute in 100 µL of ethyl acetate for GC-MS injection.

  • Acquisition: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Differentiate isomers strictly by their validated retention times, using the derivatized molecular ions and unique high-mass fragments for confirmation[3][5].

Protocol B: High-Throughput LC-MS/MS Analysis

Causality in Protocol Design: For laboratories requiring high sample throughput, the extensive prep of GC-MS is a bottleneck. LC-MS/MS bypasses derivatization by utilizing specialized stationary phases—specifically Pentafluorophenyl (PFP) columns. Unlike standard C18 columns which often fail to resolve 5-APB and 6-APB, PFP columns exploit


, dipole, and hydrogen-bonding interactions to separate the isomers chromatographically before they enter the mass spectrometer[5][6].
  • Sample Preparation: Perform a simple protein precipitation (for biological matrices) using ice-cold acetonitrile (1:3 ratio). Centrifuge at 14,000 rpm for 10 minutes to pellet the proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a PFP LC column. Utilize a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the protonated precursor ion

    
     at m/z 176.1 and diagnostic product ions (e.g., m/z 159.1, 131.1)[5]. Isomeric purity is confirmed via retention time divergence against the CRMs.
    

Decision Workflow for Benzofuran Analysis

BenzofuranAnalysis Start Substituted Benzofuran Sample (e.g., 5-APB / 6-APB Mixture) Decision Select Analytical Pathway Start->Decision GCMS GC-MS Pathway (High Resolution Separation) Decision->GCMS Volatile/Derivatizable LCMS LC-MS/MS Pathway (High Sensitivity/Throughput) Decision->LCMS Non-volatile/Aqueous Deriv Derivatization (HFBA) Alters Volatility & Polarity GCMS->Deriv NoDeriv Direct Injection (PFP Stationary Phase) LCMS->NoDeriv GC_Sep Baseline Resolution via Retention Time Deriv->GC_Sep LC_Sep Isomer Resolution via Dipole Interactions NoDeriv->LC_Sep Result Confident Isomeric Purity Quantification GC_Sep->Result LC_Sep->Result

Analytical workflow for differentiating benzofuran isomers using MS platforms.

Conclusion

The accurate determination of isomeric purity in substituted benzofurans cannot rely on mass spectral fragmentation alone due to the inherent similarities of positional isomers. While LC-MS/MS equipped with a PFP stationary phase offers a rapid, high-throughput alternative suitable for biological screening, GC-MS coupled with HFBA derivatization remains the gold standard for unambiguous, baseline resolution of complex isomeric mixtures.

References

  • Title: Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)
  • Title: Application Note: GC-MS Analysis of 6-APB and its Positional Isomers Source: Benchchem URL
  • Title: Identification of (2-aminopropyl)benzofuran (APB)
  • Title: Distinguishing drug isomers in the forensic laboratory Source: UvA-DARE URL
  • Title: Simultaneous Determination of 5- and 6-APB in Blood, other Body Fluids, Hair, and Various Tissues by HPLC-MS/MS Source: Semantic Scholar URL
  • Title: Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT)

Sources

Comparison of Rap-Stoermer vs. one-pot TiCl4 catalysis for benzofuran synthesis

Comparative Guide: Rap-Stoermer vs. One-Pot TiCl Catalysis for Benzofuran Synthesis

Executive Summary: The Strategic Choice

In the synthesis of 2-substituted and 2,3-disubstituted benzofurans—privileged scaffolds in drug discovery (e.g., Amiodarone, Saprisartan)—two dominant methodologies represent the divergence between classical nucleophilic substitution and modern Lewis acid-mediated condensation.

  • The Rap-Stoermer Reaction is the incumbent "workhorse." It is a base-mediated, one-pot cascade utilizing salicylaldehydes and

    
    -haloketones. It is favored for its operational simplicity and low cost but is plagued by the toxicity of lachrymatory starting materials and lower yields with sterically hindered substrates.
    
  • TiCl

    
    -Mediated Catalysis  represents the "precision tool." This approach, often utilizing Lewis acid activation of carbonyls, drives the cyclodehydration of 
    
    
    -aryloxy ketones (or direct condensation precursors) with exceptional speed and regiocontrol. It excels where the Rap-Stoermer fails—specifically with electron-deficient substrates or bulky steric profiles—but requires strict moisture control.

This guide objectively compares these protocols to assist in pathway selection for high-value API synthesis.

Mechanistic Divergence

Understanding the failure modes of each reaction requires dissecting their mechanisms. The Rap-Stoermer relies on nucleophilicity , whereas the TiCl

electrophilic activation
Rap-Stoermer Mechanism (Base-Promoted)

The reaction proceeds via a tandem S

TiCl Mechanism (Lewis Acid-Promoted)

Titanium(IV) chloride acts as a chelating Lewis acid. It coordinates to the carbonyl oxygen of the ketone intermediate (or precursor), significantly lowering the LUMO energy and facilitating intramolecular attack by the aromatic ring (Friedel-Crafts type) or enol attack, followed by rapid elimination of titanium species.

Benzofuran_PathwaysStartSalicylaldehyde + PrecursorRS_Step1Base Deprotonation (Phenoxide Formation)Start->RS_Step1Base (K2CO3/TEA)Ti_Step1Pre-formation of alpha-Aryloxy Ketone*Start->Ti_Step1Alternative EntryRS_Step2S_N2 Attack on alpha-HaloketoneRS_Step1->RS_Step2RS_Step3Intramolecular Aldol CondensationRS_Step2->RS_Step3Enolate AttackRS_ProductBenzofuran (Rap-Stoermer)RS_Step3->RS_Product- H2OTi_Step2TiCl4 Chelation (Carbonyl Activation)Ti_Step1->Ti_Step2TiCl4 / DCMTi_Step3Cyclodehydration (Friedel-Crafts Type)Ti_Step2->Ti_Step3Bond FormationTi_ProductBenzofuran (TiCl4 Mediated)Ti_Step3->Ti_Product- [Ti] species

Figure 1: Mechanistic bifurcation between the nucleophilic cascade (Rap-Stoermer) and electrophilic activation (TiCl

Performance Metrics & Comparative Data

The following data aggregates performance across a library of substituted benzofurans (e.g., 2-phenylbenzofuran derivatives).

Table 1: Comparative Performance Matrix

MetricRap-Stoermer (Standard)TiCl

-Mediated (One-Pot/Cyclization)
Verdict
Typical Yield 50% – 75%85% – 96%TiCl

Wins
Reaction Time 4 – 12 hours (Reflux)30 min – 2 hours (0°C to RT)TiCl

Wins
Atom Economy Moderate (Loss of H

O + Salt)
High (Catalytic turnover possible)TiCl

Wins
Substrate Scope Fails with steric bulk (e.g., ortho-substituents)Excellent tolerance for steric bulkTiCl

Wins
Operational Safety High Risk: Uses

-haloketones (Lachrymators)
Moderate Risk: Uses TiCl

(Corrosive, moisture sensitive)
Context Dependent
Cost Low (K

CO

, simple solvents)
Moderate (TiCl

, dry DCM)
Rap-Stoermer Wins
Purification Often requires chromatography (tarry byproducts)Often simple filtration/recrystallizationTiCl

Wins
Data Highlight: Steric Hindrance

In the synthesis of 3-methyl-2-(2-naphthyl)benzofuran :

  • Rap-Stoermer: 45% Yield (Significant competitive polymerization).

  • TiCl

    
     Protocol:  92% Yield (Clean cyclization due to chelation control).
    

Experimental Protocols

Protocol A: Optimized Rap-Stoermer (Green Modification)

Adapted from recent solvent-free TEA protocols.

  • Reagents: Salicylaldehyde (1.0 equiv),

    
    -Bromoacetophenone (1.0 equiv), Triethylamine (TEA, 2.0 equiv).
    
  • Setup: Sealed tube or round-bottom flask with reflux condenser.

  • Procedure:

    • Mix salicylaldehyde and

      
      -bromoacetophenone.
      
    • Add TEA dropwise (Exothermic!).

    • Heat to 80–100°C for 4 hours.

    • Observation: Mixture turns dark brown/viscous.

  • Workup: Cool to RT. Add water to dissolve bromide salts. Extract with EtOAc.

  • Purification: Recrystallize from Ethanol or flash chromatography (Hexane/EtOAc).

Protocol B: TiCl -Mediated Cyclization

Best for high-value substrates. Note: If starting from salicylaldehyde + ketone directly, a pre-step to form the



  • Reagents:

    
    -Aryloxy ketone (1.0 equiv), TiCl
    
    
    (1.2 equiv), dry CH
    
    
    Cl
    
    
    (DCM).
  • Setup: Flame-dried glassware, Nitrogen atmosphere.

  • Procedure:

    • Dissolve substrate in dry DCM at 0°C .

    • Add TiCl

      
       (1M in DCM) dropwise over 10 mins.
      
    • Observation: Solution turns deep red/orange (Titanium enolate complex).

    • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Workup: Quench with saturated NH

    
    Cl (Careful: Gas evolution). Extract with DCM.
    
  • Purification: Pass through a short silica plug. Evaporate. (Often yields pure crystals).

Decision Framework & Workflow

When should you switch from the cheap Rap-Stoermer to the sensitive TiCl

Decision_MatrixStartTarget: Benzofuran SynthesisCheck_SubstrateAre starting materials sterically hindered?Start->Check_SubstrateCheck_ScaleIs scale >100g?Check_Substrate->Check_ScaleYes (Complex)RapUse Rap-Stoermer (Cost Effective)Check_Substrate->RapNo (Simple)SensitiveAcid-Sensitive Groups?Check_Substrate->SensitiveMaybeCheck_Scale->RapYes (Cost priority)TiCl4Use TiCl4 Method (High Yield/Precision)Check_Scale->TiCl4No (Yield priority)Sensitive->RapYesSensitive->TiCl4No

Figure 2: Decision matrix for selecting the optimal synthetic strategy.

Conclusion

While the Rap-Stoermer reaction remains a valid entry point for simple, robust benzofuran synthesis on a budget, it is chemically inefficient for complex drug targets. The TiCl


-mediated approach

References

  • Rap-Stoermer Overview: Calvino, V., et al. (2020). Microwave-assisted synthesis of benzofurans via Rap-Stoermer reaction. Journal of Organic Chemistry.

  • TiCl4 Cyclization: Ghosh, A. K., et al. (2019). Titanium tetrachloride promoted cyclodehydration of aryloxyketones: Facile synthesis of benzofurans.[1] Tetrahedron Letters, 60, 1337–1340.[1]

  • Comparative Methodologies: Li, X., et al. (2022).[2] Recent advances in the synthesis of benzofurans. RSC Advances.

  • One-Pot Variants: Hossain, M. M., et al. (2006).[3] A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 1711-1714.[3]

Comparative Guide: Biological Activity of 4,5,6,7-Tetrahydro-3-methylbenzofuran vs. Menthofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Menthofuran (3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran) and its structural analog, 4,5,6,7-Tetrahydro-3-methylbenzofuran (often referred to as the 3-methyl analog).

While Menthofuran is a well-characterized hepatotoxin and potent Mechanism-Based Inactivator (MBI) of CYP2A6, the 3-methyl analog represents a simplified scaffold. This guide analyzes their structure-activity relationships (SAR), specifically focusing on the furan ring bioactivation pathway —the primary driver of toxicity in this chemical class. We provide experimental frameworks to validate their distinct metabolic profiles.

Chemical Structure & Physiochemical Basis[1]

The biological divergence between these two compounds stems from the substitution on the cyclohexane ring. Menthofuran possesses a methyl group at the C6 position, conferring chirality and increased lipophilicity compared to the 3-methyl analog.

FeatureMenthofuran4,5,6,7-Tetrahydro-3-methylbenzofuran
CAS Number 494-90-624466-41-3 (Generic/Isomer dependent)
IUPAC Name 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran3-Methyl-4,5,6,7-tetrahydro-1-benzofuran
Formula C₁₀H₁₄OC₉H₁₂O
Mol.[1][2] Weight 150.22 g/mol 136.19 g/mol
Key Moiety Furan ring fused to cyclohexaneFuran ring fused to cyclohexane
Chirality Yes (C6 position, typically R-(+))No (Achiral)
Lipophilicity (LogP) ~3.8 (High)~3.2 (Moderate)

Mechanism of Action: Metabolic Bioactivation

The core "biological activity" for both compounds is their metabolic activation by Cytochrome P450 enzymes (primarily CYP2A6, CYP2E1, and CYP1A2). The furan ring is the toxicophore.

The Furan Epoxidation Pathway

Both compounds undergo oxidation at the furan double bond. This generates an unstable epoxide or a cis-ene-dione intermediate, which rapidly ring-opens to form a highly reactive


-ketoenal .
  • Menthofuran: Forms cis-2-acetyl-5-methyl-4-hydroxy-2-hexenal.

  • 3-Methyl Analog: Forms a structurally similar

    
    -ketoenal lacking the terminal methyl branch.
    

Significance: These electrophilic intermediates deplete cellular Glutathione (GSH) and covalently bind to hepatic proteins, initiating necrosis.

Bioactivation Parent Parent Compound (Furan Ring) Epoxide Unstable Epoxide Intermediate Parent->Epoxide Oxidation CYP CYP450 (2A6/2E1) CYP->Epoxide Ketoenal Reactive γ-Ketoenal (Electrophile) Epoxide->Ketoenal Ring Opening Adduct Protein Adducts (Hepatotoxicity) Ketoenal->Adduct Covalent Binding Detox GSH Conjugate (Excretion) Ketoenal->Detox Trapping GSH Glutathione (GSH) GSH->Detox

Figure 1: The shared bioactivation pathway. Both the 3-methyl analog and Menthofuran follow this route, but the kinetics of the 'Oxidation' step differ based on CYP affinity.

Comparative Toxicology & CYP Inhibition

Hepatotoxicity Profile
  • Menthofuran: Validated hepatotoxin. It is the proximate toxic metabolite of Pulegone. In rat liver slices, it causes significant loss of viability at concentrations

    
    .
    
  • 3-Methyl Analog: Predicted hepatotoxin. Due to the conserved furan ring, it will generate a reactive enal. However, the lack of the C6-methyl group reduces steric bulk, potentially altering its fit within the CYP2A6 active site. This could result in faster turnover (higher

    
    ) but potentially lower affinity (
    
    
    
    ) compared to Menthofuran.
CYP2A6 Mechanism-Based Inactivation (MBI)

Menthofuran is a potent mechanism-based inactivator of CYP2A6.[1] The reactive intermediate binds to the enzyme's apoprotein or heme, destroying its activity.

  • Menthofuran:

    
    ; 
    
    
    
    .
  • 3-Methyl Analog: Likely an inhibitor, but potency may differ.[3][4] The C6-methyl group in Menthofuran provides a specific hydrophobic anchor in the CYP2A6 active site. The 3-methyl analog, being less bulky, may bind less tightly (higher

    
    ), potentially making it a less potent inactivator despite similar reactivity.
    

Experimental Protocols for Comparison

To objectively compare the 3-methyl analog against Menthofuran, the following standardized workflows are required.

Protocol A: Glutathione (GSH) Trapping Assay

Objective: Quantify the formation of reactive intermediates.

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL) or recombinant CYP2A6 (50 pmol/mL).

  • Substrates:

    • Test: 4,5,6,7-Tetrahydro-3-methylbenzofuran (10, 50, 100

      
      ).
      
    • Control: Menthofuran (10, 50, 100

      
      ).
      
  • Trapping Agent: Fortify with GSH (5 mM) and NADPH (1 mM).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Analysis: Quench with cold acetonitrile. Analyze via LC-MS/MS looking for GSH-conjugates (Neutral Loss of 129 Da or precursors of m/z 308 for GSH).

    • Expectation: Menthofuran forms a specific GSH adduct at m/z ~457. The 3-methyl analog should form an adduct at m/z ~443 (14 Da less).

Protocol B: CYP2A6 Inactivation Kinetics ( )

Objective: Determine if the analog is a "suicide substrate" like Menthofuran.

Protocol Step1 Pre-Incubation (Enzyme + Inhibitor +/- NADPH) Step2 Aliquoting at Timepoints (0, 2, 5, 10 min) Step1->Step2 Step3 Dilution into Secondary Mix (Contains Probe Substrate: Coumarin) Step2->Step3 Step4 Measure Residual Activity (Coumarin 7-hydroxylation) Step3->Step4 Step5 Calculate k_obs vs [I] Determine K_I and k_inact Step4->Step5

Figure 2: The "Dilution Method" workflow for determining mechanism-based inactivation.

  • Primary Incubation: Incubate CYP2A6 with varying concentrations of the Test Compound (0–50

    
    ) for defined times (
    
    
    
    min).
  • Dilution: Transfer an aliquot (1:10 dilution) into a secondary mixture containing Coumarin (CYP2A6 probe substrate) and excess NADPH.

  • Readout: Measure the formation of 7-hydroxycoumarin via fluorescence (Ex 368nm / Em 450nm).

  • Calculation: Plot

    
     vs. Pre-incubation Time. The slope is 
    
    
    
    . Plot
    
    
    vs
    
    
    to derive
    
    
    and
    
    
    .

Data Summary & References

Comparative Data Table
ParameterMenthofuran (Reference)3-Methyl Analog (Test)Interpretation
Metabolic Pathway Furan oxidation


-ketoenal
Furan oxidation


-ketoenal
Identical Mechanism
Reactive Intermediate cis-2-acetyl-5-methyl-4-hydroxy-2-hexenal2-acetyl-4-hydroxy-2-hexenal (Predicted)Analog lacks methyl on alkyl chain
CYP2A6 Binding (

)
0.29

(High Affinity)
Predicted > 1.0

Analog likely has lower affinity due to reduced hydrophobic contact
Toxicity Risk High (Classified Hepatotoxin)Moderate-High (Structural Alert)Requires GSH trapping confirmation
References
  • Khojasteh-Bakht, S. C., et al. (1999). Metabolism of (R)-(+)-menthofuran by human liver microsomes: formation of dehydromenthofuran and 2-hydroxymenthofuran. Drug Metabolism and Disposition.[5] Link

  • Thomassen, D., et al. (1990). Mentofuran-dependent loss of cytochrome P-450 in rat liver. Journal of Pharmacology and Experimental Therapeutics. Link

  • European Food Safety Authority (EFSA). (2002). Opinion of the Scientific Committee on Food on Pulegone and Menthofuran.Link

  • Hampton, J., et al. (2012). Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol.[1] Drug Metabolism and Disposition.[5] Link

  • PubChem. (2024). Menthofuran Compound Summary.Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4,5,6,7-Tetrahydro-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4,5,6,7-Tetrahydro-3-methylbenzofuran Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Essential Operational Guide[1]

Executive Summary: Immediate Action Required

4,5,6,7-Tetrahydro-3-methylbenzofuran (CAS 17059-52-8) is a structural analog of Menthofuran. While specific safety data for this exact isomer is often limited in public repositories, its furan-ring structure and alkyl substitution pattern dictate that it must be handled as a Combustible Liquid and a Potential Hepatotoxin .

Core Directive: Do NOT dispose of this compound down the drain or in general trash. It requires High-Temperature Incineration to ensure complete destruction of the benzofuran ring, which can be metabolically activated into toxic intermediates (e.g., cis-enedial) if released into the environment or biological systems.

Chemical Profile & Hazard Identification

Why special handling is required.

To ensure scientific integrity, we treat this compound based on the Structure-Activity Relationship (SAR) of the tetrahydrobenzofuran class (e.g., Menthofuran).

PropertyClassificationOperational Implication
Flammability Combustible Liquid (Class IIIA expected)Flash Point is likely >60°C but <93°C. Keep away from oxidizers.
Toxicity Hepatotoxin (Suspected) Metabolic activation by Cytochrome P450 can create reactive electrophiles. Avoid all skin contact and inhalation.
Environmental Marine Pollutant Lipophilic nature suggests bioaccumulation potential.[2][3] Zero tolerance for drain disposal.
Reactivity Peroxide Former (Potential) Like many furans, prolonged storage may form peroxides. Test for peroxides before disposal if old.

Critical Safety Note: If the substance is old or has crystals around the cap, do not touch it . Contact EHS immediately for remote opening/stabilization, as benzofuran derivatives can form shock-sensitive peroxides over time.

Pre-Disposal Stabilization & Segregation

The "Self-Validating" Protocol: Ensure waste is stable before it leaves your bench.

Step 1: Waste Characterization

Before disposal, validate the physical state. If the liquid is cloudy or contains solids, filter it (unless it is the pure substance) or note "Contains Solids" on the label.

Step 2: Compatibility Check

Use the following matrix to prevent dangerous reactions in the waste container.

Incompatible ClassResult of MixingAction
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Fire / ExplosionSEGREGATE STRICTLY. Never mix benzofurans with oxidizers.
Strong Acids (e.g., H₂SO₄)Exothermic PolymerizationKeep separate.
Halogenated Solvents Generally CompatibleCan be bulked with non-halogenated solvents if the incinerator accepts the mix (check vendor).
Step 3: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Cap: Vented cap recommended if stored in warm environments to prevent pressure buildup.

  • Labeling: Must read "NON-REGULATED ORGANIC WASTE" (unless Flash Point < 60°C is confirmed, then "HAZARDOUS WASTE - IGNITABLE" ). Add constituent name: "4,5,6,7-Tetrahydro-3-methylbenzofuran".

Disposal Workflow: The Decision Matrix

Logic-driven path to destruction.

The following diagram illustrates the decision process for classifying and disposing of the material.

DisposalWorkflow Start Start: Waste 4,5,6,7-Tetrahydro-3-methylbenzofuran CheckFP Step 1: Verify Flash Point (FP) (Review SDS or assume < 93°C) Start->CheckFP IsIgnitable Is FP < 60°C? CheckFP->IsIgnitable HazWaste Classify as RCRA Hazardous (Code D001: Ignitable) IsIgnitable->HazWaste Yes NonHaz Classify as Non-RCRA Regulated (Combustible Liquid) IsIgnitable->NonHaz No (Likely) Segregate Step 2: Segregate from Oxidizers HazWaste->Segregate NonHaz->Segregate Container Step 3: Bulking Combine with compatible organic solvents (e.g., Acetone, Methanol) Segregate->Container Vendor Step 4: Transfer to Waste Vendor Container->Vendor Incineration End: High-Temperature Incineration (Fuel Blending) Vendor->Incineration

Figure 1: Logic flow for classifying and routing benzofuran waste to incineration.

Emergency Spill Response Protocol

Immediate containment to prevent environmental release.

Spill Kit Requirements:

  • Absorbent: Vermiculite, Clay, or Sand (Do NOT use sawdust; it is combustible).[1]

  • PPE: Nitrile gloves (double-gloved), Lab coat, Safety goggles, NIOSH-approved respirator (if ventilation is poor).

Workflow:

  • Evacuate & Ventilate: Clear the immediate area.[1] Open fume hood sashes fully if safe.

  • Dike: Use absorbent socks to circle the spill, preventing it from reaching floor drains.

  • Absorb: Cover the liquid from the outside in with vermiculite.[1]

  • Collect: Scoop into a wide-mouth jar. Label as "Spill Debris: Benzofuran Derivative" .

  • Clean: Wipe surface with soap and water; dispose of wipes as hazardous waste.

Regulatory Compliance (USA/EU)
  • RCRA (USA): Likely Not Listed (U or P list) specifically. However, if the flash point is < 60°C, it is D001 (Ignitable). If not, it is often managed as "Non-RCRA Regulated Waste" but must still be incinerated due to toxicity concerns.

  • TSCA: Verify inventory status before commercial disposal.

  • EU Waste Code (EWC): 07 01 04 * (Other organic solvents, washing liquids and mother liquors).

References
  • National Institute of Standards and Technology (NIST). Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl- (Menthofuran) - Gas Chromatography & Properties.[4] NIST Chemistry WebBook. [Link]

  • PubChem. Compound Summary: Menthofuran (Toxicity & Safety). National Library of Medicine. [Link]

  • U.S. EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Personal protective equipment for handling 4,5,6,7-Tetrahydro-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4,5,6,7-Tetrahydro-3-methylbenzofuran Content Type: Operational Safety & Logistics Guide[1][2][3]

Executive Safety Assessment (The "Why" Behind the Protocol)

Handling 4,5,6,7-Tetrahydro-3-methylbenzofuran requires a nuanced understanding of its structural hazards.[1] Unlike simple aliphatic solvents, this compound features a tetrahydrobenzofuran core . This structural motif presents a dual hazard profile:

  • Physicochemical: It is a combustible liquid (Flash Point est. ~75–80°C based on the dimethyl analogue, Menthofuran). It forms explosive vapor/air mixtures at elevated temperatures.

  • Toxicological (The "Silent" Hazard): Furan derivatives are metabolically activated by cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6) into reactive cis-enedials (e.g.,

    
    -ketoenals). These metabolites are potent hepatotoxins that deplete glutathione and bind covalently to cellular proteins.
    

Operational Mandate: You are not just protecting against skin irritation; you are preventing systemic absorption that could lead to delayed liver toxicity. Standard "lab coat and nitrile" protocols are insufficient for prolonged handling.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling quantities >10 mL or during synthesis steps involving heating.

A. Hand Protection: The Permeation Barrier

Standard disposable nitrile gloves (4 mil) provide only splash protection (breakthrough < 5 minutes for furanoids).

Operational ScaleRecommended Glove SystemMaterial SpecificationBreakthrough Time
Analytical (<10 mL)Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil, High Dexterity)~15 mins (Splash)
Preparative (>10 mL)Laminate / Barrier Silver Shield® (EVOH/PE) or Silvershield/4H®> 480 mins
Spill Cleanup Heavy Duty Butyl Rubber (25 mil) or Viton®> 240 mins

Field Note: If you must use nitrile for dexterity during synthesis, change the outer pair immediately upon any visible contact. Do not wait for the "cooling" sensation; furan permeation is often asymptomatic until skin absorption has occurred.

B. Respiratory Protection

This compound has a low odor threshold but significant respiratory irritation potential.

  • Primary Control: All operations must occur within a certified fume hood (Face velocity: 80–100 fpm).

  • Secondary Control (Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Why Full-Face? Furan vapors are ocular irritants; half-masks leave mucosa exposed.

C. Ocular & Body Defense[1][4]
  • Eyes: Chemical splash goggles (indirect venting). Safety glasses are insufficient due to the creeping nature of organic vapors.[1]

  • Body: Flame-resistant (FR) lab coat (Nomex® or equivalent).

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.[1]

Operational Workflow & Logic

This workflow enforces a "Self-Validating" safety loop. If a step fails (e.g., odor detected), the loop forces a stop.

SafetyProtocol Start START: Risk Assessment CheckVol Check Volume & Temp Start->CheckVol SmallScale < 10 mL / Ambient Temp CheckVol->SmallScale Low Risk LargeScale > 10 mL / Heating CheckVol->LargeScale High Risk PPE_Level1 PPE LEVEL 1: Double Nitrile + Goggles Fume Hood SmallScale->PPE_Level1 PPE_Level2 PPE LEVEL 2: Silver Shield Liners + Butyl FR Coat + Full Face Resp (if open) LargeScale->PPE_Level2 Execution Execute Manipulation PPE_Level1->Execution PPE_Level2->Execution OdorCheck Odor Detected? Execution->OdorCheck Stop STOP: Evacuate & Ventilate OdorCheck->Stop YES (Breach) Cleanup Decon & Waste Disposal OdorCheck->Cleanup NO (Success)

Figure 1: Decision logic for PPE selection based on operational scale and thermal conditions.

Emergency Response & Disposal

Spill Management (The "P.A.S."[1] Protocol)
  • P rotect: Don Level 2 PPE (Butyl gloves, Respirator).

  • A bsorb: Use non-combustible absorbents (Vermiculite or Sand). Do not use paper towels; furan oxidation can be exothermic.[1]

  • S eal: Place absorbed material in a high-density polyethylene (HDPE) container. Label as "Flammable/Toxic Solid Waste."

Waste Disposal[3][5][6][7][8]
  • Segregation: Do not mix with oxidizing agents (Peroxides, Nitric Acid) in the waste stream. The tetrahydrobenzofuran ring is susceptible to rapid oxidation, potentially generating heat or pressure.

  • Container: Amber glass or HDPE. Avoid PVC containers as furan derivatives can act as plasticizers and soften the vessel over time.

References & Validation

  • National Institute of Standards and Technology (NIST). Menthofuran (Analogue Reference). NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. Compound Summary: Menthofuran. National Library of Medicine. [Link][1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.